1-Methylpiperazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILFRWRYZZVJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370460 | |
| Record name | 1-Methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34352-59-5 | |
| Record name | 1-Methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methylpiperazine dihydrochloride CAS number and properties
An In-Depth Technical Guide to 1-Methylpiperazine Dihydrochloride for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS Number: 34352-59-5), a crucial building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core properties, synthesis protocols, strategic applications, and essential safety and handling procedures. Our focus is on delivering field-proven insights and self-validating methodologies to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is the salt form of 1-Methylpiperazine, a cyclic diamine. The dihydrochloride salt offers enhanced stability and improved handling characteristics, such as being a solid at room temperature with reduced volatility compared to its free base form. This makes it a preferred reagent in many laboratory and industrial settings.
Key Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 34352-59-5 | [1][2][3] |
| Molecular Formula | C₅H₁₂N₂ · 2HCl (or C₅H₁₄Cl₂N₂) | [1][2][3] |
| Molecular Weight | 173.08 g/mol | [1][2][3] |
| IUPAC Name | 1-methylpiperazine;dihydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 246-250 °C (literature value) | [2][4] |
| Solubility | Soluble in water. The free base is soluble in ether and ethanol. | [2][5] |
| Parent Compound (Free Base) | 1-Methylpiperazine (CAS: 109-01-3) | [6] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Protocol
The conversion of the volatile, liquid free base 1-Methylpiperazine into its stable dihydrochloride salt is a fundamental acid-base reaction. The causality for this choice is clear: the salt form is a weighable solid, less odorous, and often more stable for long-term storage, which is critical for cGMP (current Good Manufacturing Practice) environments and reproducible research.
Experimental Protocol: Lab-Scale Synthesis
This protocol describes the synthesis of this compound from its free base.
Materials:
-
1-Methylpiperazine (free base, CAS 109-01-3)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Anhydrous Methanol
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Workflow:
Caption: Synthesis workflow from free base to dihydrochloride salt.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylpiperazine (1 equivalent) in anhydrous methanol. The choice of methanol as a solvent is strategic; it readily dissolves the starting material and the final product has limited solubility, aiding precipitation.[7]
-
Acidification: Cool the solution in an ice bath to 0-5 °C. This is a critical control point to manage the exothermic nature of the acid-base neutralization.
-
Reaction: Add concentrated hydrochloric acid (2.0-2.1 equivalents) dropwise via a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. The formation of a white precipitate may be observed.
-
Maturation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete salt formation.
-
Precipitation & Isolation: Add diethyl ether as an anti-solvent to the stirred slurry until precipitation is complete. This step is crucial for maximizing yield.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Trustworthiness Check: The final product's identity and purity should be confirmed via melting point analysis (should align with the literature value of 246-250 °C[2][4]) and spectroscopic methods (see Section 4).
Applications in Pharmaceutical Research and Development
The piperazine ring is a privileged scaffold in medicinal chemistry, and 1-Methylpiperazine is a key synthon for introducing this moiety.[8] Its incorporation can favorably modulate a compound's pharmacokinetic properties, such as increasing solubility and bioavailability, and improving its safety profile.
Role as a Pharmaceutical Building Block
1-Methylpiperazine and its dihydrochloride salt are instrumental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.[9]
-
Antimicrotubular Agents: It is a precursor for 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP), a compound investigated for its antimicrotubular properties.[4]
-
Antipsychotics: It is a key intermediate in the synthesis of Clozapine, an atypical antipsychotic.
-
Erectile Dysfunction: It is used in the synthesis of Sildenafil (Viagra).[9]
-
Antibiotics: The core structure is found in Ofloxacin and Rifampicin.
Caption: Role of 1-Methylpiperazine as a key synthon in drug development.
Analytical Characterization
Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a self-validating system of analysis.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum will show characteristic peaks for N-H stretching (from the protonated amine), C-H stretching, and other fingerprint region absorptions.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In D₂O, one would expect to see signals corresponding to the N-methyl group and the four methylene (-CH₂-) groups of the piperazine ring. The protonation of the nitrogens causes a significant downfield shift of the adjacent protons compared to the free base.
-
¹³C NMR: Similarly, the carbon signals will be shifted downfield upon protonation. Spectral data for the parent compound is well-documented and serves as a crucial reference point.[10]
-
-
Melting Point: A sharp melting point within the expected range (246-250 °C) is a strong indicator of purity.[2]
Safety, Handling, and Storage
Due to its toxicity, stringent safety protocols must be followed when handling this compound.
GHS Hazard Summary
| Hazard Code | Description | Class | Reference |
| H301 | Toxic if swallowed | Acute toxicity, oral | [3] |
| H311 | Toxic in contact with skin | Acute toxicity, dermal | [3] |
| H331 | Toxic if inhaled | Acute toxicity, inhalation | [3] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [3] |
| H319 | Causes serious eye irritation | Serious eye damage/irritation | [3] |
| H335 | May cause respiratory irritation | Specific target organ toxicity | [3] |
Safe Handling Protocol
ALWAYS handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[11]
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[12]
-
Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Avoid contact with skin, eyes, and clothing.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and sealed.[11][13] The material is hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids (though it is a salt of a strong acid, further reaction is not expected under normal conditions).[12]
Caption: Workflow for safe spill response.
References
- This compound | CAS 34352-59-5. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/1-methylpiperazine-dihydrochloride-34352-59-5
- This compound CAS#: 34352-59-5. ChemWhat. URL: https://www.chemwhat.com/1-methylpiperazine-dihydrochloride-cas-34352-59-5.html
- This compound | C5H14Cl2N2 | CID 2734715. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734715
- 34352-59-5|this compound. BLD Pharm. URL: https://www.bldpharm.com/products/34352-59-5.html
- Buy Online CAS Number 34352-59-5 - TRC - this compound. LGC Standards. URL: https://www.lgcstandards.com/US/en/1-Methylpiperazine-Dihydrochloride/p/TRC-M330177
- SAFETY DATA SHEET - 1-Methylpiperazine. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC156911000
- Synthesis of 1-methyl-piperazine-1-oxide dihydrate. PrepChem.com. URL: https://www.prepchem.
- N-METHYLPIPERAZINE. Ataman Kimya. URL: https://www.ataman-kimya.com/n-methylpiperazine_u21532/
- This compound | 34352-59-5. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232938.htm
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An In-depth Technical Guide to the Structure and Characterization of 1-Methylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperazine dihydrochloride is a critical starting material and intermediate in contemporary pharmaceutical synthesis. As the hydrochloride salt of 1-methylpiperazine, it offers enhanced stability and aqueous solubility, rendering it a more manageable reagent in various synthetic protocols. This guide provides a comprehensive overview of the structure, synthesis, and detailed characterization of this compound, offering field-proven insights for its effective utilization in research and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of clinically significant drugs. The introduction of a methyl group at the N1 position to form 1-methylpiperazine modulates the basicity and lipophilicity of the parent ring, often leading to improved pharmacokinetic and pharmacodynamic profiles. 1-Methylpiperazine is a key building block in the synthesis of a wide array of pharmaceuticals, including antipsychotics, antihistamines, and anti-anginal agents.[1]
Notably, the free base, 1-methylpiperazine, is a volatile and hygroscopic liquid, which can present challenges in handling, accurate weighing, and storage. The conversion to its dihydrochloride salt provides a stable, crystalline solid that is readily soluble in water and polar protic solvents, facilitating its use in a variety of reaction conditions. This salt form is particularly valuable in the synthesis of complex molecules, such as the atypical antipsychotic olanzapine, where the 1-methylpiperazine moiety is a crucial component of the final structure.[2][3][4][5]
This technical guide will delve into the essential aspects of this compound, from its fundamental physicochemical properties to the detailed analytical techniques required for its unambiguous characterization.
Molecular Structure and Physicochemical Properties
This compound is the salt formed from the reaction of one molecule of 1-methylpiperazine with two molecules of hydrogen chloride. The protonation occurs at both nitrogen atoms of the piperazine ring, resulting in a dicationic species with two chloride counter-ions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₄Cl₂N₂ | |
| Molecular Weight | 173.08 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 246-250 °C (decomposes) | |
| Solubility | Soluble in water | |
| CAS Number | 34352-59-5 |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction. The causality behind this experimental choice is the desire to convert the volatile and hygroscopic liquid free base into a stable, easy-to-handle solid.
Experimental Protocol
This protocol is based on established methods for the preparation of amine hydrochlorides.[6]
-
Dissolution: Dissolve 1-methylpiperazine (1.0 eq.) in a suitable anhydrous solvent such as methanol or isopropanol. The choice of an anhydrous solvent is critical to prevent the incorporation of water into the crystal lattice.
-
Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in the same solvent (e.g., methanolic HCl) or bubble anhydrous hydrogen chloride gas through the solution until a pH of ~1 is reached. This ensures complete protonation of both nitrogen atoms.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the solid under vacuum to yield pure this compound.
Structural Characterization
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The protonation of the nitrogen atoms in this compound leads to significant downfield shifts of the adjacent protons and carbons compared to the free base, a direct consequence of the increased electron-withdrawing nature of the positively charged nitrogen atoms.
-
Methyl Protons (N-CH₃): A singlet is expected around δ 3.36 ppm.
-
Piperazine Ring Protons (CH₂): A multiplet is expected around δ 3.75-3.80 ppm. The equivalence of the axial and equatorial protons is due to rapid chair-chair interconversion of the piperazine ring.
-
Methyl Carbon (N-CH₃): A signal is expected around δ 52.62 ppm.
-
Piperazine Ring Carbons (CH₂): Signals are expected around δ 58.55 and 38.38 ppm. The two distinct signals for the ring carbons arise from their different chemical environments relative to the methyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the N-H and C-H bonds. The broad absorption in the 2500-3000 cm⁻¹ region is indicative of the N⁺-H stretching vibrations in the ammonium salt.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. Although a specific crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of piperazine dihydrochloride and related 1-alkyl-1-methylpiperazine-1,4-diium salts.[7][8][9]
It is expected that the crystal structure would be stabilized by an extensive network of N-H···Cl⁻ hydrogen bonds, a common feature in amine hydrochloride salts. The piperazine ring would likely adopt a chair conformation.
Applications in Drug Development
This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its enhanced stability and solubility make it a preferred reagent over the free base in many synthetic routes.
Synthesis of Olanzapine
A prominent example of its application is in the synthesis of olanzapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[2] In several patented synthetic routes, 1-methylpiperazine is reacted with a thieno[2,3-b][10][11]benzodiazepine intermediate to form olanzapine.[3][4][5][12] The use of this compound as the starting material, followed by in-situ neutralization, can offer better control over the reaction stoichiometry and conditions.
Other Pharmaceutical Applications
The 1-methylpiperazine moiety is also found in other drugs, such as:
-
Cyclizine and Meclizine: Antihistamines used to treat nausea, vomiting, and dizziness.[1]
-
Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.[1]
The dihydrochloride salt is a convenient starting material for the introduction of the 1-methylpiperazine fragment in the synthesis of these and other novel drug candidates.[13]
Conclusion
This compound is a fundamentally important building block in modern pharmaceutical chemistry. Its superior handling properties and stability compared to the free base make it an invaluable reagent for researchers and drug development professionals. A thorough understanding of its structure and characterization, as outlined in this guide, is essential for its effective and reliable use in the synthesis of life-saving medicines. The analytical data and protocols presented herein provide a solid foundation for the quality control and application of this versatile compound.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
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- The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.
- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.
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A Technical Guide to the Safe Handling of 1-Methylpiperazine Dihydrochloride for Research and Development Professionals
This guide provides an in-depth analysis of the safety profile of 1-Methylpiperazine Dihydrochloride, offering a framework for its responsible use in research and drug development. Moving beyond a simple recitation of datasheet information, this document elucidates the causal links between the compound's chemical properties and the necessary safety protocols, ensuring a culture of safety and scientific integrity.
Compound Identification and Application Context
This compound is the salt form of 1-Methylpiperazine, a heterocyclic amine widely used as a critical building block in organic synthesis. Its primary utility lies in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics and antimicrotubular drugs.[1][2] Understanding its role underscores the importance of handling it with the respect its chemical reactivity and toxicological profile demand.
| Identifier | Value |
| Chemical Name | 1-methylpiperazine;dihydrochloride[3] |
| CAS Number | 34352-59-5[3][4] |
| Molecular Formula | C₅H₁₄Cl₂N₂[3][4] |
| Molecular Weight | 173.08 g/mol [3][4] |
| Parent Compound CAS | 109-01-3 (1-Methylpiperazine)[5] |
| Physical Form | Solid |
| Melting Point | 246-250 °C[1][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The "Danger" signal word indicates the high severity of its potential hazards.[3]
| Pictogram | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301: Toxic if swallowed[3]H311: Toxic in contact with skin[3]H331: Toxic if inhaled[3] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |
Causality Insight: The high acute toxicity stems from its ability to be readily absorbed into the bloodstream via multiple routes. As an amine salt, it can interfere with fundamental physiological processes. Its irritant properties are due to its corrosive nature, capable of causing inflammatory responses upon contact with mucosal tissues and skin.
Toxicological Profile: Understanding the Health Risks
A thorough understanding of the toxicological data is essential for appreciating the necessity of stringent controls. The primary health risks are acute toxicity, severe irritation, and potential sensitization.
Acute Toxicity Data
Quantitative data underscores the compound's potency. Exposure to even small quantities can have severe health consequences.
| Exposure Route | Species | Value | Reference |
| Oral (LD50) | Rat | 2,553 mg/kg | [7] |
| Dermal (LD50) | Rabbit | 1,344 mg/kg | [7] |
| Inhalation (LC50) | Mouse | 2.7 mg/L (2 h) | [7] |
Corrosivity and Irritation
Direct contact with this compound can cause significant tissue damage. It is known to cause severe skin burns and serious eye damage. Inhalation of dust or aerosols may cause irritation to the entire respiratory tract.[3]
Sensitization Potential
A critical, and often overlooked, hazard is sensitization. Repeated exposure, even at low levels, can lead to the development of an allergic response. This can manifest as allergic contact dermatitis or, more severely, as occupational asthma. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe reaction.
A Proactive Safety Framework: The Hierarchy of Controls
Effective risk management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.
Caption: Hierarchy of Controls for this compound.
Exposure Control and Personal Protective Equipment (PPE)
Based on the hierarchy, the following controls are mandatory when handling this compound.
-
Engineering Controls : All work must be conducted in a certified chemical fume hood or with a robust local exhaust ventilation system to minimize inhalation exposure.[8][9] An operational safety shower and eyewash station must be immediately accessible.[9][10]
-
Administrative Controls : All personnel must receive documented training on the specific hazards of this compound and the established Standard Operating Procedures (SOPs) for its use. The work area must be clearly demarcated with appropriate hazard signage.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used diligently.
-
Eye/Face Protection : Tightly fitting chemical safety goggles in combination with a face shield are required.[11]
-
Skin Protection : Wear chemical-resistant gloves (e.g., butyl rubber for full contact, nitrile for splash protection) and a flame-retardant, antistatic lab coat or coveralls.[8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11]
-
Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK or K) is mandatory.[8][12]
-
Protocols for Safe Handling, Storage, and Disposal
Safe Handling Protocol
-
Preparation : Before starting work, verify that the fume hood is functioning correctly, the safety shower/eyewash are accessible, and all required PPE is available and in good condition.
-
Grounding : For operations involving the parent compound (1-Methylpiperazine liquid) or solutions, ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[8][13]
-
Tool Selection : Use only non-sparking tools when handling the flammable parent compound or its solutions.[9][13]
-
Manipulation : Handle the substance carefully to avoid creating dust or aerosols. Avoid all personal contact, including inhalation.[10]
-
Hygiene : After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the laboratory. Immediately change any contaminated clothing.[7][8]
Storage Requirements
The chemical stability of this compound is contingent upon proper storage.
-
Container : Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[7][8]
-
Security : Store in a locked cabinet or area accessible only to authorized personnel.[8][14]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][11] Keep away from all sources of heat, sparks, or open flames.[8]
-
Special Conditions : The parent compound is hygroscopic (absorbs moisture from the air); while the dihydrochloride salt is more stable, it should still be protected from moisture.[8][15] For long-term storage of the parent amine, storing under an inert nitrogen atmosphere is recommended.[15]
Disposal Protocol
This material and its container must be disposed of as hazardous waste.
-
Method : Engage a licensed professional waste disposal service. The recommended method is chemical incineration in a facility equipped with an afterburner and scrubber.[7][11]
-
Prohibition : Under no circumstances should this chemical be allowed to enter drains or the environment.[8]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention.[8][11][14] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.[8][11][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or physician immediately.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11] |
Medical Insight: Due to the corrosive nature of amines, there is a risk of delayed reactions. Persons with significant exposure should be kept under medical observation for at least 24 hours.[14]
Accidental Release and Spill Response
Caption: Emergency Spill Response Workflow for this compound.
Physical, Chemical, and Reactivity Data
This data is crucial for designing safe experimental conditions and performing risk assessments.
| Property | Value |
| Chemical Stability | Stable under recommended storage conditions.[8][11] |
| Reactivity | Vapors of the parent amine can form explosive mixtures with air at elevated temperatures.[8] |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, and exposure to moisture.[9][11] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.[9][11] |
| Hazardous Decomposition | Under fire conditions, emits toxic fumes including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[11] |
| Flash Point (Parent Amine) | 42 °C / 107.6 °F[9] |
| Autoignition Temp (Parent Amine) | 320 °C / 608 °F[9] |
Conclusion
This compound is an indispensable reagent in modern chemical and pharmaceutical development. However, its significant toxicological and chemical hazards necessitate a rigorous and proactive approach to safety. By understanding the "why" behind safety protocols—linking the compound's properties to its risks—and by strictly adhering to the hierarchy of controls, researchers can harness its utility while ensuring the protection of themselves, their colleagues, and the environment.
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The Diverse Biological Activities of 1-Methylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the 1-Methylpiperazine Scaffold
The 1-methylpiperazine moiety is a prevalent structural motif in a vast array of biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. This six-membered heterocyclic ring, with two nitrogen atoms at opposite positions and a methyl group on one of them, imparts favorable physicochemical properties to molecules, such as improved solubility and bioavailability.[1] Its ability to serve as a versatile scaffold has led to the development of numerous derivatives with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the significant biological activities of 1-methylpiperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these compounds, offering valuable insights for researchers and drug development professionals.
Anticancer Activities: Targeting Key Pathways in Malignancy
The 1-methylpiperazine core is a prominent feature in many anticancer agents, contributing to their efficacy by interacting with crucial molecular targets involved in cancer progression.[2] A significant number of these derivatives function as kinase inhibitors, interfering with the signaling pathways that drive uncontrolled cell proliferation and survival.[2]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism by which 1-methylpiperazine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression or mutation of EGFR is a common feature in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell growth, proliferation, and survival.[4]
Several 1-methylpiperazine-containing compounds have been designed to target the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[5][6] For instance, a novel class of phenylpiperazine derivatives has demonstrated potent inhibitory activity against EGFR, with some compounds exhibiting IC50 values in the nanomolar range in cancer cell lines.[7] The interaction of these derivatives with key residues in the EGFR active site has been confirmed through computational docking studies.[7]
Beyond EGFR, some derivatives have shown inhibitory activity against other important kinases such as VEGFR, HER2, and mTORC1, highlighting the broad potential of this scaffold in targeting multiple oncogenic pathways.[6][8]
Signaling Pathway: EGFR Inhibition by 1-Methylpiperazine Derivatives
Caption: EGFR signaling pathway and its inhibition by 1-methylpiperazine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
In addition to kinase inhibition, 1-methylpiperazine derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[9] One study demonstrated that a novel piperazine derivative induced apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases 3/7 and 9 (intrinsic pathway).[9] The same compound also activated caspase-8, indicating the involvement of the extrinsic pathway, which was linked to the suppression of NF-κB translocation.[9] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell division.[5][9]
Quantitative Data on Anticancer Activity
The anticancer efficacy of 1-methylpiperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. The table below summarizes the activity of selected derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Phenylpiperazine derivative (3p) | A549 (Lung) | 0.08 | [7] |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [10] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [10] |
| Phenyl benzamide derivative (A-11) | HCT-116 (Colon) | 4.26 | [3] |
| Phenyl benzamide derivative (A-11) | A-549 (Lung) | 5.71 | [3] |
| Piperazine derivative (PCC) | SNU-475 (Liver) | 6.98 | [9] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivative (10) | MCF7 (Breast) | 26.7 | [11] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT antiproliferative assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the 1-methylpiperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]
Antimicrobial Activities: A Broad Spectrum of Action
1-Methylpiperazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][16] The versatility of the piperazine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.
Mechanism of Action: Diverse Modes of Microbial Inhibition
The antimicrobial mechanisms of 1-methylpiperazine derivatives are varied and can depend on the specific structural modifications of the molecule.
-
Inhibition of Cell Wall Synthesis: Some derivatives, particularly those with a piperazine propanol structure, have been shown to inhibit 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[7] This disruption of cell wall integrity leads to fungal cell death.
-
Efflux Pump Inhibition: In bacteria, a common mechanism of drug resistance is the active efflux of antimicrobial agents from the cell. Certain 1-methylpiperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine, act as efflux pump inhibitors.[17] By blocking these pumps, they can restore the susceptibility of resistant bacteria to various antibiotics.[17]
-
Disruption of Cell Membrane: Polymeric derivatives of piperazine have been shown to possess antimicrobial properties by interacting with and disrupting the bacterial cell membrane, leading to cell lysis.[18]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antibacterial Activity of Selected 1-Methylpiperazine Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone containing piperazine | Staphylococcus aureus | Potentially active | [16] |
| Chalcone containing piperazine | Escherichia coli | Potentially active | [16] |
| Quinolone-piperazine hybrid | Gram-positive bacteria | <1 | [16] |
| Novel piperazine derivative (RL-308) | Shigella flexneri | 2 | [19][20] |
| Novel piperazine derivative (RL-308) | Staphylococcus aureus | 4 | [19][20] |
| Novel piperazine derivative (RL-308) | MRSA | 16 | [19][20] |
| Methylpyrimidine sulfonyl piperazine | E. coli & P. aeruginosa | 10 (µg/50 µL) | [3] |
Antifungal Activity of Selected 1-Methylpiperazine Derivatives
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcone containing piperazine | Candida albicans | 2.22 | [16] |
| Piperazine propanol derivative (GSI578) | Candida albicans | IC50 of 0.16 | [7] |
| Benzimidazole-piperazine hybrid | Candida albicans | Promising activity | [11] |
Experimental Protocols for Antimicrobial Susceptibility Testing
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[12]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the 1-methylpiperazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature for fungi.[21]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[12]
2. Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[15]
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1-methylpiperazine derivative onto the surface of the agar.[15]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[10]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred). The size of the zone is indicative of the susceptibility of the microorganism to the compound.[10]
Central Nervous System (CNS) Activities: Modulating Neurotransmission
The 1-methylpiperazine scaffold is a key component of many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[22][23] These derivatives often exert their effects by interacting with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[6]
Mechanism of Action: Receptor Modulation
-
Antipsychotic Activity: Many 1-methylpiperazine derivatives exhibit antipsychotic properties by acting as antagonists at dopamine D2 receptors.[6] Some also show affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which contributes to an "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[21][24]
-
Antidepressant Activity: The antidepressant effects of these derivatives are often attributed to their ability to inhibit the reuptake of serotonin and/or act as agonists or partial agonists at 5-HT1A receptors.[25][26]
-
Anxiolytic Activity: The anxiolytic (anti-anxiety) properties of some 1-methylpiperazine derivatives are mediated through their interaction with 5-HT1A receptors, often as partial agonists.[17][27] Some may also interact with the benzodiazepine site of the GABAA receptor.[28]
Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Modulation
Caption: Modulation of dopamine D2 and serotonin 5-HT1A receptors by 1-methylpiperazine derivatives.
Experimental Protocols for CNS Activity Screening
1. In Vitro Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[20]
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A receptors) from cultured cells or animal brain tissue.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled 1-methylpiperazine derivative.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.[29]
2. In Vivo Behavioral Models
-
Antipsychotic Activity: The Conditioned Avoidance Response (CAR) test is a classic model for predicting antipsychotic activity.[24] In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or sound). Antipsychotic drugs selectively block this avoidance response without impairing the escape response to the aversive stimulus itself.[10]
-
Antidepressant Activity: The Forced Swim Test (FST) is a widely used model to screen for antidepressant-like activity.[15] Rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.[3]
-
Anxiolytic Activity: The Elevated Plus Maze (EPM) is a common model for assessing anxiolytic-like effects.[2] The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[14]
Conclusion: A Privileged Scaffold with Enduring Potential
The 1-methylpiperazine moiety continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and diverse CNS-modulating effects. The ability to fine-tune the pharmacological properties of these molecules through structural modifications ensures that the 1-methylpiperazine core will remain a central focus of medicinal chemistry research for the foreseeable future. This guide has provided a comprehensive overview of the key biological activities, mechanisms of action, and experimental methodologies associated with 1-methylpiperazine derivatives, offering a solid foundation for further exploration and innovation in this exciting field of drug discovery.
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The Strategic Role of 1-Methylpiperazine Dihydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
1-Methylpiperazine, and by extension its stable dihydrochloride salt, represents a cornerstone scaffold in medicinal chemistry. Its prevalence in a multitude of clinically successful drugs is not coincidental but rather a testament to its unique combination of physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the strategic application of 1-Methylpiperazine dihydrochloride in drug design and development. We will explore its fundamental characteristics, its role as a versatile synthetic building block, its impact as a critical pharmacophore, and its ability to modulate pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its widespread use and providing a framework for its future applications.
Introduction: The Ubiquity and Utility of a Privileged Scaffold
The piperazine ring is a recurring motif in pharmaceuticals, and its N-methylated derivative, 1-methylpiperazine, is particularly prominent. Supplied typically as the more stable, solid this compound (C₅H₁₄Cl₂N₂), this compound offers significant advantages in handling and formulation over its volatile liquid free base.[1][2][3] The strategic incorporation of this moiety into a drug candidate is a deliberate decision aimed at optimizing multiple molecular attributes simultaneously. Its presence can profoundly influence a compound's solubility, basicity, membrane permeability, and metabolic stability, while also providing a key interaction point with biological targets.[4] This guide will deconstruct the multifaceted role of this seemingly simple heterocycle, demonstrating why it has earned the status of a "privileged scaffold" in the medicinal chemist's toolbox.
Physicochemical Properties: The Foundation of a Versatile Building Block
The utility of this compound is rooted in its fundamental chemical properties. As a salt, it is a white to off-white powder with a melting point of approximately 246-250 °C, making it significantly easier to handle and weigh accurately than the free base, which is a colorless, volatile liquid with a boiling point of 138 °C.[2][3][5]
Table 1: Key Physicochemical Properties
| Property | 1-Methylpiperazine (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ | [6] |
| Molecular Weight | 100.16 g/mol | 173.08 g/mol | [1][6] |
| Appearance | Clear, colorless liquid | White to off-white powder | [2][7] |
| Boiling Point | 138 °C | N/A | [6] |
| Melting Point | -6 °C | 246-250 °C | [2][5] |
| pKa | pKa1: 4.94, pKa2: 9.09 | N/A (Protonated form in solution) | [5][6][8] |
| Water Solubility | Soluble | Soluble | [5][7] |
The two distinct pKa values are of paramount importance. The higher pKa (around 9.09) corresponds to the protonation of the secondary amine, while the lower pKa (around 4.94) relates to the protonation of the tertiary amine.[5][6][8] This dual basicity allows the molecule to be protonated at physiological pH (7.4), a feature that is critical for enhancing aqueous solubility—a common hurdle for many drug candidates.[4][9][10] The ability to form salts and exist in a charged state is a primary reason for its inclusion in drug design to improve biopharmaceutical properties.[4]
Synthetic Utility: A Versatile Nucleophile and Scaffold
1-Methylpiperazine is a readily available and highly reactive building block in organic synthesis.[11] Its dihydrochloride salt can be easily converted to the free base in situ for reactions. The nucleophilic secondary amine provides a convenient handle for elaboration, allowing for its facile incorporation into a target molecule.
Core Synthetic Applications:
-
Nucleophilic Substitution: The secondary amine readily participates in Sₙ2 and SₙAr reactions with a wide range of electrophiles, including alkyl halides, aryl halides, and sulfonyl chlorides. This is a common strategy for linking the piperazine moiety to a larger molecular framework.
-
Reductive Amination: It can be coupled with aldehydes and ketones via reductive amination to form new carbon-nitrogen bonds, a robust and widely used transformation in pharmaceutical synthesis.[12]
-
Amide Bond Formation: The secondary amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide linkages, introducing the piperazine core into peptide-like structures or other complex molecules.
The diagram below illustrates a generalized workflow for incorporating the 1-methylpiperazine moiety into a drug candidate (Scaffold-X).
Caption: Generalized synthetic workflow for incorporating 1-methylpiperazine.
This versatility makes 1-methylpiperazine an invaluable synthon for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
Role as a Key Pharmacophore and Bioisostere
Beyond its role as a solubility enhancer, the 1-methylpiperazine moiety frequently acts as a key pharmacophore, directly participating in binding interactions with biological targets. Its basic nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors and engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
It is a core component in numerous classes of drugs, including:
-
Antipsychotics and Antidepressants: Found in drugs like Clozapine and Trifluoperazine, where it often interacts with dopamine and serotonin receptors.[8]
-
Kinase Inhibitors: Utilized in many modern anti-cancer agents to occupy specific pockets in the ATP-binding site of kinases.[14]
-
Antiviral and Antiprion Agents: Its inclusion in certain molecular structures has been shown to enhance potency and binding affinity.[14]
-
Erectile Dysfunction Agents: Famously, it is a key structural feature of Sildenafil.[8][11][13]
The diagram below conceptualizes the interaction of a protonated 1-methylpiperazine-containing drug with a hypothetical receptor binding site.
Caption: Pharmacophoric interactions of the 1-methylpiperazine moiety.
Modulation of Pharmacokinetic (ADME) Properties
The introduction of this compound into a lead compound is a well-established strategy for "drug-likeness" optimization.[14]
-
Solubility and Dissolution: As previously discussed, the basicity of the piperazine ring significantly enhances aqueous solubility, which is often a prerequisite for oral absorption.[4][9] By forming salts, the dissolution rate of a poorly soluble compound can be dramatically increased.[10]
-
Permeability: The balance between the hydrophilic (charged) and lipophilic (uncharged) forms of the piperazine moiety, governed by its pKa and the local pH, can be fine-tuned to achieve optimal membrane permeability.
-
Metabolic Stability: The piperazine ring itself is relatively robust to metabolic degradation. However, N-dealkylation is a known metabolic pathway for many arylpiperazine drugs, often mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6.[15] This can lead to the formation of active metabolites, a factor that must be considered during drug development. The N-methyl group can influence this metabolic profile, sometimes sterically hindering enzymatic access.
-
Bioavailability: By improving solubility and dissolution, 1-methylpiperazine can significantly enhance the oral bioavailability of a drug, ensuring that an effective concentration reaches the systemic circulation.[4]
It is important to note that the pharmacokinetic profile can exhibit significant variability between individuals, partly due to genetic polymorphisms in metabolizing enzymes like CYP2D6.[15][16]
Experimental Protocols: Analysis and Handling
Protocol 1: General Procedure for In Situ Free Base Generation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Solvation: Add a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF).
-
Basification: Add a suitable base (e.g., Triethylamine (2.2 eq), Diisopropylethylamine (2.2 eq), or anhydrous Potassium Carbonate (2.5 eq)).
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes.
-
Reaction: The mixture containing the free-based 1-methylpiperazine is now ready for the addition of the electrophile or other reactants.
Trustworthiness Note: The use of a slight excess of base ensures complete deprotonation. The choice of base and solvent should be compatible with the subsequent reaction steps. Anhydrous conditions are often crucial to prevent side reactions.[17]
Protocol 2: Quality Control by Gas Chromatography (GC)
A common method for determining the purity of 1-methylpiperazine or its presence in bulk drug substances involves Gas Chromatography.[18][19][20]
-
Sample Preparation: Accurately weigh and dissolve the sample (e.g., Sildenafil) in a suitable diluent like methanol to a known concentration (e.g., 1000 µg/mL).[18][19] Prepare standard solutions of 1-methylpiperazine in the same diluent.
-
GC System: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-17 column (30 m x 0.53 mm, 1 µm film thickness) or similar is effective.[18][19]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 2 mL/min).[18][19]
-
Temperatures:
-
Injection: Inject 1.0 µL of the sample and standard solutions.
-
Analysis: Quantify the 1-methylpiperazine content by comparing the peak area in the sample chromatogram to the calibration curve generated from the standards.
Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.[18]
Safety and Handling
While a valuable tool, 1-Methylpiperazine and its salts are hazardous chemicals that require careful handling. The free base is a flammable liquid and vapor.[21] Both the free base and its concentrated solutions can cause severe skin burns and eye damage.[21][22][23] It is also toxic if inhaled or absorbed through the skin.[1][21]
Mandatory Safety Precautions: [17][21][22][24]
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The dihydrochloride salt is hygroscopic and should be protected from moisture.
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically employed molecular tool that confers a host of desirable properties upon drug candidates. Its value lies in the convergence of its straightforward synthetic accessibility, its ability to act as a potent pharmacophore, and its profound, positive impact on physicochemical and pharmacokinetic profiles, particularly aqueous solubility. By understanding the fundamental principles that govern its behavior—from its pKa to its metabolic pathways—drug discovery scientists can continue to leverage this privileged scaffold to design and develop safer and more effective medicines. The continued prevalence of the 1-methylpiperazine moiety in newly approved drugs underscores its enduring importance and guarantees its role in the future of medicinal chemistry.[25]
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A Guide to 1-Methylpiperazine Dihydrochloride: A Cornerstone Building Block in Modern Organic Synthesis
Abstract
The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Its prevalence stems from its unique physicochemical properties, which can enhance aqueous solubility, modulate lipophilicity, and provide a versatile scaffold for molecular elaboration. Among the various substituted piperazines, 1-methylpiperazine stands out for its utility in introducing a key pharmacophore. However, the free base form of 1-methylpiperazine is a volatile, hygroscopic, and corrosive liquid, posing significant handling challenges. This guide focuses on its more stable and user-friendly salt, 1-Methylpiperazine Dihydrochloride. We will explore its properties, core reactivity, and strategic application in synthesis, providing researchers and drug development professionals with the technical insights required for its effective deployment.
Introduction: The Strategic Advantage of the Dihydrochloride Salt
1-Methylpiperazine is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at opposite positions, with one nitrogen atom bearing a methyl group.[1][2] This structure offers two distinct nitrogen centers: a tertiary amine and a secondary amine. The secondary amine provides a reactive handle for introducing the entire 1-methylpiperazinyl group onto a target molecule, a common strategy in drug discovery to improve pharmacokinetic profiles.
While the free base is the reactive species, its dihydrochloride salt (C₅H₁₄Cl₂N₂) is often the reagent of choice in a laboratory and industrial setting.[3] The salt form is a stable, non-volatile, white to off-white powder, which is significantly easier to handle, weigh, and store compared to the liquid free base.[4] The dihydrochloride form ensures a longer shelf-life and mitigates the risks associated with the free base's flammability and corrosivity.[5][6] The core principle of its use involves an in situ deprotonation with a suitable base to liberate the nucleophilic free base precisely when needed for the reaction.
Physicochemical Properties and Safe Handling
Understanding the properties of both the salt and its parent free base is crucial for experimental design. The dihydrochloride salt is highly soluble in water and alcohols, while the free base is miscible with water and many organic solvents.[4][7]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Methylpiperazine (Free Base) |
| CAS Number | 34352-59-5[3] | 109-01-3[1] |
| Molecular Formula | C₅H₁₄Cl₂N₂[3] | C₅H₁₂N₂[1] |
| Molar Mass | 173.08 g/mol [3] | 100.16 g/mol [1] |
| Appearance | White to off-white powder[4] | Colorless to light yellow liquid[7] |
| Melting Point | 246-250 °C[4] | -6 °C[7] |
| Boiling Point | N/A (decomposes) | 138 °C[2][7] |
| Solubility | Soluble in water, 1M NH₄OH[4] | Soluble in water, ethanol, ether[7] |
Safety and Handling Protocols
As with any chemical reagent, proper handling is paramount. This compound is classified as an irritant, causing skin and serious eye irritation.[3] The free base is significantly more hazardous, being flammable, corrosive, and toxic if inhaled or absorbed through the skin.[1][6]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially when generating the free base or during heating.[8]
-
Storage: Store this compound in a tightly closed container in a cool, dry place.[4] The free base is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen).[8]
-
In case of Exposure: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of significant exposure.[6][8]
Core Reactivity: The Key to Synthetic Utility
The synthetic power of this compound lies in the nucleophilicity of the secondary amine after deprotonation. The dihydrochloride salt itself is unreactive. To engage in a reaction, at least one equivalent of a base is required to neutralize the first hydrochloride salt, and a second equivalent is needed to deprotonate the secondary amine, liberating its lone pair of electrons. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), depending on the reaction conditions and solvent.
The most common transformations involving 1-methylpiperazine are:
-
N-Alkylation: Reaction with alkyl halides (R-X) to form N-alkylated products.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr) with electron-deficient aryl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.[9]
Applications in Pharmaceutical Synthesis
The 1-methylpiperazine moiety is a key component of numerous blockbuster drugs, where it often enhances potency and improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.
-
Sildenafil (Viagra): Used to treat erectile dysfunction. The 1-methylpiperazine group is crucial for its activity.[2][10]
-
Clozapine: An atypical antipsychotic medication.
-
Ofloxacin: A broad-spectrum antibiotic.
-
Trifluoperazine: A typical antipsychotic used to treat schizophrenia.[7]
-
Imatinib: A chemotherapy drug used to treat certain types of cancer.
Illustrative Synthesis: A Key Step in the Synthesis of an Imatinib Precursor
A common synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction where the deprotonated 1-methylpiperazine displaces a leaving group (like a halogen) from an electron-deficient aromatic ring.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-methylpiperazine
This protocol details a representative nucleophilic aromatic substitution (SₙAr) reaction, a common application for this building block.
Objective: To synthesize 1-(4-Fluorophenyl)-4-methylpiperazine from 1-fluoro-4-nitrobenzene and this compound.
Reagents & Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.73 g, 10 mmol), 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Causality Note: Three equivalents of K₂CO₃ are used. Two equivalents are required to neutralize the dihydrochloride and deprotonate the secondary amine, and an additional equivalent acts as a base to facilitate the SₙAr reaction.
-
-
Solvent Addition: Add 20 mL of DMSO to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-4-nitrobenzene) is consumed (typically 4-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-methylpiperazin-1-yl)-4-nitrobenzene.
Conclusion
This compound is an indispensable reagent in the synthetic chemist's toolkit. Its superior stability, ease of handling, and high reactivity upon in situ activation make it a preferred precursor to the volatile free base. By providing a reliable method for incorporating the 1-methylpiperazine scaffold, it has become a cornerstone in the development of numerous life-saving pharmaceuticals. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel molecular entities.
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A Technical Guide to the Green Synthesis of 1-Methylpiperazine and Its Salts
Foreword: The Imperative for Greener Pathways in Pharmaceutical Intermediate Synthesis
1-Methylpiperazine (1-MP) is a cornerstone building block in the pharmaceutical industry, integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and antibiotics. Its widespread use, however, necessitates a critical evaluation of its synthetic origins. Traditional routes to 1-MP and its derivatives have often relied on harsh reagents, energy-intensive processes, and the generation of significant waste streams. As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable and environmentally benign synthetic methodologies for key intermediates like 1-MP is not merely an academic exercise but a critical step towards a more responsible and efficient future for drug manufacturing.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of the core principles and practical applications of green chemistry in the synthesis of 1-methylpiperazine and its pharmaceutically relevant salts. We will explore a range of innovative and field-proven methodologies that prioritize atom economy, minimize environmental impact, and enhance process safety, all while maintaining high yields and purity.
I. Foundational Green Synthetic Strategies for 1-Methylpiperazine
The paradigm shift towards green synthesis has spurred the development of several innovative routes to 1-methylpiperazine, each with its own set of advantages in terms of environmental impact and process efficiency.
The Two-Step Aminolysis-Hydrogenation Pathway: A Cost-Effective and High-Yield Approach
A prominent green and economically viable route to 1-methylpiperazine involves a two-step process commencing with an aminolysis reaction followed by catalytic hydrogenation.[1][2] This method stands out for its use of readily available and less expensive starting materials, leading to a significant reduction in production costs.[2]
Step 1: Aminolysis to Form 1-Methylpiperazine-2,3-dione
The synthesis begins with the reaction of di-methyl oxalate with N-methylethylenediamine. This aminolysis reaction proceeds smoothly to form the intermediate, 1-methylpiperazine-2,3-dione.[1][2] The simplicity of this step and the affordability of the reactants contribute significantly to the overall economic feasibility of this pathway.[2]
Step 2: Catalytic Hydrogenation to 1-Methylpiperazine
The intermediate dione is then subjected to catalytic hydrogenation to yield the final product, 1-methylpiperazine. Raney nickel is a commonly employed catalyst for this transformation, demonstrating high efficiency and selectivity.[1][2] The reaction is typically carried out at elevated temperatures (150-200°C) and pressures (3.0-5.0 MPa).[2]
This two-step approach boasts a high conversion rate of N-methylethylenediamine (98.34%), with a selectivity for 1-methylpiperazine of 96.72%, resulting in an impressive overall yield of 95.11%.[2] The cleaner reaction profile minimizes by-product formation, simplifying downstream processing and enhancing the overall safety and selectivity of the synthesis.[2]
Experimental Protocol: Two-Step Synthesis of 1-Methylpiperazine
Part A: Synthesis of 1-Methylpiperazine-2,3-dione
-
To a stirred solution of N-methylethylenediamine in a suitable solvent (e.g., methanol), slowly add an equimolar amount of di-methyl oxalate at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 1-methylpiperazine-2,3-dione can be purified by recrystallization from an appropriate solvent.
Part B: Hydrogenation to 1-Methylpiperazine
-
Charge a high-pressure autoclave with 1-methylpiperazine-2,3-dione and a catalytic amount of Raney nickel (typically 5-10 wt%).
-
Add a suitable solvent, such as ethanol or methanol.
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (3.0-5.0 MPa).
-
Heat the mixture to 150-200°C with vigorous stirring.
-
Monitor the hydrogen uptake to determine the reaction endpoint.
-
After cooling and carefully venting the excess hydrogen, filter the catalyst.
-
The filtrate is then distilled under reduced pressure to afford pure 1-methylpiperazine.
Data Presentation: Performance of the Two-Step Synthesis
| Parameter | Value | Reference |
| N-methylethylenediamine Conversion | 98.34% | [2] |
| 1-Methylpiperazine Selectivity | 96.72% | [2] |
| Overall Yield | 95.11% | [2] |
Visualization: Two-Step Synthesis of 1-Methylpiperazine
Caption: A two-step green synthesis of 1-methylpiperazine.
Catalytic N-Methylation with Green Methylating Agents
Direct N-methylation of piperazine or its derivatives presents another attractive green synthetic strategy. This approach focuses on utilizing environmentally benign C1 sources, moving away from traditional toxic methylating agents like methyl iodide or dimethyl sulfate.
Dimethyl carbonate (DMC) is a non-toxic, biodegradable, and eco-friendly reagent that serves as an excellent alternative to conventional methylating agents.[3] The reaction of piperazine with DMC can be performed under catalyst-free conditions at elevated temperatures (110-170°C) and atmospheric pressure.[4] The by-products of this reaction are methanol and carbon dioxide, which are significantly less harmful than the by-products of traditional methylation methods.
For enhanced reactivity and milder reaction conditions, organocatalysts such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be employed. The use of TMEDA allows the reaction to proceed at lower temperatures (e.g., 95°C) with high conversion rates.[3]
Experimental Protocol: N-Methylation of Piperazine with DMC
-
In a reaction vessel, combine piperazine, dimethyl carbonate (in excess), and a catalytic amount of TMEDA (e.g., 10 mol%).
-
The reaction can be performed neat or in a high-boiling green solvent like dimethylformamide (DMF).[3]
-
Heat the mixture to 95°C and monitor the reaction progress by GC or LC-MS.
-
Upon completion, the excess DMC and solvent can be removed by distillation.
-
The resulting 1-methylpiperazine can be purified by fractional distillation.
The utilization of carbon dioxide (CO2), an abundant and renewable C1 feedstock, for N-methylation is a highly attractive green synthetic route. This process involves the catalytic reduction of CO2 in the presence of a hydrogen source, typically H2 gas, to methylate amines.[5] Ruthenium-based catalysts, such as [Ru(acac)3] with a triphos ligand, have shown high efficacy in this transformation.[5]
The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under pressure (e.g., 20 atm CO2, 60 atm H2) and at elevated temperatures (e.g., 140°C).[5] This method offers an atom-economical pathway to N-methylated amines with water as the only by-product.[5]
Experimental Protocol: Ru-Catalyzed N-Methylation of Piperazine with CO2 and H2
-
In a high-pressure autoclave, charge a glass vial with the ruthenium catalyst (e.g., [Ru(acac)3]), a suitable ligand (e.g., triphos), and an additive if required (e.g., methanesulfonic acid).[5]
-
Add a solution of piperazine in dry THF to the vial.
-
Seal the autoclave, purge with CO2, and then pressurize with CO2 and H2 to the desired pressures.
-
Heat the reaction mixture to the specified temperature with stirring for the required duration.
-
After cooling and careful depressurization, the reaction mixture can be analyzed by GC-MS.
-
The product, 1-methylpiperazine, can be isolated and purified by standard techniques such as column chromatography or distillation.
Visualization: Green N-Methylation Pathways
Caption: Green N-methylation routes to 1-methylpiperazine.
Synthesis from Diethanolamine and Methylamine: A Continuous Flow Approach
An alternative green route involves the reaction of diethanolamine with methylamine in the presence of a copper-containing catalyst.[6] This process can be operated under continuous flow conditions in a fixed-bed reactor, which offers advantages in terms of scalability, safety, and efficiency. The reaction is typically carried out at elevated temperatures (180-230°C) and pressures (50-300 bar) in the presence of hydrogen.[6]
II. Green Synthesis of 1-Methylpiperazine Salts
The formation of salts is a critical step in the development of many pharmaceutical products, as it can significantly improve properties such as solubility, stability, and bioavailability. The principles of green chemistry can and should be applied to these salt formation reactions as well.
Green Approaches to 1-Methylpiperazine Hydrochloride Synthesis
Traditional methods for preparing hydrochloride salts often involve the use of anhydrous hydrogen chloride gas or concentrated hydrochloric acid, which pose significant handling and corrosion risks. A greener approach involves the use of a saturated solution of hydrogen chloride in a green solvent like methanol. This method is part of a broader synthetic scheme for piperazine derivatives and offers a safer and more controlled way to form the hydrochloride salt.[7]
Experimental Protocol: Green Synthesis of 1-Methylpiperazine Hydrochloride
-
Dissolve the synthesized 1-methylpiperazine in a minimal amount of a green solvent such as methanol or ethanol.
-
Slowly add a saturated solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The 1-methylpiperazine hydrochloride will precipitate out of the solution.
-
The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
III. Advanced Green Synthetic Methodologies
The quest for even more sustainable synthetic methods has led to the exploration of alternative energy sources to drive chemical reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating of reaction mixtures.[8] This can lead to significantly reduced reaction times, increased yields, and often, cleaner reaction profiles. While specific protocols for the direct microwave-assisted synthesis of 1-methylpiperazine are still emerging, the application of microwave energy to related N-alkylation and heterocycle synthesis is well-documented, suggesting its high potential in this area.[9]
Ultrasound-Assisted Synthesis
Sonochemistry, the use of ultrasound to promote chemical reactions, provides another green alternative to conventional heating.[10] Ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The application of ultrasound has been successfully demonstrated in the synthesis of various piperazine derivatives, indicating its applicability for the green synthesis of 1-methylpiperazine.[10]
IV. Future Outlook: Towards Biomass-Derived 1-Methylpiperazine
A truly sustainable future for chemical synthesis lies in the utilization of renewable feedstocks. The catalytic amination of biomass-derived diols and other oxygenates is a rapidly developing field that holds immense promise for the production of valuable amines, including piperazine derivatives.[11] While direct routes from biomass to 1-methylpiperazine are still under development, the progress in converting bio-derived platform molecules into functionalized amines paves the way for future innovations in this area.
V. Conclusion: A Commitment to Sustainable Pharmaceutical Manufacturing
The green synthesis of 1-methylpiperazine and its salts is a testament to the transformative power of green chemistry in the pharmaceutical industry. The methodologies outlined in this guide demonstrate that it is possible to produce this vital intermediate in a manner that is not only environmentally responsible but also economically advantageous. By embracing these innovative approaches, researchers and drug development professionals can contribute to a more sustainable and efficient future for pharmaceutical manufacturing, ensuring that the medicines of tomorrow are created with a deep respect for the health of our planet.
VI. References
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Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis, 2021.
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Ru (triphos)(tmm) catalyzed N‐methylation of amines using CO2 and H2. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Selective Methylation of Amines with Carbon Dioxide and H2. Angewandte Chemie International Edition, 2013.
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 2019.
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RutheniumCatalyzed Direct Methylation of Primary and Secondary Aromatic Amines Using Carbon Dioxide and Molecular Hydrogen. Angewandte Chemie International Edition, 2013.
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N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF. (n.d.). Retrieved January 9, 2026, from [Link]
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Tuneable reduction of CO2 – organocatalyzed selective formylation and methylation of amines. Green Chemistry, 2018.
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Ru-catalyzed N-methylation using CO2/H2: a methylation of amines, b... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Iridium Catalysed Synthesis of Piperazines From Diols. Chemical Communications, 2007.
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N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 2011.
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Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates. (n.d.). Retrieved January 9, 2026, from [Link]
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Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG International Journal of Computer Science, 2010.
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Preparation of n-methylpiperazine. US4845218A.
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Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A.
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Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 2022.
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Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Indian Journal of Chemistry, 1995.
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A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 2018.
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Mechanism of methylation reaction with dimethyl carbonate (DMC). - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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A Facile, General, and Modular Synthetic Approach to Biomass-based Diols. Bohrium, 2023.
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Preparation method of 1-methyl piperazine. CN102304102B.
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1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. (n.d.). Retrieved January 9, 2026, from [Link]
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Methylation of piperazines. US3154553A.
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Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Scientific Reports, 2023.
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Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 2001.
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2023.
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Progress in arylpiperazine synthesis by the catalytic amination reaction. Tetrahedron Letters, 2006.
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Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of ChemTech Research, 2012.
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N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 2020.
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A new synthetic ultrasound-assisted method for dibenzoepines. Molecules, 2021.
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Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules, 2022.
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Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 2022.
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Synthesis method of N-methylpiperazine. CN101239957A.
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Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. Polymers, 2019.
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Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Catalysts, 2023.
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An In-depth Technical Guide to 1-Methylpiperazine Dihydrochloride: A Cornerstone Moiety in Modern Drug Discovery
Abstract
1-Methylpiperazine, particularly in its stable dihydrochloride salt form, stands as a pivotal structural motif in medicinal chemistry. Its unique combination of a basic heterocyclic diamine structure and a simple alkyl substitution makes it an indispensable building block for synthesizing a vast array of Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth exploration of the physicochemical properties, strategic applications, and synthetic methodologies related to 1-Methylpiperazine dihydrochloride. We will delve into its role in conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates across multiple therapeutic areas, including oncology, psychiatry, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 1-Methylpiperazine Scaffold: Physicochemical Rationale for its Ubiquity
1-Methylpiperazine is a simple, heterocyclic organic compound.[2][3] In drug development, it is most frequently utilized as its dihydrochloride salt to enhance stability and aqueous solubility, crucial properties for handling and formulation. The enduring prevalence of this moiety is not accidental; it stems from a unique confluence of structural and chemical attributes that medicinal chemists strategically exploit.
The piperazine ring itself is a privileged scaffold, offering two nitrogen atoms that can be functionalized. The tertiary amine, bearing the methyl group, typically has a pKa that renders it protonated at physiological pH. This positive charge is instrumental in forming ionic interactions with biological targets, such as the acidic residues in the active site of an enzyme, and significantly improves the aqueous solubility of the parent molecule. The secondary amine provides a convenient synthetic handle for covalently linking the piperazine moiety to the core of a drug molecule.
Table 1: Physicochemical Properties of 1-Methylpiperazine and its Dihydrochloride Salt
| Property | 1-Methylpiperazine | This compound |
| CAS Number | 109-01-3[2][4] | 34352-59-5[5] |
| Molecular Formula | C₅H₁₂N₂[2][4] | C₅H₁₄Cl₂N₂[5] |
| Molar Mass | 100.16 g/mol [2][4] | 173.08 g/mol [5] |
| Appearance | Colorless to light yellow liquid[4][6] | White to off-white powder/solid[7] |
| Melting Point | -6 °C[4] | 246-250 °C[7][8] |
| Boiling Point | 138 °C[4] | Not Applicable |
| Solubility | Soluble in water, ethanol, ether[4][6] | Soluble in 1 M NH₄OH[7] |
The methyl group, while seemingly simple, provides a critical steric and electronic contribution. It prevents N-dealkylation metabolism to some extent compared to larger alkyl groups and its small size avoids steric hindrance, allowing the rest of the molecule to adopt the optimal conformation for target binding.
Core Therapeutic Applications: A Scaffold for Diverse Pharmacological Activity
The 1-methylpiperazine moiety is a cornerstone in drugs targeting a wide spectrum of diseases. Its inclusion is a deliberate design choice to optimize potency, selectivity, and pharmacokinetic profiles.
Central Nervous System (CNS) Disorders
In CNS drug design, the ability to cross the blood-brain barrier is paramount. The 1-methylpiperazine group can enhance the polarity and solubility of a molecule, which might seem counterintuitive for CNS penetration. However, its basicity allows it to exist in a dynamic equilibrium between its charged and uncharged states, with the latter being more lipid-soluble and capable of crossing the barrier. It is a key component in several antipsychotic drugs.[9]
-
Trifluoperazine : An antipsychotic medication where the 1-methylpiperazine group is crucial for its dopamine D2 receptor antagonist activity.[4][9]
-
Olanzapine : An atypical antipsychotic. While olanzapine itself is synthesized from piperazine followed by methylation, the resulting 1-methylpiperazine moiety is integral to its multi-receptorial binding profile.[10]
Oncology
The piperazine ring system is a frequent feature in the design of kinase inhibitors, a major class of anticancer drugs.[11] The 1-methylpiperazine group often serves as a solubilizing "tail," extending out of the ATP-binding pocket of the kinase to interact with the aqueous solvent, thereby improving the drug's overall solubility and bioavailability.
-
Antiproliferative Agents : 1-Methylpiperazine is a vital component in synthesizing compounds with antiproliferative activity, including those designed to inhibit key protein kinases involved in cancer progression.[11]
-
Tubulin Polymerization Inhibitors : In a series of novel arylamide derivatives, the compound bearing a 1-methylpiperazine group exhibited the most potent inhibitory activities against several cancer cell lines.[12] The piperazine moiety is frequently used in the design of tubulin polymerization inhibitors with high anticancer potency.[12]
-
EGFR Inhibitors : Recent studies have explored methyl piperazine derivatives as potential anticancer agents that may act via Epidermal Growth Factor Receptor (EGFR) inhibition.[13]
Infectious Diseases
-
Antibacterial Agents : The scaffold is incorporated into several antibiotics. For instance, it is used as an intermediate in the synthesis of Ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[4][9]
-
Antitubercular and Trypanocidal Agents : 1-Methylpiperazine derivatives have shown promise as antitubercular agents and against T. brucei, the parasite responsible for sleeping sickness.[6]
Other Emerging Applications
-
Anti-Prion Agents : The inclusion of 1-methylpiperazine in quinacrine analogs has been shown to enhance their anti-prion activity by improving potency and binding affinity to human prion proteins.[11]
-
Antimicrotubular Drugs : this compound is used in the preparation of 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP), a compound with antimicrotubular properties.[8]
Synthetic Methodologies & Experimental Protocols
The incorporation of the 1-methylpiperazine moiety into a target molecule is typically straightforward, often achieved through nucleophilic substitution or reductive amination reactions at its secondary amine. This compound can be used directly or, more commonly, neutralized in situ or beforehand to liberate the free base for reaction.
Illustrative Synthetic Workflow: N-Arylation
The formation of a C-N bond between an aromatic ring and the nitrogen of 1-methylpiperazine is a cornerstone reaction in synthesizing many of the drugs mentioned above.
Caption: General workflow for N-arylation of 1-methylpiperazine.
Protocol: General Procedure for Reductive Amination
This protocol describes a common method for attaching the 1-methylpiperazine moiety to a molecule containing a carbonyl group (aldehyde or ketone).
-
Reaction Setup : To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol), add 1-Methylpiperazine (1.1 to 1.5 equivalents).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction : Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.[14] The choice of a mild reducing agent is critical to avoid reduction of the starting carbonyl before imine formation.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield the desired N-substituted 1-methylpiperazine derivative.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The 1-methylpiperazine group is not merely a passive solubilizing agent; it actively contributes to the drug's mechanism of action.
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Spectroscopic Analysis of 1-Methylpiperazine Dihydrochloride: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the spectroscopic data for 1-Methylpiperazine Dihydrochloride (C₅H₁₄Cl₂N₂), a compound of significant interest in pharmaceutical synthesis. As the salt form of a versatile building block, its structural confirmation is paramount for quality control and regulatory compliance. This document moves beyond a simple data repository to explain the causality behind the observed spectral features, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.
The Structural Imperative: Why Spectroscopic Analysis of Amine Salts is Critical
1-Methylpiperazine is a foundational scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs), including ofloxacin and sildenafil.[1] It is frequently handled and purified as its dihydrochloride salt to improve stability and solubility. The formation of the dihydrochloride salt involves the protonation of both nitrogen atoms within the piperazine ring. This fundamental chemical modification dramatically alters the molecule's electronic environment and, consequently, its spectroscopic signature compared to the free base.
Accurate interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is therefore not merely a characterization step but a critical validation of the compound's identity, purity, and the success of the salt formation protocol. Misinterpretation can lead to downstream failures in synthesis or incorrect structural assignments of more complex derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of the molecule in solution. For this compound, both nitrogens are protonated, forming a dicationic species. This has a profound deshielding effect on the adjacent protons and carbons, causing their signals to shift significantly downfield (to a higher ppm value) compared to the neutral 1-Methylpiperazine free base.[2] The choice of deuterated solvent is critical; Deuterium Oxide (D₂O) is highly recommended as the acidic N-H protons will exchange with deuterium, simplifying the spectrum by removing their signals and any associated coupling.[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
In its dicationic form in D₂O, this compound is expected to exhibit three distinct proton signals, as the molecule is no longer symmetrical.
Expected ¹H NMR Signals for this compound
Caption: Non-equivalent proton environments in the 1-Methylpiperazinium dication.
-
Signal A (-CH₃): A singlet corresponding to the three protons of the methyl group.
-
Signal B (-CH₂-): A multiplet representing the four protons on the two carbons adjacent to the methylated nitrogen.
-
Signal C (-CH₂-): A multiplet for the four protons on the two carbons adjacent to the secondary ammonium group.
Based on this, we can confidently predict the following approximate chemical shifts for this compound:
-
The N-CH₃ singlet (A) is expected around ~3.4 ppm .
-
The two sets of piperazine ring multiplets (B and C) are expected to be shifted downfield into the ~3.6-4.0 ppm range. Due to the different substituents on the nitrogens, these two signals will be distinct but likely overlapping multiplets.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum is simplified by proton decoupling, resulting in three distinct singlet signals for the three unique carbon environments. The strong deshielding effect of the adjacent positively charged nitrogen atoms is even more pronounced for the carbon signals.
Expected ¹³C NMR Signals for this compound
Caption: Non-equivalent carbon environments in the 1-Methylpiperazinium dication.
Again, referencing the data for 1,1-dimethylpiperazine-1,4-diium dichloride, we find signals at 52.62 ppm (-CH₃) and two distinct piperazine carbon signals at 58.55 ppm and 38.38 ppm .[4] This provides a robust framework for assigning the spectrum of this compound.
-
Signal A (-CH₃): Expected around ~52-53 ppm .
-
Signal B (-CH₂-): The carbons adjacent to the quaternary, methylated nitrogen are expected to be the most downfield, likely around ~58-60 ppm .
-
Signal C (-CH₂-): The carbons adjacent to the secondary ammonium group are expected to appear further upfield, likely around ~38-40 ppm .
Summary of NMR Spectroscopic Data
| Assignment | ¹H NMR (Predicted, D₂O) | ¹³C NMR (Predicted, D₂O) |
| N-CH₃ | ~3.4 ppm (s, 3H) | ~52-53 ppm |
| -CH₂-N⁺(CH₃)-CH₂- | ~3.6-4.0 ppm (m, 4H) | ~58-60 ppm |
| -CH₂-N⁺H₂-CH₂- | ~3.6-4.0 ppm (m, 4H) | ~38-40 ppm |
| Predicted values are based on analysis of the closely related compound 1,1-dimethylpiperazine-1,4-diium dichloride.[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and confirming salt formation. The spectrum of this compound is markedly different from its free base, primarily due to the appearance of N-H⁺ stretching bands.
Key FT-IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Interpretation and Significance |
| ~3000-2700 | N-H⁺ Stretch | A very broad and strong absorption, often with multiple sub-peaks. This is the hallmark of a secondary or tertiary amine salt and confirms successful protonation. Its breadth is due to extensive hydrogen bonding.[5] |
| 2980-2850 | C-H Stretch | Medium to strong absorptions corresponding to the asymmetric and symmetric stretching of the methyl and methylene C-H bonds. |
| ~1600-1500 | N-H⁺ Bend | Asymmetric and symmetric bending vibrations of the ammonium groups. These bands further confirm the presence of the protonated nitrogens. |
| ~1470-1430 | C-H Bend | Scissoring and bending vibrations of the methylene groups in the piperazine ring. |
The absence of a sharp N-H stretch around 3300 cm⁻¹, characteristic of the secondary amine in the free base, and the presence of the very broad N-H⁺ band are conclusive evidence of dihydrochloride salt formation.
Experimental Protocols
Trustworthy data begins with meticulous experimental execution. The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data for amine hydrochloride salts.
Protocol: NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Handling: this compound is hygroscopic. All handling and weighing should be performed in a controlled, low-humidity environment (e.g., a glovebox or under a stream of dry nitrogen) to prevent water absorption.
-
Sample Preparation: Accurately weigh 10-15 mg of the salt directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the preferred solvent as it will exchange with the N-H protons, simplifying the spectrum.
-
Dissolution: Cap the NMR tube securely and vortex or sonicate until the sample is completely dissolved. A clear, homogenous solution should be obtained.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction. For ¹H NMR in D₂O, the residual HDO signal (typically ~4.79 ppm) can be used as a reference, although referencing to an internal standard like DSS is more accurate if quantitative analysis is required.[3] For ¹³C NMR, the solvent signal is not typically observed; referencing is usually done relative to the proton spectrum or an external standard.
Protocol: FT-IR (ATR) Sample Preparation and Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After acquisition, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or methanol) and a soft, lint-free wipe.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when grounded in the fundamental principles of how protonation affects molecular structure and electron density. The ¹H and ¹³C NMR spectra are defined by a downfield shift of all signals relative to the free base, with the dicationic nature of the molecule resulting in three distinct signals for each type of nucleus. The FT-IR spectrum provides unambiguous confirmation of salt formation through the appearance of a characteristic broad N-H⁺ stretching absorption. By following rigorous experimental protocols and leveraging data from analogous structures, researchers can confidently verify the identity and integrity of this vital pharmaceutical intermediate.
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A Researcher's Comprehensive Guide to 1-Methylpiperazine Dihydrochloride: From Procurement to Application
For the discerning researcher, scientist, or drug development professional, the procurement of starting materials is a critical, yet often overlooked, aspect of the experimental workflow. The quality, purity, and reliable sourcing of a reagent can significantly impact the outcome, reproducibility, and ultimate success of a research endeavor. This guide provides an in-depth technical overview of 1-Methylpiperazine Dihydrochloride (CAS No. 34352-59-5), a versatile building block in medicinal chemistry. We will navigate its commercial landscape, delve into quality control methodologies, and explore its pivotal role in the synthesis of notable pharmaceutical agents.
The Strategic Importance of 1-Methylpiperazine in Drug Discovery
1-Methylpiperazine is a heterocyclic amine that serves as a crucial scaffold and intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its dihydrochloride salt is often preferred in laboratory settings due to its enhanced stability and ease of handling as a solid, compared to the hygroscopic and volatile nature of the free base. The piperazine moiety, and specifically the 1-methylpiperazine group, is a common feature in many centrally active drugs, imparting favorable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier.
The true value of this reagent is demonstrated by its incorporation into several blockbuster drugs. For instance, it forms a key part of the molecular structure of:
-
Sildenafil (Viagra™) , a potent inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[3][4]
-
Trifluoperazine , a typical antipsychotic of the phenothiazine class used in the management of schizophrenia.
-
Clozapine , an atypical antipsychotic medication.
-
Ofloxacin , a broad-spectrum fluoroquinolone antibiotic.
In the synthesis of these and other compounds, the 1-methylpiperazine moiety is typically introduced to impart basicity, which can be crucial for salt formation and bioavailability, and to modulate the overall lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).[1] Its inclusion in quinacrine analogs has been shown to enhance anti-prion activity by improving potency and binding affinity to target proteins.[1]
Navigating the Commercial Landscape: Suppliers and Procurement
A reliable supply chain is the bedrock of any research program. This compound is readily available from a multitude of chemical suppliers, catering to various scales, from laboratory research to bulk manufacturing.
| Supplier | Typical Purity | Available Quantities | Notes |
| Thermo Scientific (Alfa Aesar) | ≥98% | 5g, 25g, Bulk | A well-established supplier for research-grade chemicals.[5] |
| Sigma-Aldrich (Merck) | ≥98% - 99% | 5g, 100g, 500g | Offers a range of purities and quantities, with extensive documentation. |
| Santa Cruz Biotechnology | For Research Use Only | Inquire | Primarily focused on reagents for life science research.[6] |
| ChemicalBook | Varies (typically ≥99%) | Grams to Kilograms | An online marketplace connecting various, often international, suppliers.[7] |
| BLD Pharm | Inquire | Inquire | Provides access to a wide range of building blocks and intermediates.[8] |
From a practical standpoint, the choice of supplier should be guided by several factors beyond just price:
-
Purity and Analytical Data: Always request a lot-specific Certificate of Analysis (CoA). This document is your primary assurance of the material's quality and should include details on the analytical methods used for its characterization.
-
Consistency: For long-term projects, supplier consistency is paramount to ensure reproducibility.
-
Regulatory Compliance: For later-stage drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) may become necessary.
-
Technical Support: A responsive and knowledgeable technical support team can be invaluable in troubleshooting any issues related to the reagent.
A Self-Validating System: Quality Control and Analytical Protocols
Ensuring the identity and purity of your starting material is a foundational step in good laboratory practice. Here, we outline a typical workflow for the quality control of this compound.
Visual Inspection and Physical Properties
Upon receipt, a visual inspection of the material should be performed. It should be a white to off-white crystalline powder. The melting point is a key physical constant for purity assessment, with a literature value typically in the range of 246-250 °C.
Spectroscopic Identification
FT-IR spectroscopy is a rapid and effective method for confirming the functional groups present in the molecule. The spectrum of 1-methylpiperazine will show characteristic peaks for C-H, C-N, and N-H (if any residual free base is present) stretching and bending vibrations. The NIST Chemistry WebBook provides reference spectra for 1-methylpiperazine that can be used for comparison.[9][10]
NMR is arguably the most powerful tool for unambiguous structure elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum of 1-methylpiperazine (the free base, for simplicity of interpretation) will show a singlet for the methyl protons and two multiplets for the methylene protons of the piperazine ring. The integration of these signals should correspond to a 3:8 ratio. For the dihydrochloride salt, the chemical shifts will be different due to the protonation of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the two sets of methylene carbons in the piperazine ring.
Reference spectra for 1-methylpiperazine are available in public databases such as PubChem and ChemicalBook for comparison.[11][12]
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds. A validated GC method can quantify the main component and detect any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A DB-17 ((50%-Phenyl)-methylpolysiloxane) capillary column (30 m x 0.53 mm, 1 µm film thickness) or equivalent is recommended.[13][14]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[14]
-
Temperatures:
-
Injection: 1.0 µL of a sample solution in methanol, with a split ratio of 1:5.[14]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This self-validating system, combining physical, spectroscopic, and chromatographic data, provides a high degree of confidence in the quality of the this compound before its use in synthesis.
Caption: A typical quality control workflow for this compound.
Application in Synthesis: The Case of Sildenafil
To illustrate the practical application of this compound, let's consider a key step in a common synthesis route for Sildenafil.[4][15] In this synthesis, a precursor molecule containing a chlorosulfonyl group is reacted with 1-methylpiperazine to form the sulfonamide linkage present in the final drug.
Caption: Role of 1-methylpiperazine in a key step of Sildenafil synthesis.
Experimental Protocol Insight:
In a typical procedure, the this compound would first be neutralized with a suitable base (e.g., an inorganic carbonate or an organic amine) to generate the free base in situ or prior to the reaction. The free 1-methylpiperazine then acts as a nucleophile, with the secondary amine attacking the electrophilic sulfur atom of the sulfonyl chloride on the Sildenafil precursor. This reaction is typically carried out in an inert solvent, and the progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality here is clear: the dihydrochloride form provides stability for storage, while the free base, generated when needed, possesses the requisite nucleophilicity for the crucial bond-forming step.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The free base is corrosive and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation and allergic skin reactions.[2] The dihydrochloride salt is generally less hazardous but should still be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
By adhering to these guidelines and performing rigorous quality control, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for new discoveries in drug development and beyond.
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The Strategic Utility of 1-Methylpiperazine Dihydrochloride in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structural motif, frequently incorporated into the architecture of a diverse array of therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have cemented its status as a valuable building block in drug design. Among the numerous piperazine derivatives, 1-Methylpiperazine dihydrochloride has emerged as a particularly versatile and strategic reagent. This guide provides an in-depth exploration of the synonyms, alternative names, and, most importantly, the multifaceted applications of this compound in the synthesis of pharmacologically active compounds. As we delve into the technical nuances of its utility, we will uncover the rationale behind its selection in complex synthetic pathways and highlight its pivotal role in the development of impactful pharmaceuticals.
Unveiling the Identity: Synonyms and Alternative Nomenclature
Clarity in chemical communication is paramount for reproducible and accurate scientific research. This compound is known by several alternative names and synonyms in scientific literature and chemical supplier catalogs. A comprehensive understanding of this nomenclature is essential for efficient information retrieval and procurement.
| Systematic & Common Names | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 34352-59-5 | C₅H₁₄Cl₂N₂ | 173.08 g/mol |
| N-Methylpiperazine dihydrochloride | |||
| 1-Methylpiperazine 2HCl | |||
| Piperazine, 1-methyl-, dihydrochloride |
The parent compound, 1-Methylpiperazine, is also frequently referenced in synthetic procedures, often generated in situ from its dihydrochloride salt. Its CAS number is 109-01-3.[1] The dihydrochloride form offers enhanced stability and ease of handling compared to the free base, which is a hygroscopic liquid.[1]
The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry
The prevalence of the piperazine ring in a multitude of FDA-approved drugs is a testament to its significance in medicinal chemistry.[2] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, imparts several desirable properties to a drug molecule:
-
Modulation of Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule. This is a critical factor in improving the bioavailability of orally administered drugs.
-
Versatile Synthetic Handle: The two nitrogen atoms provide convenient points for chemical modification, allowing for the introduction of various substituents to fine-tune the pharmacological activity, selectivity, and pharmacokinetic profile of a compound.[2]
-
Pharmacophore Element: In many drug classes, the piperazine moiety itself acts as a key pharmacophore, directly interacting with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.
The addition of a methyl group at the 1-position, as in 1-Methylpiperazine, can further influence the molecule's properties by altering its basicity and lipophilicity, which in turn can affect its target binding and metabolic stability.
Synthetic Applications in Drug Development: A Gateway to Bioactive Molecules
This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals. Its utility is particularly evident in the production of antipsychotic and antidepressant drugs.
The Synthesis of Atypical Antipsychotics: The Case of Clozapine
Clozapine, an atypical antipsychotic, is a cornerstone in the treatment of schizophrenia.[3][4] The synthesis of Clozapine often involves the introduction of the 1-methylpiperazine moiety in a key step. One synthetic route involves the reaction of a dibenzodiazepine intermediate with 1-methylpiperazine.[3]
Conceptual Synthetic Workflow for Clozapine:
Caption: A simplified workflow for the synthesis of Clozapine.
A detailed experimental protocol for a related synthesis highlights the practical aspects of utilizing 1-methylpiperazine. For instance, in one patented method for preparing Clozapine, N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide undergoes cyclodehydration in the presence of phosphorus oxychloride.[5]
The Synthesis of Phenothiazine Antipsychotics: The Example of Trifluoperazine
Trifluoperazine is a typical antipsychotic of the phenothiazine class, used in the management of schizophrenia and other psychotic disorders. The synthesis of Trifluoperazine involves the alkylation of 2-(trifluoromethyl)phenothiazine with a side chain containing the 1-methylpiperazine group.[6]
Experimental Protocol: A Representative Synthesis of a Trifluoperazine Analog
The following protocol illustrates a general approach to the synthesis of trifluoperazine analogs, demonstrating the role of 1-methylpiperazine.
-
Preparation of the Side Chain: 1-(3-chloropropyl)-4-methylpiperazine is a common intermediate used to introduce the N-methylpiperazine-containing side chain. This can be synthesized from 1-methylpiperazine and 1-bromo-3-chloropropane.
-
Alkylation of the Phenothiazine Core: 2-(Trifluoromethyl)phenothiazine is deprotonated with a strong base, such as sodium amide or sodium hydride, to form the corresponding anion.
-
Coupling Reaction: The phenothiazine anion is then reacted with 1-(3-chloropropyl)-4-methylpiperazine via a nucleophilic substitution reaction to yield Trifluoperazine.
-
Purification: The crude product is purified by crystallization or chromatography to obtain the final active pharmaceutical ingredient.
A patented method for preparing trifluoperazine hydrochloride describes the condensation reaction between 2-trifluoromethyl thiodiphenylamine and 4-methyl-1-chloropropyl piperazine in an organic solvent.[7]
Causality in Experimental Choices:
-
Choice of Base: The selection of a strong base like sodium amide is crucial to ensure complete deprotonation of the phenothiazine nitrogen, facilitating the subsequent nucleophilic attack.
-
Solvent Selection: Anhydrous and inert solvents such as DMF or toluene are typically used to prevent side reactions and ensure the stability of the reactive intermediates.
-
Temperature Control: The reaction temperature is carefully controlled to optimize the reaction rate while minimizing the formation of byproducts.
Spectroscopic Characterization: Ensuring Purity and Identity
The identity and purity of 1-Methylpiperazine and its derivatives are confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for structural elucidation.
1H and 13C NMR Data for 1-Methylpiperazine:
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 1H NMR | ~2.3-2.5 | m | -CH₂- (piperazine ring) |
| ~2.2 | s | -CH₃ | |
| 13C NMR | ~55 | -CH₂- (adjacent to N-CH₃) | |
| ~46 | -CH₂- (adjacent to NH) | ||
| ~46 | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[8]
The dihydrochloride salt will exhibit different chemical shifts due to the protonation of the nitrogen atoms.
Conclusion: A Versatile Workhorse in Drug Discovery
This compound is far more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its favorable physicochemical properties, coupled with its synthetic versatility, have made it an indispensable component in the development of numerous life-changing medications. From the intricate synthesis of atypical antipsychotics to the robust production of phenothiazine derivatives, the fingerprints of 1-Methylpiperazine are evident across the pharmaceutical landscape. A thorough understanding of its nomenclature, properties, and reaction characteristics, as outlined in this guide, empowers researchers to harness its full potential in the ongoing quest for novel and improved therapeutics. The continued exploration of the synthetic utility of 1-Methylpiperazine and its derivatives will undoubtedly lead to the discovery of new and innovative drug candidates in the years to come.
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Methodological & Application
Application Notes & Protocols: Synthesis of 1-Methylpiperazine via Catalytic Reductive Amination
Introduction: The Significance of 1-Methylpiperazine and Its Synthesis
1-Methylpiperazine (N-methylpiperazine) is a cornerstone heterocyclic amine that serves as a critical building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motif is found in drugs spanning various therapeutic classes, including antipsychotics (e.g., Clozapine, Trifluoperazine), antibiotics, and erectile dysfunction agents (e.g., Sildenafil). Beyond pharmaceuticals, it finds utility in the production of agrochemicals, dyes, and specialty polymers.
The efficient and selective synthesis of 1-methylpiperazine is therefore of paramount industrial and academic importance. Among the various synthetic strategies, catalytic reductive amination stands out as a robust, scalable, and increasingly green methodology. This process involves the N-methylation of piperazine using a single carbon (C1) source and a reducing agent, typically under catalytic conditions. This guide provides an in-depth exploration of the mechanistic principles, key methodologies, and detailed laboratory protocols for the synthesis of 1-methylpiperazine via this powerful transformation.
Mechanistic Underpinnings of Reductive Amination
The core of the reductive amination process is a two-step sequence that occurs in a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a secondary amine (piperazine) on the carbonyl carbon of an aldehyde (most commonly, formaldehyde). This is followed by dehydration to form a transient electrophilic species known as an iminium ion.
-
Reduction: The iminium ion is then immediately reduced to the corresponding tertiary amine (1-methylpiperazine) by a hydride source or through catalytic hydrogenation.[1][2][3]
The irreversibility of the reduction step drives the equilibrium towards the final product, preventing the accumulation of the quaternary ammonium salt, which can be a significant issue in direct alkylation methods using agents like methyl iodide.[2][3]
Figure 1: General mechanism of reductive amination for 1-methylpiperazine synthesis.
Core Synthetic Methodologies
Several variations of reductive amination are employed for the synthesis of 1-methylpiperazine, differing primarily in the choice of C1 source and the reduction system.
The Eschweiler-Clarke Reaction
This classic method utilizes formaldehyde as the C1 source and an excess of formic acid, which serves as both the reducing agent and a catalyst.[2][3][4] The formic acid transfers a hydride to the iminium ion, decomposing into carbon dioxide and rendering the reaction irreversible.[2]
-
Causality: The primary advantage of this method is its operational simplicity, as it avoids the use of metal catalysts and high-pressure hydrogen gas. However, the use of large, corrosive quantities of formic acid and the high reaction temperatures required can be disadvantageous, particularly on an industrial scale.[4][5]
Catalytic Hydrogenation
A cleaner and highly efficient alternative involves the use of formaldehyde with a heterogeneous catalyst and molecular hydrogen (H₂).[6][7] Common catalysts include Raney® Nickel and Palladium on Carbon (Pd/C).
-
Causality: In this process, the catalyst serves a dual role: it facilitates the hydrogenation of the iminium ion as it forms on the catalyst surface. This method offers high conversion and selectivity, with water being the only byproduct.[6] The ability to recover and reuse the catalyst makes it economically and environmentally attractive for large-scale production.[6][8][9] A Chinese patent describes a one-pot process where piperazine and formaldehyde first undergo condensation, followed by hydrogenation in the same reactor using Raney Nickel or Pd/C at 1-6 MPa of hydrogen pressure and 70-100 °C.[10]
Reductive Amination with Hydride Reagents
For laboratory-scale synthesis where high-pressure equipment may not be available, chemical hydride reducing agents are an excellent choice. Reagents like sodium borohydride (NaBH₄) and the milder, more selective sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used.[1][11][12]
-
Causality: Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent than NaBH₄ and will selectively reduce the iminium ion in the presence of unreacted formaldehyde.[1] Sodium triacetoxyborohydride is also widely used due to its mild nature and effectiveness in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).[12][13] These methods provide high yields under gentle, ambient conditions.
Data Presentation: Comparison of Methodologies
The following table summarizes key parameters for different reductive amination approaches to N-methylation.
| Method | C1 Source | Reducing Agent / System | Catalyst | Typical Conditions | Key Advantages & Considerations |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None | 85-100 °C, atmospheric pressure[4] | Metal-free; simple setup. Requires large excess of corrosive acid.[4][5] |
| Catalytic Hydrogenation | Formaldehyde | H₂ Gas (1-6 MPa) | Raney Ni or Pd/C | 70-100 °C[10] | High atom economy, clean (water byproduct), catalyst is reusable.[6] Requires specialized high-pressure equipment. |
| Hydride Reduction | Formaldehyde | NaBH₄ | None | Methanol solvent, 0 °C to RT | Good for lab scale, no high pressure needed. NaBH₄ can also reduce the starting aldehyde.[12][14] |
| Selective Hydride Reduction | Formaldehyde | NaBH(OAc)₃ or NaBH₃CN | None | DCM, THF, or MeOH solvent, RT | Mild conditions, high selectivity for the iminium ion.[1][12] NaBH₃CN is toxic. |
| Alternative C1 Sources | Methanol | Borrowing Hydrogen | Pd/TiO₂, Ir-complexes[15][16] | Variable, often >100 °C | Uses a cheaper, less toxic C1 source. Often requires higher temperatures and more complex catalysts.[16] |
| Green Methylation | CO₂ | H₂ Gas | PdCuZrOx | 150 °C, 3.5 MPa total pressure[17] | Utilizes a renewable C1 source (CO₂). Requires specific catalysts and conditions.[17] |
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Gram-Scale Synthesis via Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted from established industrial methods and provides high yield and purity.[6][8][10]
Materials & Reagents:
-
Piperazine (anhydrous), 86.1 g (1.0 mol)
-
Formaldehyde (37% aqueous solution), 89.3 g (1.1 mol)
-
Methanol (solvent), 800 mL
-
Raney® Nickel (50% slurry in water), ~12 g
-
Hydrogen gas (high purity)
Equipment:
-
2 L high-pressure autoclave (hydrogenation reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
-
Standard laboratory glassware for workup.
-
Distillation apparatus.
Procedure:
-
Reactor Charging: To the 2 L autoclave, add methanol (800 mL) and piperazine (86.1 g). Begin stirring to dissolve the solid.
-
Condensation: Slowly add the formaldehyde solution (89.3 g) to the reactor while maintaining the temperature below 40 °C. Stir the mixture for 30 minutes at room temperature to allow for the initial condensation reaction.[10]
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (~12 g) to the reactor. Caution: Raney® Nickel is pyrophoric when dry and is a flammable hazard. Always handle as a water slurry.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2 MPa (approx. 300 psi).
-
Begin stirring and heat the reactor to 80 °C. The pressure will increase with temperature. Adjust the hydrogen pressure as needed to maintain 2-3 MPa.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the catalyst filter cake to dry. Keep it wet with methanol or water to prevent ignition. The recovered catalyst can be stored under water for reuse.[6]
-
Purification: Transfer the filtrate to a round-bottom flask. Distill off the methanol under atmospheric pressure.
-
The remaining crude product is purified by fractional distillation. Collect the fraction boiling at 136-138 °C to yield pure 1-methylpiperazine.
Protocol 2: Laboratory Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is ideal for a standard laboratory setting and avoids high-pressure hydrogenation.[12][13]
Materials & Reagents:
-
1-Boc-piperazine, 9.31 g (50 mmol) - Note: Using Boc-protected piperazine ensures mono-methylation.
-
Formaldehyde (37% aqueous solution), 4.5 g (55 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), 12.7 g (60 mmol)
-
Dichloromethane (DCM), 250 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
500 mL round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: Dissolve 1-Boc-piperazine (9.31 g) in DCM (250 mL) in the 500 mL round-bottom flask.
-
Add the formaldehyde solution (4.5 g) and stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Reduction: In portions over 15 minutes, carefully add the sodium triacetoxyborohydride (12.7 g). Caution: Addition may cause some gas evolution.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-Boc-4-methylpiperazine.
-
Deprotection (if desired): The Boc-protecting group can be removed by standard methods (e.g., treatment with trifluoroacetic acid in DCM or HCl in dioxane) to yield the final 1-methylpiperazine product, which can then be purified by distillation.
Workflow & Troubleshooting
Figure 2: General experimental workflow for 1-methylpiperazine synthesis.
Common Issues & Solutions:
-
Formation of 1,4-dimethylpiperazine: The primary side reaction is the double methylation of piperazine.
-
Cause: Using an excess of formaldehyde and reducing agent.
-
Solution: Carefully control the stoichiometry. A molar ratio of piperazine to formaldehyde of approximately 1:1.0 to 1:1.2 is optimal for maximizing the mono-methylated product.[10] If necessary, use a large excess of piperazine and separate it after the reaction.
-
-
Low Conversion: The reaction does not proceed to completion.
-
Cause (Catalytic Hydrogenation): Inactive catalyst or insufficient hydrogen pressure/temperature.
-
Solution: Ensure the catalyst is active (use fresh or properly stored catalyst). Increase reaction time, temperature, or hydrogen pressure within safe operational limits.
-
Cause (Hydride Reduction): Deactivated reducing agent due to moisture.
-
Solution: Use anhydrous solvents and ensure the hydride reagent is fresh and has been stored properly.
-
-
Difficult Product Isolation:
-
Cause: 1-Methylpiperazine is water-soluble, leading to losses during aqueous work-up.
-
Solution: Minimize the volume of water used in washes. Perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., DCM) to recover dissolved product. Final purification by distillation is crucial for obtaining a high-purity product.
-
Conclusion
Catalytic reductive amination is a versatile and powerful strategy for the synthesis of 1-methylpiperazine. The choice between catalytic hydrogenation and methods employing chemical hydride reagents depends largely on the scale of the synthesis and the available laboratory infrastructure. Catalytic hydrogenation with Raney Nickel or Pd/C is highly efficient and green, making it the method of choice for industrial production. For research and development settings, reductive amination with reagents like sodium triacetoxyborohydride offers a safe, mild, and reliable protocol. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can achieve high yields of this vital pharmaceutical intermediate.
References
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- Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2014).
- The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol.
- Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates.Ningbo Inno Pharmchem Co., Ltd.. [Link]
- Methylation of piperazines. (1964).
- Preparation method of 1-methyl piperazine. (2012).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- N-METHYLPIPERAZINE.
- Eschweiler–Clarke reaction.Wikipedia. [Link]
- 1-Methylpiperazine. (2013). American Chemical Society. [Link]
- “Anion-Switchable” Pincer-Mn(I) Catalyst for the Reductive N-Methylation of Amines with Formic Acid and CO2.
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (1991).
- Preparation of n-methylpiperazine. (1989).
- Methylation of piperazines. (1964).
- Amine synthesis by reductive amination (reductive alkyl
- Reductive amination of piperazine. (2024). Reddit. [Link]
- Methylation of amines using formic acid via simple inorganic base catalysis. (2019). Chinese Chemical Letters. [Link]
- N-Methylpiperazine.Wikipedia. [Link]
- Review of Modern Eschweiler–Clarke Methyl
- Reductive Amination - Common Conditions.
- Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). National Institutes of Health (NIH). [Link]
- Intramolecular reductive amination for the preparation of piperazines.
- Synthesis method of N-methylpiperazine. (2008).
- Reductive N-Methylation of Amines with Calcium Hydride and Pd/C Catalyst.
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-c
- Reductive amination of amines with formaldehyde? (2018).
- Reductive N-methylation of 4-nitroanisole using Pd/C- and Fe2O3/NGr@C-catalysts.
- Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.ResearchGate. [https://www.researchgate.
- Reductive Amin
- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.National Institutes of Health (NIH). [Link]
- RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.RSC Publishing. [Link]
- Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study.
- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-Methylpiperazine Dihydrochloride
Abstract
This application note presents a detailed protocol for the analysis of 1-Methylpiperazine dihydrochloride, a key starting material and potential impurity in various active pharmaceutical ingredients (APIs). Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC methods are often inadequate. This guide outlines two robust HPLC-based strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography , coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). The methodologies are designed to be stability-indicating and are supported by a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction: The Analytical Challenge
1-Methylpiperazine is a building block in the synthesis of numerous pharmaceuticals, including sildenafil and cyclizine.[1] Its dihydrochloride salt is a common form used in manufacturing processes.[2] The accurate quantification of this compound is critical for ensuring the purity and safety of the final drug product.
The primary analytical challenge lies in the physicochemical properties of the molecule. As a small, highly polar amine, it exhibits poor retention on conventional C18 and other reversed-phase columns.[3][4] Furthermore, lacking a suitable chromophore, detection by UV-Vis spectrophotometry is not feasible at low concentrations, necessitating alternative detection methods or derivatization.[5] This note provides a comprehensive approach to overcome these challenges.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C5H14Cl2N2 | [6] |
| Molecular Weight | 173.08 g/mol | [6] |
| Melting Point | 246-250 °C | [2][7] |
| Solubility | Soluble in water. | [8] |
| Appearance | White to off-white powder. | [7] |
Method Selection: A Rationale
Given the analyte's characteristics, two primary HPLC-based approaches are proposed. The choice between them will depend on the available instrumentation and specific analytical requirements.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal technique for the retention and separation of highly polar compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase.[3][9]
Advantages of HILIC for this application:
-
Excellent retention of polar analytes like 1-Methylpiperazine.
-
Use of volatile mobile phases, making it compatible with mass spectrometry (MS) and other detectors like CAD and ELSD.
-
Often provides a different selectivity compared to reversed-phase chromatography.
Strategy 2: Ion-Pair Chromatography
Ion-pair chromatography is a variation of reversed-phase HPLC where an ion-pairing reagent is added to the mobile phase.[11][12][13] This reagent is a large ionic molecule with a hydrophobic region. It forms a neutral ion pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase.[12] For the positively charged 1-Methylpiperazine, an anionic ion-pairing reagent such as an alkyl sulfonate would be suitable.
Advantages of Ion-Pair Chromatography:
-
Utilizes readily available reversed-phase columns.
-
Offers a high degree of flexibility in method development through the choice and concentration of the ion-pairing reagent.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for both the HILIC and Ion-Pair chromatography methods.
HILIC Method Protocol
Workflow for HILIC Method Development
Sources
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- 2. This compound | 34352-59-5 [chemicalbook.com]
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- 4. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
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- 6. This compound | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 34352-59-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. agilent.com [agilent.com]
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- 12. itwreagents.com [itwreagents.com]
- 13. Ion Pairing Reagents For Hplc [lobachemie.com]
Application Note: A Validated GC-MS Protocol for the Identification and Quantification of 1-Methylpiperazine and Its Process-Related Impurities
Abstract
This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-Methylpiperazine, a crucial intermediate in the pharmaceutical industry.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals to accurately identify and quantify 1-Methylpiperazine and its potential process-related impurities and degradation products. Recognizing the analytical challenges posed by the polar nature of amines, this guide provides a detailed methodology, including sample preparation with derivatization, optimized GC-MS parameters, and rigorous validation according to International Council for Harmonisation (ICH) guidelines.[4][5][6] The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.
Introduction: The Analytical Imperative for 1-Methylpiperazine Purity
1-Methylpiperazine (N-methylpiperazine) is a heterocyclic amine that serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including sildenafil and cyclizine.[2][3] The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired and potentially toxic byproducts in the final drug product. Regulatory bodies mandate strict control over impurities in pharmaceutical manufacturing, making robust analytical methods for their detection and quantification essential.[5][7]
The analysis of amines like 1-Methylpiperazine by gas chromatography presents inherent challenges due to their high polarity and low volatility. These characteristics can lead to poor peak shapes, peak tailing, and unreliable quantification due to interactions with the active sites within the GC system.[8] To circumvent these issues, a chemical modification step known as derivatization is often employed. Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior.[8][9][10]
This application note details a GC-MS protocol that incorporates a derivatization step to ensure accurate and reliable analysis of 1-Methylpiperazine and its impurities. The mass spectrometric detection provides high selectivity and sensitivity, enabling confident identification of known and unknown impurities based on their mass spectra.
Potential Impurities in 1-Methylpiperazine
A thorough understanding of the synthetic route of 1-Methylpiperazine is crucial for predicting potential process-related impurities. A common industrial synthesis involves the reaction of diethanolamine with methylamine.[3] Another method involves the methylation of piperazine.[11] Based on these pathways, potential impurities could include:
-
Piperazine: An unreacted starting material.
-
1,4-Dimethylpiperazine: A product of over-methylation.
-
Other alkylated piperazines: From reactions with other alkylating agents present as impurities.
-
Degradation products: Formed during synthesis or storage, potentially through oxidation or thermal degradation.[12]
Forced degradation studies are also a critical component in identifying potential degradation products that may form under stress conditions such as heat, light, oxidation, and acidic or basic environments.[13][14][15]
Experimental Workflow: From Sample to Data
The overall analytical workflow is designed to be systematic and self-validating, ensuring data integrity at each stage.
Figure 1: A schematic overview of the GC-MS workflow for the analysis of 1-Methylpiperazine.
Detailed Protocol
Reagents and Materials
-
1-Methylpiperazine reference standard and sample
-
Piperazine, 1,4-Dimethylpiperazine, and other potential impurity reference standards
-
Trifluoroacetic anhydride (TFAA) or other suitable acylation agent
-
Anhydrous ethyl acetate or acetonitrile (GC grade)
-
Anhydrous sodium sulfate
-
Methanol (GC grade) for dilutions
-
Helium (99.999% purity) for carrier gas
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary GC column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point for method development.[16][17] For enhanced separation of polar amines, a specially deactivated column for amines may be beneficial.[18][19]
Standard and Sample Preparation
Rationale for Derivatization: Direct injection of 1-Methylpiperazine can lead to poor chromatography. Acylation with TFAA is a common and effective derivatization technique for amines.[8][20] It replaces the active hydrogens on the amine groups with trifluoroacetyl groups, creating more volatile and less polar derivatives that are amenable to GC analysis.[8][10]
Step-by-Step Protocol:
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of 1-Methylpiperazine and each potential impurity reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol. This yields stock solutions of approximately 1000 µg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with methanol to achieve a final concentration suitable for the expected impurity levels (e.g., 1-10 µg/mL).
-
Sample Preparation: Accurately weigh about 100 mg of the 1-Methylpiperazine sample into a 10 mL volumetric flask and dilute to volume with methanol.
-
Derivatization Procedure:
-
Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous ethyl acetate.
-
Add 100 µL of TFAA.[8]
-
Immediately cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully add 1 mL of deionized water and vortex.
-
Allow the layers to separate. The top organic layer contains the derivatized analytes.
-
Transfer the top organic layer to a clean autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A widely used and reliable platform for pharmaceutical analysis. |
| Injector | Split/Splitless | |
| Mode | Split (e.g., 50:1) | A split injection is suitable for the analysis of the main component and higher concentration impurities, preventing column overload. A lower split ratio or splitless injection can be used for trace impurity analysis. |
| Temperature | 250 °C | Ensures complete vaporization of the derivatized analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 200 °C | A moderate ramp rate to ensure good separation of early eluting compounds. |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min | A faster ramp to elute higher boiling point compounds in a reasonable time, followed by a hold to ensure the column is clean for the next injection. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides sensitive and selective detection. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library. |
| Source Temperature | 230 °C | Optimized to prevent analyte degradation and maintain sensitivity. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Scan Range | 40-450 m/z | A wide enough range to capture the molecular ions and characteristic fragments of the derivatized analytes. |
Data Analysis and Identification
-
Identification: The primary identification of 1-Methylpiperazine and its impurities is achieved by comparing the retention times and the acquired mass spectra with those of the authenticated reference standards. The NIST Mass Spectral Library can also be used for tentative identification of unknown peaks.[21][22] The mass spectrum of 1-Methylpiperazine shows characteristic fragments that can be used for its identification.[21][22][23]
-
Quantification: For quantitative analysis, it is recommended to use a single ion monitoring (SIM) mode for enhanced sensitivity and selectivity, especially for trace-level impurities. The choice of ions for quantification and confirmation should be based on their abundance and specificity from the full scan spectra of the reference standards.
Method Validation
A comprehensive method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4]
Figure 2: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.
Validation Parameters Summary:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), spiked samples, and forced degradation samples. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Analyze a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking the analyte into a sample matrix at three different concentration levels (e.g., 50%, 100%, 150%) in triplicate. | Recovery should be within 80-120% for impurities. |
| Precision | ||
| Repeatability | Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. | Relative Standard Deviation (RSD) ≤ 15% for impurities. |
| Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | RSD should meet predefined criteria, demonstrating the method's reproducibility. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate, injector temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the identification and quantification of 1-Methylpiperazine and its potential impurities. By incorporating a derivatization step, the challenges associated with the analysis of polar amines are effectively addressed, leading to a robust and reliable method. The comprehensive validation strategy outlined, in accordance with ICH guidelines, ensures that the method is fit for purpose in a regulated pharmaceutical environment. This protocol serves as a valuable resource for scientists and researchers in ensuring the quality and safety of pharmaceutical products derived from 1-Methylpiperazine.
References
- Chemistry LibreTexts. (2023). Derivatization.
- MDPI. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
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- Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
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- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
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- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
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- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 1-Methylpiperazine Synthesis: A Guide for Niche Pharmaceutical Intermediates.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- PubMed. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine.
- Wikipedia. (n.d.). N-Methylpiperazine.
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Application Note: 1H and 13C NMR Spectral Assignment and Analysis of 1-Methylpiperazine Dihydrochloride
Abstract
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for 1-methylpiperazine dihydrochloride. Due to the hygroscopic nature of the compound and the influence of protonation on chemical shifts, specific protocols for sample preparation and spectral interpretation are essential for accurate structural elucidation. This guide offers a comprehensive methodology, including step-by-step sample preparation, acquisition parameters, and an in-depth analysis of the resulting spectra. The assignments are based on established principles of NMR spectroscopy and are supported by data from closely related structural analogs.
Introduction
1-Methylpiperazine is a common building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] Its dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.[2][3] Accurate and unambiguous characterization of this raw material is a critical step in the drug development pipeline, ensuring purity and structural integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. However, the NMR spectra of amine salts like this compound can present interpretation challenges. The protonation of the nitrogen atoms significantly influences the electron density across the molecule, leading to substantial downfield shifts of adjacent protons and carbons.[4] Furthermore, the hygroscopic nature of the salt necessitates careful sample preparation to avoid interference from water signals.
This application note aims to provide a robust protocol for the preparation and NMR analysis of this compound, along with a definitive assignment of its ¹H and ¹³C NMR spectra.
Molecular Structure and Expected Spectral Features
This compound exists as a dication in which both nitrogen atoms of the piperazine ring are protonated. This leads to a relatively rigid chair conformation in solution.
Diagram 1: Chemical Structure of this compound
A representation of the protonated 1-methylpiperazine dication with associated chloride counter-ions.
Based on this structure, we can predict the following key features in the NMR spectra:
-
¹H NMR:
-
A singlet for the N-methyl protons.
-
Two distinct multiplets for the axial and equatorial protons of the four piperazine ring methylenes. Due to the fixed chair conformation and the positive charges on the nitrogen atoms, these protons will be diastereotopic and are expected to resonate at different chemical shifts.
-
Broad signals for the N-H protons, which may exchange with the solvent.
-
-
¹³C NMR:
-
A signal for the N-methyl carbon.
-
Two signals for the piperazine ring carbons, corresponding to the carbons adjacent to the methylated nitrogen and the protonated nitrogen.
-
Experimental Protocol
This section details the recommended procedure for preparing and analyzing this compound by NMR.
Materials and Equipment
-
This compound (hygroscopic, store in a desiccator)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation Workflow
The hygroscopic nature of this compound requires a careful and swift sample preparation process to minimize water absorption from the atmosphere.
Diagram 2: NMR Sample Preparation Workflow
Sources
Application Notes & Protocols: The Strategic Role of 1-Methylpiperazine Dihydrochloride in the Synthesis of Atypical Antipsychotics
Prepared by: Gemini, Senior Application Scientist
Introduction: The Centrality of the Piperazine Moiety in Neuropharmacology
1-Methylpiperazine, a simple cyclic diamine, serves as a pivotal structural motif in a multitude of pharmacologically active compounds.[1][2] Its incorporation into a drug's molecular framework often enhances drug-like properties, such as improving potency and binding affinity to target proteins.[1] In the realm of neuropharmacology, the 1-methylpiperazine group is a hallmark of several second-generation (atypical) antipsychotic drugs, including the widely prescribed agents Olanzapine and Clozapine.[3][4][5] These drugs exhibit a broad pharmacological profile, acting as antagonists at various serotonin (5-HT) and dopamine (D) receptors, which is crucial for treating the complex symptoms of schizophrenia and other psychotic disorders.[6]
This document provides a detailed guide for researchers and drug development professionals on the application of 1-Methylpiperazine Dihydrochloride in the synthesis of these critical therapeutic agents. We will delve into specific, field-proven protocols for the synthesis of Olanzapine and Clozapine, explaining the causality behind key experimental choices and offering insights into reaction mechanisms and process optimization.
Part 1: Understanding the Reagent: this compound
While many synthetic procedures cite the use of 1-methylpiperazine (N-methylpiperazine) as a liquid free base, it is often supplied and stored as its dihydrochloride salt (C₅H₁₂N₂·2HCl) for enhanced stability and handling.[7] This crystalline solid is less volatile and has a longer shelf life compared to the hygroscopic and odorous free base.
The Critical Step: In Situ Neutralization
The primary consideration when using the dihydrochloride salt is the necessity of liberating the nucleophilic free base in situ. The nitrogen atoms in the salt are protonated, rendering them non-nucleophilic and incapable of participating in the desired substitution or condensation reactions. Therefore, the addition of a suitable base is a non-negotiable prerequisite to initiate the reaction. The choice of base depends on the specific reaction's tolerance for different basicity levels and the solubility of the resulting salts. Common choices include tertiary amines (e.g., triethylamine), inorganic bases (e.g., potassium carbonate), or using a large excess of a basic reactant.
Below is a diagram illustrating the essential deprotonation step.
Caption: In situ generation of the active nucleophile from its dihydrochloride salt.
Part 2: Synthesis Protocol for Olanzapine
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][8]benzodiazepine) is a cornerstone in the treatment of schizophrenia and bipolar disorder.[9] Its synthesis prominently features the condensation of a thienobenzodiazepine core with 1-methylpiperazine. The following protocol describes a common and effective synthetic route.[5][10][11]
Workflow: Olanzapine Synthesis
Sources
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- 2. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
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- 10. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]
- 11. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to 1-Methylpiperazine Dihydrochloride in Solid-Phase Synthesis
Introduction: Re-evaluating Amine Reagents in Solid-Phase Synthesis
Solid-Phase Synthesis (SPS), particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern drug discovery and materials science. The iterative nature of SPS relies on the efficient and clean removal of temporary protecting groups to allow for the sequential addition of new building blocks. For decades, the go-to reagent for removing the 9-fluorenylmethoxycarbonyl (Fmoc) group has been piperidine. However, concerns over its toxicity and handling have prompted researchers to seek safer and equally effective alternatives.
This guide focuses on the application of 1-Methylpiperazine, a secondary amine that has emerged as a compelling alternative for Fmoc deprotection and as a versatile building block in solid-phase organic synthesis. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its application, and discuss its advantages in minimizing common side reactions. The dihydrochloride salt form (1-Methylpiperazine dihydrochloride) is a stable, crystalline solid that is often used as the starting material, requiring neutralization in situ to generate the active free base for reaction.
Physicochemical Properties and Safety First: A Self-Validating System
Trustworthiness in any protocol begins with a thorough understanding of the reagents. Handling 1-Methylpiperazine and its dihydrochloride salt requires adherence to strict safety protocols. The free base is a flammable, corrosive liquid, while the salt is a solid irritant.[1][2]
Table 1: Physicochemical Data of 1-Methylpiperazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂ | - |
| Molecular Weight | 100.16 g/mol | - |
| Boiling Point | 138 °C / 280.4 °F | [1][2] |
| Melting Point | -6 °C / 21.2 °F | [1] |
| Flash Point | 39 °C / 102.2 °F | [3] |
| Density | 0.903 g/cm³ at 25 °C | [2][3] |
| pKa (of Conjugate Acid) | ~9.8 (estimated for N1-H) | General Chemical Knowledge |
| Appearance | Light yellow liquid |[3] |
Mandatory Safety Precautions:
-
Handling: Always handle 1-Methylpiperazine (free base) and its solutions in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), and splash goggles with a face shield.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] The compound is hygroscopic and moisture-sensitive.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[1] In all cases of significant exposure, seek immediate medical attention.
Core Application: Fmoc Deprotection in Peptide Synthesis
The most prominent application of 1-methylpiperazine in SPS is the cleavage of the Fmoc protecting group from the N-terminus of a growing peptide chain. This reaction is critical, and its efficiency directly impacts the purity and yield of the final product.[5]
The Mechanism of Action: A Base-Catalyzed Elimination
Fmoc group removal is a two-step process initiated by a base, typically a secondary amine.[5][6]
-
Proton Abstraction: The amine base removes the acidic proton from the C9 position of the fluorene ring system.[6]
-
β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond and releasing the N-terminus of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[5][6]
-
DBF Scavenging: The excess secondary amine in the solution then acts as a nucleophile, trapping the DBF to form a stable adduct. This prevents DBF from participating in deleterious side reactions with the unprotected peptide chain.[6][7]
Caption: Mechanism of Fmoc deprotection by 1-Methylpiperazine.
Protocol 1: Preparation of Deprotection Solution from this compound
The dihydrochloride salt is not basic and must be converted to the free base before use.
Materials:
-
This compound
-
Sodium methoxide (NaOMe), 3 M solution in methanol or solid
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Methanol (if using solid NaOMe)
Procedure:
-
Molar Calculation: Determine the molar quantity of this compound needed. You will need 2 molar equivalents of a strong base (like NaOMe) to neutralize both hydrochloride salts and generate the free amine.
-
Neutralization: In a clean, dry flask under an inert atmosphere (N₂ or Ar), suspend the this compound in a minimal amount of anhydrous methanol.
-
Base Addition: Slowly add 2.05 equivalents of sodium methoxide solution while stirring. A white precipitate of sodium chloride (NaCl) will form.
-
Stirring: Allow the suspension to stir at room temperature for 15-20 minutes to ensure complete neutralization.[8]
-
Isolation (Optional but Recommended): The resulting suspension contains the free base and precipitated NaCl. For optimal performance, the NaCl should be removed. Filter the suspension under inert atmosphere and wash the filter cake with a small amount of anhydrous solvent (DMF or NMP).
-
Final Solution: The filtrate, containing the free 1-Methylpiperazine, can now be diluted with additional anhydrous DMF or NMP to the desired final concentration for the deprotection cocktail (e.g., 20% v/v).
Note: For routine synthesis, many labs generate the free base in situ within the deprotection cocktail by adding a tertiary amine base like N,N-Diisopropylethylamine (DIEA) to the dihydrochloride salt in DMF. However, this can introduce competing bases and is generally less clean than pre-neutralization.
Protocol 2: Automated SPPS Fmoc Deprotection Cycle
This protocol is designed for an automated peptide synthesizer.
Reagents:
-
Deprotection Solution: 20% (v/v) 1-Methylpiperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. The addition of DBU significantly accelerates Fmoc removal, making the cocktail competitive with piperidine in speed.[9]
-
Washing Solvent: Anhydrous DMF.
Workflow:
-
Pre-Wash: Drain the previous coupling solution from the reaction vessel. Wash the resin-bound peptide 3 times with DMF to remove residual reagents.
-
Deprotection: Add the Deprotection Solution to the resin. Allow the reaction to proceed for 3-5 minutes. Drain.
-
Second Deprotection: Add a fresh aliquot of the Deprotection Solution and react for an additional 5-7 minutes. This two-step process ensures complete Fmoc removal, especially for sterically hindered amino acids.
-
Post-Wash: Drain the deprotection solution. Wash the resin thoroughly (5-7 times) with DMF to remove all traces of the amine base and the DBF-adduct. The presence of residual base will neutralize the incoming activated amino acid in the next coupling step.
Experimental Workflow and Comparative Data
The deprotection step is integrated into the larger SPPS cycle. Understanding this context is key to successful synthesis.
Caption: The iterative workflow of a standard Fmoc-SPPS cycle.
Table 2: Comparison of Common Fmoc Deprotection Cocktails
| Reagent Cocktail | Typical Concentration | Typical Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Piperidine/DMF | 20% v/v | 2 x 5-10 min | Well-established, effective | Higher toxicity, can promote aspartimide formation |
| Piperazine/DMF | 10% w/v | 2 x 10 min | Lower toxicity, reduces aspartimide formation[10] | Slower than piperidine, lower solubility[5] |
| 1-Methylpiperazine/DBU/DMF | 20% / 2% v/v | 2 x 3-5 min | Rapid deprotection, lower toxicity than piperidine | DBU is a strong, non-nucleophilic base that can promote other side reactions if not used carefully |
Advanced Considerations: Minimizing Side Reactions
A significant advantage of using piperazine-based reagents is the mitigation of base-induced side reactions. The most notorious of these is the formation of aspartimide from aspartic acid residues. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. Using the bulkier, less basic piperazine or 1-methylpiperazine for deprotection has been shown to suppress this unwanted side reaction compared to piperidine.[10]
Conclusion
This compound, when properly neutralized and formulated, serves as a highly effective and safer alternative to traditional reagents for Fmoc deprotection in solid-phase synthesis. Its ability to participate in rapid cleavage reactions, especially when paired with a catalyst like DBU, while simultaneously minimizing common side reactions like aspartimide formation, makes it a valuable tool for researchers, scientists, and drug development professionals. By following validated protocols and adhering to strict safety measures, laboratories can successfully integrate this reagent to improve the efficiency, purity, and safety of their synthetic workflows.
References
- Štefek, M., Kňažeková, P., & Kožíšek, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]
- Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Organic Letters, 1(10), 1701–1704. [Link]
- PrepChem. (n.d.).
- Touri, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(17), 3126. [Link]
- Gogoi, D., et al. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 18(40), 8043-8049. [Link]
- Fields, G. B. (2009). Methods for Removing the Fmoc Group. Peptide Science. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- ResearchGate. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
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- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. prepchem.com [prepchem.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Continuous Flow Synthesis of 1-Methylpiperazine via Catalytic N-Methylation
Abstract
1-Methylpiperazine is a critical building block in the pharmaceutical industry, serving as a key intermediate for numerous active pharmaceutical ingredients (APIs), including antipsychotics and antibiotics.[1][2] Traditional batch synthesis methods often face challenges related to selectivity, safety, and scalability.[3] This application note details a robust and efficient protocol for the synthesis of 1-Methylpiperazine using a continuous flow chemistry platform. We describe the N-methylation of piperazine using methanol over a heterogeneous catalyst packed in a fixed-bed reactor. This approach leverages the inherent advantages of flow chemistry, such as superior process control, enhanced safety, and streamlined scalability, to achieve high conversion and selectivity.[4][5][6] This guide is intended for researchers, chemists, and process development professionals seeking to implement modern, sustainable manufacturing technologies.[7]
Introduction: The Case for Flow Synthesis
The synthesis of monosubstituted piperazines is often complicated by the formation of undesired disubstituted by-products.[3][8] Conventional batch processes require careful control of stoichiometry and reaction conditions, and often involve multi-step procedures with protecting groups to achieve the desired selectivity.[3]
Flow chemistry, or continuous flow processing, offers a transformative alternative. By conducting reactions in a continuously flowing stream through a reactor, this technology provides precise control over parameters like temperature, pressure, and residence time.[6][9] For a reaction like the N-methylation of piperazine, this translates to:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents and controlling potentially exothermic reactions.[6]
-
Improved Selectivity: Precise control over stoichiometry and residence time allows for the fine-tuning of reaction conditions to favor the mono-methylated product and suppress the formation of 1,4-dimethylpiperazine.[10]
-
Rapid Optimization: Automated flow systems enable rapid screening of reaction variables, significantly shortening process development timelines.[11]
-
Seamless Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-validation often required when scaling up batch reactors.[4][5]
This document provides a comprehensive guide to implementing a continuous flow process for the synthesis of 1-Methylpiperazine from piperazine and methanol.
Reaction Pathway and Mechanistic Rationale
The selected method is the catalytic N-methylation of piperazine with methanol over a heterogeneous catalyst. This pathway is attractive due to the low cost and relative safety of methanol as a methylating agent. The reaction typically proceeds via a "borrowing hydrogen" or hydrogen-transfer mechanism.
Proposed Reaction Mechanism:
-
Dehydrogenation: The catalyst facilitates the dehydrogenation of methanol to form an intermediate formaldehyde species on the catalyst surface.
-
Condensation: The in situ generated formaldehyde reacts with the primary amine of piperazine to form a hemiaminal, which then dehydrates to an iminium ion intermediate.
-
Hydrogenation: The catalyst transfers the "borrowed" hydrogen atoms back to the iminium intermediate, reducing it to yield 1-Methylpiperazine.
This one-pot process avoids the direct use of highly toxic formaldehyde while leveraging a stable and inexpensive C1 source.[12] The use of a fixed-bed heterogeneous catalyst simplifies product purification, as the catalyst is retained within the reactor and does not need to be filtered from the final product stream.
Caption: Catalytic N-methylation of piperazine via a borrowing hydrogen mechanism.
Experimental Workflow and System Configuration
A standard flow chemistry setup is used for this synthesis. The system consists of HPLC pumps for reagent delivery, a T-mixer to combine the reactant streams, a heated column oven housing the packed-bed reactor, a back-pressure regulator (BPR) to maintain system pressure, and a collection vessel.
Caption: Schematic of the continuous flow system for 1-Methylpiperazine synthesis.
Detailed Experimental Protocol
This protocol is based on optimized conditions reported for the N-methylation of piperazine in a fixed-bed reactor.[10]
4.1. Reagent and Catalyst Preparation
-
Catalyst: Use a commercial Cu-Ni-Mo/Al₂O₃ catalyst. If preparing, follow established impregnation and calcination procedures. Pack the catalyst (approx. 5-10 g, depending on reactor size) into a stainless-steel column (e.g., 10 mm ID x 250 mm L).
-
Piperazine Solution (Feed A): Prepare a solution of piperazine in a suitable solvent. Given that methanol is also the methylating agent, it can serve as the solvent. For example, dissolve anhydrous piperazine in methanol to a concentration of 2 M. Degas the solution by sonicating for 15 minutes.
-
Methanol (Feed B): Use HPLC-grade methanol. Degas the solvent by sonicating for 15 minutes.
4.2. System Assembly and Start-up
-
Assemble the flow chemistry system as shown in the diagram above. Ensure all fittings are secure.
-
Install the packed catalyst column into the column oven.
-
Set the column oven to the desired reaction temperature (e.g., 180°C).[10]
-
Set the back-pressure regulator to the target pressure (e.g., 0.8 MPa).[10]
-
Prime both pumps with methanol, directing the flow to a waste container until a stable, bubble-free flow is observed.
4.3. Reaction Execution
-
Begin flowing methanol (Feed B) through the entire system at the combined target flow rate to pre-heat and wet the catalyst bed.
-
Once the system temperature and pressure are stable, switch Pump A to the piperazine solution.
-
Set the flow rates for Pump A and Pump B to achieve the desired molar ratio and residence time. For example, to achieve a 2.5:1 molar ratio of methanol to piperazine[10], set the flow rates accordingly based on the piperazine solution concentration.
-
Divert the initial output from the reactor to a waste container for a period equivalent to at least three reactor volumes to allow the system to reach a steady state.
-
Once steady state is achieved, switch the output valve to begin collecting the product.
-
Collect samples periodically for analysis by Gas Chromatography (GC) or HPLC to monitor conversion and selectivity.
4.4. System Shutdown
-
Switch Pump A back to pure solvent (methanol) to flush the piperazine solution from the system.
-
Continue flowing pure methanol for at least five reactor volumes to clean the lines and reactor.
-
Turn off the column oven heater and allow the system to cool to room temperature.
-
Once cool, turn off the pumps and slowly release the pressure using the BPR.
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes based on literature data for a similar process.[10] Researchers should perform their own optimization to achieve the best results for their specific setup.
| Parameter | Value | Rationale & Impact |
| Catalyst | Cu-Ni-Mo/Al₂O₃ | Provides active sites for the dehydrogenation/hydrogenation steps.[10] |
| Temperature | 180°C | Balances reaction rate and selectivity. Higher temperatures may increase conversion but can lead to more disubstitution.[10] |
| Pressure | 0.8 MPa | Maintains reagents in the liquid phase at the reaction temperature and can influence catalyst performance. |
| Molar Ratio (MeOH:Pip) | 2.5 : 1 | An excess of methanol drives the reaction forward and acts as the solvent. A large excess may promote disubstitution.[10] |
| LHSV | 0.20 h⁻¹ | Liquid Hourly Space Velocity (LHSV) defines the residence time. Lower LHSV (longer residence time) increases conversion but may also increase by-product formation.[10] |
| Expected Conversion | ~90.5% | Percentage of piperazine that has reacted. |
| Expected Selectivity | ~86.9% | Percentage of converted piperazine that formed the desired 1-Methylpiperazine product. |
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient residence time.- Temperature too low.- Catalyst deactivation. | - Decrease the total flow rate.- Increase the reaction temperature in 5-10°C increments.- Regenerate or replace the catalyst bed. |
| Poor Selectivity | - Residence time too long.- Temperature too high.- Incorrect stoichiometric ratio. | - Increase the total flow rate.- Decrease the reaction temperature.- Adjust the relative flow rates of the reagent pumps. |
| Pressure Fluctuations | - Air bubbles in the pump lines.- Clogging in the reactor or BPR. | - Degas solvents thoroughly and re-prime the pumps.- Flush the system with solvent in the reverse direction. Check for precipitation. |
| Catalyst Deactivation | - Coking at high temperatures.- Impurities in the feed streams. | - Perform a catalyst regeneration cycle (e.g., controlled oxidation followed by reduction).- Ensure high purity of all reagents and solvents. |
Safety Considerations
-
Chemical Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage. Methanol is flammable and toxic. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Process Safety: Flow chemistry significantly mitigates the risks of thermal runaways due to the high surface-area-to-volume ratio of the reactor.[6] The small volume of reagents in the reactor at any given time reduces the overall hazard potential compared to a large-scale batch reaction.
-
Pressure: Always use fittings and tubing rated for the intended operating pressure. Ensure a pressure relief system is in place as a secondary safety measure.
Conclusion
The continuous flow synthesis of 1-Methylpiperazine via catalytic N-methylation offers a safe, efficient, and scalable alternative to traditional batch manufacturing. The precise control over reaction parameters afforded by flow reactors allows for high conversion and selectivity, while the use of a heterogeneous catalyst simplifies product work-up. This protocol provides a solid foundation for researchers and process chemists to develop and implement a modern, continuous manufacturing process for this vital pharmaceutical intermediate.
References
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
- Asynt. (2023). Role in API Manufacturing - Flow Chemistry.
- ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- ACS Publications. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
- Ying, J., et al. (2016). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. GHGT-13.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate. (n.d.). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.
- Semantic Scholar. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- PubMed Central. (n.d.). Self-Optimizing Flow Reactors Get a Boost by Multitasking.
- Nbinno. (2025).
- Google Patents. (n.d.).
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- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
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- 6. mt.com [mt.com]
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- 11. Self-Optimizing Flow Reactors Get a Boost by Multitasking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Applikations- und Protokoll-Leitfaden: Derivatisierung von 1-Methylpiperazin für die analytische Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
1-Methylpiperazin (1-MP) ist ein wichtiger Baustein in der Synthese zahlreicher pharmazeutischer Wirkstoffe (APIs), wie z. B. Rifampicin.[1][2] Seine Anwesenheit als Verunreinigung oder Reststoff in Endprodukten muss streng kontrolliert werden, da sie die Sicherheit und Wirksamkeit des Medikaments beeinträchtigen kann. Die direkte analytische Bestimmung von 1-MP stellt jedoch eine Herausforderung dar. Aufgrund seiner hohen Polarität, Flüchtigkeit und des Fehlens eines starken Chromophors zeigt es eine schlechte Retention in der Umkehrphasen-Flüssigkeitschromatographie (RP-HPLC) und ein schwaches Ansprechen in der UV-Vis-Detektion.[3]
Die chemische Derivatisierung ist eine bewährte Strategie, um diese analytischen Hürden zu überwinden.[4] Durch die chemische Modifikation des 1-MP-Moleküls vor der Analyse können dessen physikochemische Eigenschaften gezielt verändert werden, um die Trennung und Detektion zu verbessern.[5] Dieser Leitfaden bietet einen detaillierten Überblick über die Prinzipien und Protokolle zur Derivatisierung von 1-Methylpiperazin für eine robuste und empfindliche quantitative Analyse mittels gängiger chromatographischer Techniken.
I. Grundprinzipien der Derivatisierung für 1-Methylpiperazin
Die Derivatisierung zielt darauf ab, eine oder mehrere der folgenden Eigenschaften des Analyten zu modifizieren:
-
Erhöhung der Flüchtigkeit und thermischen Stabilität für die Gaschromatographie (GC): 1-Methylpiperazin ist eine polare Verbindung. Die Derivatisierung, typischerweise durch Silylierung oder Acylierung, ersetzt die aktiven Wasserstoffatome an den Aminogruppen durch weniger polare Gruppen.[6] Dies reduziert die Polarität, erhöht die Flüchtigkeit und verbessert die thermische Stabilität, was zu schärferen Peaks und einer besseren Trennung in der GC führt.[4][7]
-
Einführung eines Chromophors oder Fluorophors für die HPLC: 1-Methylpiperazin absorbiert UV-Licht nur schwach, was eine empfindliche Detektion mittels HPLC-UV erschwert.[3] Durch die Reaktion mit einem Derivatisierungsreagenz, das eine stark absorbierende (chromophore) oder fluoreszierende (fluorophore) Gruppe trägt, wird ein Derivat erzeugt, das mit hoher Empfindlichkeit nachgewiesen werden kann.[5][8]
-
Verbesserung der Ionisierungseffizienz für die Massenspektrometrie (MS): Die Derivatisierung kann die Effizienz, mit der ein Analyt in der Ionenquelle eines Massenspektrometers ionisiert wird, erheblich steigern.[9] Dies führt zu einer höheren Empfindlichkeit in LC-MS- oder GC-MS-Analysen.
Kausalkette der Methodenauswahl
Die Wahl der Derivatisierungsmethode und des anschließenden analytischen Verfahrens hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab.
Abbildung 1: Logischer Arbeitsablauf zur Auswahl der Derivatisierungsstrategie.
II. Protokolle zur Derivatisierung
Hier werden zwei bewährte Protokolle für die Derivatisierung von 1-Methylpiperazin vorgestellt, die auf unterschiedliche analytische Plattformen abzielen.
A. Protokoll 1: Dansylierung für die HPLC-Analyse mit Fluoreszenz- oder UV-Detektion
Diese Methode eignet sich hervorragend für die quantitative Bestimmung von 1-MP in pharmazeutischen Proben. Dansylchlorid reagiert mit der sekundären Amingruppe von 1-Methylpiperazin und bildet ein hochstabiles und stark fluoreszierendes Derivat.[8] Dies ermöglicht eine Detektion im Piko- bis Femtomol-Bereich und verbessert gleichzeitig die Retention auf Umkehrphasen-Säulen.[8]
Prinzip: Die Dansylierung ist eine nukleophile Substitutionsreaktion, die unter alkalischen Bedingungen (pH 9,5-10,5) abläuft.[8] Die unprotonierte, nukleophile Aminogruppe des 1-Methylpiperazins greift die elektrophile Sulfonylchloridgruppe des Dansylchlorids an, was zur Bildung einer stabilen Sulfonamidbindung führt.[8]
Abbildung 2: Schematische Darstellung der Dansylierungsreaktion.
Benötigte Materialien:
-
Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid)
-
Acetonitril (ACN), HPLC-Qualität
-
Natriumcarbonat-Bicarbonat-Puffer (100 mM, pH 9,8)[10]
-
Proben und Kalibrierungsstandards von 1-Methylpiperazin
-
Ammoniumhydroxidlösung (10 %) zur Quenchung (optional)[8]
-
Mikrozentrifugenröhrchen oder 96-Well-Platte
Schritt-für-Schritt-Protokoll:
-
Vorbereitung der Reagenzien:
-
Dansylchlorid-Lösung (50 mM in ACN): 134,9 mg Dansylchlorid in 10,0 mL ACN auflösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt aufbewahrt werden.[10]
-
Carbonat-Bicarbonat-Puffer (100 mM, pH 9,8): 240,9 mg Natriumbicarbonat und 226,0 mg wasserfreies Natriumcarbonat in 45 mL Wasser lösen und auf 50 mL auffüllen.[10]
-
Derivatisierungsreagenz (frisch mischen): Gleiche Volumina der Dansylchlorid-Lösung und des Carbonat-Bicarbonat-Puffers mischen (1:1 v/v).[10]
-
-
Derivatisierungsreaktion:
-
In einem Mikrozentrifugenröhrchen 25 µL der Proben- oder Standardlösung (in geeignetem Lösungsmittel, z. B. Methanol) vorlegen.
-
50 µL des frisch gemischten Derivatisierungsreagenzes hinzufügen.[8][10]
-
Gründlich durch Pipettieren oder Vortexen mischen.
-
Die Reaktion für 60 Minuten bei 25 °C im Dunkeln inkubieren (z. B. in einem Thermomixer bei 300 U/min).[10] Alternative Bedingungen wie 60 °C für 60 min sind ebenfalls beschrieben.[11]
-
-
Quenchung (Optional, aber empfohlen):
-
Um überschüssiges Dansylchlorid zu verbrauchen, können 7,5 µL einer 10%igen Ammoniumhydroxidlösung hinzugefügt werden.[8]
-
-
Analyse mittels HPLC:
-
Die derivatisierte Probe direkt in das HPLC-System injizieren. Eine Umkehrphasen-Säule (z. B. C18) ist gut geeignet.[8]
-
Ein Gradientenelutionsverfahren ist typischerweise erforderlich, um das Derivat von anderen Matrixkomponenten und Reagenz-Nebenprodukten zu trennen.
-
Detektion: Fluoreszenzdetektor (z. B. Ex: 324 nm, Em: 559 nm für Dansyl-Glycin-Derivat als Anhaltspunkt) oder UV-Detektor.[11]
-
Tabellarische Zusammenfassung: HPLC-Bedingungen (Beispiel)
| Parameter | Bedingung | Begründung |
| Säule | C18, 100 mm x 2.1 mm, 1.8 µm | Gute Retention für hydrophobe Dansyl-Derivate.[8][9] |
| Mobile Phase A | 0.1% Ameisensäure in Wasser | Säuert die mobile Phase an, um die Peakform zu verbessern. |
| Mobile Phase B | 0.1% Ameisensäure in Acetonitril | Organisches Lösungsmittel zur Elution des Derivats. |
| Flussrate | 0.35 mL/min | Typische Flussrate für UHPLC-Anwendungen.[9] |
| Gradient | Linear von 2% B auf 80% B in 20 min | Ermöglicht die Trennung von polaren und unpolaren Verbindungen.[9] |
| Säulentemperatur | 40-60 °C | Erhöhte Temperatur kann die Trenneffizienz verbessern.[9] |
| Injektionsvolumen | 5-10 µL | Standardvolumen für analytische HPLC. |
| Detektion | FLD: Ex 330 nm / Em 530 nm | Hohe Empfindlichkeit und Selektivität für Dansyl-Derivate.[8] |
B. Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse
Die Acylierung mit TFAA ist eine effektive Methode, um 1-Methylpiperazin für die GC-Analyse flüchtig zu machen. Diese Methode ist besonders nützlich für die Spurenanalyse in komplexen Matrizes. Das resultierende Trifluoracetylderivat ist thermisch stabil und zeigt ein charakteristisches Fragmentierungsmuster in der Massenspektrometrie, was eine eindeutige Identifizierung und Quantifizierung ermöglicht.
Prinzip: TFAA reagiert mit der sekundären Amingruppe von 1-Methylpiperazin und ersetzt den aktiven Wasserstoff durch eine Trifluoracetylgruppe. Die Reaktion ist schnell und wird oft bei erhöhter Temperatur durchgeführt, um die Vollständigkeit sicherzustellen.[12]
Benötigte Materialien:
-
Trifluoressigsäureanhydrid (TFAA)
-
Ethylacetat (wasserfrei)
-
Proben und Kalibrierungsstandards von 1-Methylpiperazin in einem geeigneten Lösungsmittel
-
Heizblock oder Wasserbad
-
Stickstoff zum Trocknen
Schritt-für-Schritt-Protokoll:
-
Probenvorbereitung:
-
Die Probe, die 1-Methylpiperazin enthält, muss vor der Derivatisierung getrocknet werden, da TFAA sehr feuchtigkeitsempfindlich ist.[6] Dies kann durch Eindampfen des Lösungsmittels unter einem Stickstoffstrom erfolgen.
-
-
Derivatisierungsreaktion:
-
Aufarbeitung:
-
Die Probe auf Raumtemperatur abkühlen lassen.
-
Das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.
-
Den trockenen Rückstand in einem geeigneten Volumen eines GC-kompatiblen Lösungsmittels (z. B. 100 µL Ethylacetat) wieder aufnehmen.[12]
-
-
Analyse mittels GC-MS:
Tabellarische Zusammenfassung: GC-MS-Bedingungen (Beispiel)
| Parameter | Bedingung | Begründung |
| Säule | DB-17 (50% Phenyl)-methylpolysiloxan, 30 m x 0.53 mm, 1 µm | Gute Trennleistung für Piperazin-Derivate.[3][13] |
| Trägergas | Helium, 2 mL/min | Inertgas mit guter Effizienz.[3][13] |
| Injektor-Temp. | 250 °C | Gewährleistet eine schnelle Verdampfung des Derivats.[3][13] |
| Ofenprogramm | 150°C (10 min), dann 35°C/min auf 260°C (2 min) | Temperaturprogramm zur optimalen Trennung.[13] |
| Detektor-Temp. | 260 °C (FID) / MS-Transferline 280 °C | Verhindert Kondensation der Analyten.[3][13] |
| Injektionsmodus | Split (z.B. 1:5) | Verhindert eine Überladung der Säule.[13] |
| MS-Modus | Electron Ionization (EI), Scan oder SIM | SIM für höchste Empfindlichkeit bei der Quantifizierung. |
III. Validierung und Qualitätskontrolle
Jedes Derivatisierungsprotokoll muss validiert werden, um seine Zuverlässigkeit für die beabsichtigte Anwendung sicherzustellen. Wichtige Validierungsparameter umfassen:
-
Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit anderer Komponenten (Matrix, Verunreinigungen) zu bestimmen.
-
Linearität: Der Konzentrationsbereich, in dem das analytische Signal direkt proportional zur Konzentration des Analyten ist.[3]
-
Genauigkeit und Präzision: Die Übereinstimmung zwischen dem gemessenen und dem wahren Wert (Genauigkeit) und die Streuung der Ergebnisse bei wiederholten Messungen (Präzision).[3]
-
Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Die niedrigsten Konzentrationen, die zuverlässig nachgewiesen bzw. quantifiziert werden können.[3]
-
Robustheit: Die Unempfindlichkeit der Methode gegenüber kleinen, beabsichtigten Variationen der Methodenparameter.[3]
IV. Fazit
Die Derivatisierung von 1-Methylpiperazin ist ein entscheidender Schritt, um eine genaue und empfindliche quantitative Analyse in pharmazeutischen und anderen Matrices zu ermöglichen. Die Wahl des richtigen Derivatisierungsreagenzes und der nachfolgenden analytischen Technik hängt von den spezifischen Anforderungen der Analyse ab. Die in diesem Leitfaden beschriebenen Protokolle zur Dansylierung für die HPLC und zur Acylierung für die GC-MS bieten robuste und validierbare Ansätze für Forscher und Wissenschaftler. Eine sorgfältige Durchführung und Validierung sind der Schlüssel zu zuverlässigen und reproduzierbaren Ergebnissen in der Qualitätskontrolle und Arzneimittelentwicklung.
V. Referenzen
-
Sivakumar, K., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
-
Zhu, X., et al. (2015). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1277, 137-45. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Sivakumar, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
Gadaleta, D., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 27(19), 6678. [Link]
-
Li, Y., et al. (2014). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
-
Kato, M., & Imai, K. (2018). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Molins-Legua, C., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477-82. [Link]
-
Navaneeswari, R., & Reddy, C. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Khan, M. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
-
Jędrzejczak, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1590. [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Silylation. Wikipedia. [Link]
-
Kumar, R. S., et al. (2015). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. [Link]
-
Utomo, R. Y., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 13687. [Link]
-
Ferreira, B., et al. (2018). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
-
Wang, J. (2021). Ion chromatography determination method of N-methylpiperazine. Google Patents.
-
Li, J., & Wang, Y. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321. [Link]
-
Huang, Y., et al. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Journal of Pharmaceutical and Biomedical Analysis, 252, 116459. [Link]
-
Navaneeswari, R., & Reddy, C. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Li, Q., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 597-640.
-
Higashi, T., et al. (2014). (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine as a novel chiral derivatization reagent for high-performance liquid chromatographic analysis of carboxylic acid enantiomers. ResearchGate. [Link]
-
Patel, D. R., et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 558-576.
-
Gündüz, M. G., et al. (2019). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]
-
Navaneeswari, R., & Reddy, C. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ke, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids, 118, 54-61. [Link]
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Application Note: Synthesis of 1-Methylpiperazine via Catalytic Hydrogenation using Raney® Nickel
Abstract and Introduction
1-Methylpiperazine (1-MPZ) is a crucial heterocyclic amine that serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics like Ofloxacin, and antipsychotic drugs such as Clozapine and Olanzapine.[1] Its utility also extends to the agrochemical, dye, and polymer industries.[2] The growing demand for these advanced materials necessitates efficient, scalable, and sustainable methods for 1-MPZ production.
This application note provides a comprehensive technical guide for the synthesis of 1-Methylpiperazine, focusing on the catalytic hydrogenation of a diketopiperazine intermediate using Raney® nickel. This method stands out for its high conversion rates, excellent selectivity, and alignment with green chemistry principles by minimizing by-products and utilizing cost-effective starting materials.[3][4] We will delve into the mechanistic rationale, present a detailed and validated experimental protocol, and address the critical safety considerations inherent to the use of Raney nickel and high-pressure hydrogenation.
The Central Role of Raney Nickel in Heterocyclic Amine Synthesis
Raney nickel, also known as spongy or skeletal nickel, is a solid heterogeneous catalyst renowned for its exceptional activity in hydrogenation reactions.[5][6] Its unique properties are a direct result of its preparation method, where a nickel-aluminum alloy is treated with concentrated sodium hydroxide. This process, termed activation, selectively leaches out the aluminum, leaving behind a porous, high-surface-area nickel framework.[6][7][8]
Causality Behind Raney Nickel's Efficacy:
-
High Surface Area: The activation process generates a vast Brunauer-Emmett-Teller (BET) surface area (typically around 100 m²/g), providing a multitude of active sites for catalysis.[5][8][9]
-
Adsorbed Hydrogen: During its formation, the catalyst's porous structure traps a significant volume of hydrogen gas, which is readily available for reaction, contributing to its high activity even under moderate conditions.[5][8][10]
-
Structural and Thermal Stability: The remaining aluminum, primarily in the form of NiAl, imparts considerable thermal and structural stability, allowing the catalyst to be used across a wide range of temperatures and pressures without significant decomposition.[5][10]
In the context of 1-MPZ synthesis, Raney nickel is exceptionally effective at reducing the dual amide (C=O) functionalities within the 1-methylpiperazine-2,3-dione intermediate to the corresponding methylene (CH₂) groups, thereby forming the saturated piperazine ring with high fidelity.
Recommended Synthesis Pathway and Mechanism
A robust and environmentally conscious two-step pathway is detailed below. The initial step constructs the heterocyclic backbone, while the second, Raney nickel-catalyzed step performs the critical reduction.
Overall Reaction Scheme
Step 1: Aminolysis and Cyclization Di-Me oxalate reacts with N-methylethylenediamine in an aminolysis reaction to form the intermediate, 1-methylpiperazine-2,3-dione.
Step 2: Catalytic Hydrogenation The intermediate is reduced with molecular hydrogen in the presence of a Raney nickel catalyst to yield the final product, 1-Methylpiperazine.
Caption: Two-step green synthesis pathway for 1-Methylpiperazine.
Mechanistic Rationale
The hydrogenation of the amide groups in the diketopiperazine intermediate is a reductive amination process. The Raney nickel surface adsorbs and activates molecular hydrogen, splitting it into highly reactive atomic hydrogen. These hydrogen atoms are then transferred to the carbonyl carbons of the intermediate, leading to the cleavage of the C=O bonds and the formation of C-H bonds, ultimately yielding the fully saturated heterocyclic amine. The high pressure and temperature are necessary to provide sufficient energy to overcome the activation barrier for amide reduction, a typically challenging transformation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility when followed with precision.
Materials and Equipment
| Reagent/Material | CAS No. | Recommended Purity | Notes |
| 1-methylpiperazine-2,3-dione | N/A | >98% | Synthesized in Step A |
| Raney® Nickel (Slurry in Water) | 7440-02-0 | Active Grade | Typically ~50% Ni by weight[11] |
| Hydrogen (H₂) Gas | 1333-74-0 | >99.99% | High-pressure cylinder |
| Nitrogen (N₂) Gas | 7727-37-9 | >99.9% | For inerting |
| Methanol (Solvent) | 67-56-1 | Anhydrous | For reaction and rinsing |
| Celite® / Diatomaceous Earth | 61790-53-2 | - | Filtration aid |
Equipment:
-
High-pressure autoclave/stirred reactor (e.g., Parr reactor) rated for >10 MPa (100 bar) and >250°C.
-
Magnetic or mechanical stirrer for the autoclave.
-
Heating mantle with temperature controller.
-
Vacuum filtration apparatus (Büchner funnel).
-
Rotary evaporator.
-
Fractional distillation apparatus for vacuum distillation.
-
Standard laboratory glassware.
-
Gas chromatography (GC) or HPLC system for analysis.
Catalyst Handling and Preparation (Critical Safety Protocol)
Raney nickel is pyrophoric when dry and must be handled with extreme care.[5][8]
-
Work Area: Perform all catalyst manipulations in a well-ventilated fume hood, away from flammable materials and ignition sources.[11]
-
Weighing: Weigh the required amount of Raney nickel slurry in a beaker. Do not allow the catalyst to dry.[7]
-
Washing: Decant the storage water from the slurry. Wash the catalyst by adding anhydrous methanol, gently swirling, and carefully decanting the supernatant. Repeat this process 2-3 times to replace the water with the reaction solvent. Crucially, ensure the catalyst remains covered in solvent at all times.
-
Transfer: Transfer the washed catalyst as a slurry in methanol to the reaction vessel.
Step-by-Step Synthesis Procedure
-
Reactor Charging: To a 500 mL high-pressure autoclave, add 1-methylpiperazine-2,3-dione (e.g., 50 g, 1 eq.). Add 250 mL of anhydrous methanol. Finally, add the washed Raney nickel slurry (corresponding to ~5-10% of the substrate weight, e.g., 2.5-5.0 g dry weight).
-
System Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace by pressurizing with nitrogen to ~1.0 MPa and then venting. Repeat this cycle at least 5 times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen to the target pressure of 3.0-5.0 MPa .[3]
-
Reaction Execution: Begin vigorous stirring (~800-1000 RPM) to ensure the catalyst remains suspended. Heat the reactor to an internal temperature of 150-200°C .[3] The reaction is exothermic; monitor the temperature and pressure closely. The reaction is typically complete when hydrogen uptake ceases, which can take several hours.
-
Cooldown and Depressurization: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (<30°C). Carefully vent the excess hydrogen pressure in a safe manner. Purge the reactor headspace with nitrogen 3-5 times before opening.
Product Isolation and Purification
-
Catalyst Filtration (Critical Safety Protocol):
-
Set up a Büchner funnel with a pad of Celite® over the filter paper.
-
Pre-wet the Celite® pad with methanol. This is essential to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Under a gentle stream of nitrogen, carefully decant and filter the reaction mixture through the prepared pad.
-
Rinse the reactor with additional methanol and pass it through the filter to recover all product.
-
IMMEDIATELY quench the filter cake containing the Raney nickel by submerging it in a large volume of water.[7] Do not let the filter cake run dry in the air.[7]
-
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure 1-Methylpiperazine (Boiling Point: ~138°C at atmospheric pressure).
Expected Results and Performance Data
This protocol consistently delivers high yields and purity. The following data represents typical outcomes for this synthesis method.[3]
| Parameter | Typical Value | Analysis Method |
| Conversion of Intermediate | >98% | GC |
| Selectivity to 1-MPZ | ~97% | GC |
| Isolated Yield | ~95% | Gravimetric |
| Product Purity | >99.5% | GC |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.
Mandatory Safety Protocols and Workflows
Safety is the paramount consideration for this procedure. The combination of a pyrophoric catalyst and high-pressure, flammable gas requires strict adherence to safety protocols.
Hazard Summary
-
Raney Nickel: Pyrophoric when dry, may ignite spontaneously in air.[8][12] It is also a suspected carcinogen and can cause skin allergies and respiratory issues upon prolonged exposure.[11]
-
Hydrogen Gas: Extremely flammable. Forms explosive mixtures with air. High-pressure cylinders and reactors pose a significant energy hazard.
-
1-Methylpiperazine: Corrosive. Can cause severe skin burns and eye damage. Poses a risk of liver damage.[3][4]
Safety Workflow Diagram
The following workflow must be followed to mitigate risks.
Caption: Critical safety workflow for hydrogenation with Raney nickel.
Conclusion
The use of Raney nickel as a catalyst for the hydrogenation of 1-methylpiperazine-2,3-dione is a highly efficient, selective, and scalable method for producing high-purity 1-Methylpiperazine. The process benefits from cost-effective reagents and demonstrates excellent yields, making it suitable for both research and industrial applications.[3] Adherence to the stringent safety protocols outlined in this document is essential for the safe and successful execution of this synthesis.
References
- Cole-Parmer. (n.d.).
- Safety Slide: Raney Nickel. (n.d.). University of Rochester. [Link]
- Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]
- Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. [Link]
- AVANT. (2023).
- Wikipedia. (n.d.). Raney nickel. [Link]
- ResearchGate. (2015). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]
- Blue Catalyst. (2024). Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. [Link]
- dlab @ EPFL. (n.d.). Raney nickel. [Link]
- chemeurope.com. (n.d.). Raney nickel. [Link]
- The Hive Archive. (2005). red.amination with raney nickel/amm.
- Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
- RSC Publishing. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]
- American Chemical Society. (2013). 1-Methylpiperazine. [Link]
- ResearchGate. (2015).
- Google Patents. (1965).
- Google Patents. (2011).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
- Google Patents. (2015).
Sources
- 1. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 2. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]
- 3. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. Raney nickel [dlab.epfl.ch]
- 7. englelab.com [englelab.com]
- 8. Raney_nickel [chemeurope.com]
- 9. nickelgreen.com [nickelgreen.com]
- 10. avant-al.com [avant-al.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
Troubleshooting & Optimization
How to remove 1,4-dimethylpiperazine byproduct from 1-Methylpiperazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing the common byproduct, 1,4-dimethylpiperazine, from 1-methylpiperazine. Ensuring the purity of 1-methylpiperazine is paramount, as contaminants can lead to unwanted side reactions, alter pharmacological profiles, and compromise the integrity of final products.
Frequently Asked Questions (FAQs)
Q1: Why is 1,4-dimethylpiperazine a common impurity in 1-methylpiperazine synthesis?
The synthesis of 1-methylpiperazine often involves the methylation of piperazine. Piperazine has two secondary amine nitrogen atoms, both of which are susceptible to methylation. The desired product, 1-methylpiperazine, is the result of mono-methylation. However, if the reaction conditions are not precisely controlled, over-methylation can occur, leading to the formation of the di-substituted byproduct, 1,4-dimethylpiperazine.[1][2] This is a common challenge in processes involving the alkylation of multi-functional amines.
Q2: What are the consequences of 1,4-dimethylpiperazine contamination in my research or drug development workflow?
The presence of 1,4-dimethylpiperazine can have several detrimental effects. As a tertiary amine, its reactivity differs significantly from the secondary amine functionality present in 1-methylpiperazine. This can lead to:
-
Formation of Impure Products: It can compete in subsequent reactions, leading to a mixture of products that are difficult to separate.
-
Reduced Yield: The contaminant consumes reagents and reduces the effective concentration of the desired starting material.
-
Altered Biological Activity: In drug development, even small amounts of structurally similar impurities can alter the efficacy, safety, and toxicological profile of an active pharmaceutical ingredient (API).
Q3: What is the primary physical property difference that allows for the separation of these two compounds?
The most practical difference to exploit for separation is the boiling point. 1-methylpiperazine has a boiling point of approximately 138 °C, whereas 1,4-dimethylpiperazine boils at a lower temperature of around 131-132 °C.[3] This difference of 6-7 °C is sufficient to allow for effective separation using fractional distillation.[4]
Troubleshooting Guide for Purification
Issue: My fractional distillation is resulting in poor separation, with significant cross-contamination in the fractions.
-
Possible Cause 1: Insufficient Column Efficiency. The number of "theoretical plates" in your column may be too low to resolve the 6-7 °C boiling point difference.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the surface area for vapor-liquid equilibria, thereby increasing the number of theoretical plates.
-
-
Possible Cause 2: Distillation Rate is Too High. A rapid distillation does not allow sufficient time for the vapor-liquid equilibria to be established within the column.
-
Solution: Reduce the heating rate to ensure a slow, steady collection of distillate (a common rule of thumb is 1-2 drops per second). This allows the lower-boiling component to selectively move up the column.
-
-
Possible Cause 3: Poor Column Insulation. Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the column with glass wool or aluminum foil to ensure adiabatic operation, maintaining the proper temperature gradient from the pot to the distillation head.
-
Experimental Protocol: Fractional Distillation for High-Purity 1-Methylpiperazine
This protocol details the standard laboratory procedure for separating 1,4-dimethylpiperazine from 1-methylpiperazine.
Core Principle: Fractional distillation separates liquids based on differences in their boiling points. As the mixed vapor rises through a fractionating column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile (lower boiling point) component.
Materials:
-
Crude 1-methylpiperazine mixture
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool or aluminum foil for insulation
Data for Separation Parameters:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,4-Dimethylpiperazine | 114.19[5] | 131-132 |
| 1-Methylpiperazine | 100.16[6] | 138[3] |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped and sealed. Place boiling chips or a stir bar in the round-bottom flask.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude 1-methylpiperazine mixture.
-
Insulate: Wrap the fractionating column with glass wool or foil to prevent heat loss.
-
Heating and Equilibration: Begin heating the flask. As the liquid boils, vapor will rise into the column. Adjust the heat so that the condensation ring of the vapor rises slowly through the column. Allow the column to equilibrate by maintaining a total reflux (condensate returning to the flask) for a period before collecting any distillate.
-
Collect Fraction 1 (Impurity): The temperature at the distillation head should stabilize at the boiling point of the more volatile component, 1,4-dimethylpiperazine (~131-132 °C). Slowly collect this first fraction in a receiving flask.
-
Collect Intermediate Fraction: As the 1,4-dimethylpiperazine is depleted, the temperature at the head will begin to rise. Collect the distillate from this transition phase in a separate "intermediate" flask.
-
Collect Fraction 2 (Product): Once the temperature stabilizes at the boiling point of 1-methylpiperazine (~138 °C), switch to a clean receiving flask to collect the purified product.[3]
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware. Allow the apparatus to cool completely before disassembly.
-
Purity Analysis: Analyze all collected fractions using Gas Chromatography (GC) or GC-MS to confirm the purity and determine the success of the separation.
Visualization of the Purification Workflow
Caption: Workflow for the purification of 1-methylpiperazine via fractional distillation.
Alternative Separation Strategies
While fractional distillation is highly effective, other methods can be considered, particularly for challenging separations or different scales.
-
Extractive Distillation: This technique involves adding a high-boiling solvent (an entrainer) to the mixture to alter the relative volatilities of the components, making separation easier. For example, ethylene glycol has been used to separate N-methylpiperazine from piperazine, a principle that could be adapted.[7]
-
Chemical Derivatization (Hoffmann's Method Principle): This approach involves selectively reacting one amine over the other. 1-Methylpiperazine is a secondary amine, while 1,4-dimethylpiperazine is a tertiary amine. Reagents like diethyl oxalate react with secondary amines to form liquid oxamic esters, while tertiary amines do not react.[8][9] The non-reacting tertiary amine could then be distilled off, and the original secondary amine could be recovered by hydrolyzing the ester. This method is more complex but can be effective for achieving very high purity.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 3. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 4. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]
- 5. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 8. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Selective N-Methylation of Piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective N-methylation of piperazine. As a privileged scaffold in modern drug discovery, precise functionalization of the piperazine ring is critical.[1] However, its symmetrical nature presents a significant synthetic challenge, often leading to mixtures of unreacted starting material, the desired mono-methylated product, and the undesired di-methylated byproduct.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during selective N-methylation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your specific reaction conditions effectively.
Part 1: The Core Challenge: Achieving Mono-Selectivity
This section addresses the most frequent issue in piperazine methylation: controlling the reaction to favor the mono-methylated product.
Q1: My reaction is producing a mixture of mono-methylated, di-methylated piperazine, and unreacted starting material. How can I improve selectivity for the mono-methylated product?
A1: This is the quintessential challenge of piperazine chemistry. The two nitrogen atoms have similar reactivity, making statistical methylation common. There are two primary strategies to overcome this, each with its own set of considerations: Direct Stoichiometric Control and the more robust Orthogonal Protecting Group Strategy .
-
Direct Stoichiometric Control: In theory, using one equivalent of the methylating agent should yield the mono-methylated product. In practice, this approach is often difficult to control because the newly formed mono-methylated piperazine can compete with the starting material for the remaining methylating agent. This method is most feasible when there is a significant electronic difference between the two nitrogens, which is not the case for unsubstituted piperazine.
-
Orthogonal Protecting Group Strategy: This is the most reliable and widely used method for ensuring mono-selectivity. The strategy involves three key steps:
-
Protection: One nitrogen atom is "capped" with a temporary protecting group.
-
Methylation: The remaining, unprotected nitrogen is methylated.
-
Deprotection: The protecting group is removed to reveal the mono-methylated piperazine.
-
The key to this strategy is "orthogonality"—the ability to remove the protecting group under conditions that do not affect the rest of the molecule, including the newly installed methyl group.[2]
Below is a workflow to help you decide on the best strategy for your project.
Caption: Decision workflow for methylation strategy.
Part 2: Troubleshooting the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction, a form of reductive amination using formaldehyde and formic acid, is a classic and powerful method for N-methylation. It is particularly advantageous because the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[3][4]
Q2.1: I'm performing an Eschweiler-Clarke reaction, but my yield is low and the reaction seems sluggish. What are the most critical parameters to investigate?
A2: Low yields in an Eschweiler-Clarke reaction often stem from suboptimal stoichiometry, temperature, or workup. Here’s a breakdown of the key parameters:
-
Reagent Stoichiometry: Excess formic acid and formaldehyde are typically required. The formic acid acts as both the reducing agent (hydride source) and a catalyst by protonating the intermediate imine.[3]
-
Formic Acid: An excess is crucial to drive the reaction to completion. A common starting point is at least 2-3 equivalents for each nitrogen to be methylated.
-
Formaldehyde: A slight excess (e.g., 2.2-2.4 equivalents for di-methylation) is often used to ensure full conversion.[5] For mono-methylation of a protected piperazine, 1.1-1.2 equivalents is a good starting point.
-
-
Temperature: The reaction is typically performed at elevated temperatures, often near the boiling point of water (90-100 °C), to facilitate the decomposition of formic acid and the irreversible loss of CO2, which drives the reaction forward.[4][6] If the reaction is sluggish, cautiously increasing the temperature may help.
-
Order of Addition: A controlled addition of reactants is important. For piperazines, it is often preferable to add the piperazine compound slowly to the formaldehyde solution, followed by the slow addition of formic acid to manage the exothermic reaction and the evolution of carbon dioxide gas.[5][7]
-
Solvent: While often run in an aqueous medium or with formic acid as the solvent, some modifications use co-solvents like acetonitrile, especially for substrates with poor water solubility.[8][9]
Q2.2: Can the Eschweiler-Clarke reaction be used for selective mono-methylation on an unprotected piperazine?
A2: It is very challenging. The formation of the tertiary amine is mechanistically more favorable than the formation of the secondary amine.[4] Therefore, treating piperazine with less than two equivalents of formaldehyde will likely result in a mixture containing more di-methylated product than mono-methylated product, along with unreacted starting material. For selective mono-methylation, the protecting group strategy is strongly recommended before employing the Eschweiler-Clarke reaction.
Q2.3: What is the mechanism of the Eschweiler-Clarke reaction, and why doesn't it form quaternary salts?
A2: The reaction proceeds through a two-step sequence for each methylation:
-
Iminium Ion Formation: The amine first attacks formaldehyde to form an intermediate which dehydrates to a methyleneiminium ion.
-
Hydride Transfer: Formic acid (as the formate ion) then transfers a hydride to the iminium ion, reducing it to the methylated amine and releasing carbon dioxide.
A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction stops at the tertiary amine stage. This is a key advantage over using alkylating agents like methyl iodide, which can lead to over-alkylation.[3][4]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Part 3: A Guide to the Protecting Group Strategy
For high-value pharmaceutical intermediates, achieving high purity and selectivity is paramount. The use of orthogonal protecting groups is the gold standard for this purpose.
Q3.1: Which protecting group is best for the selective mono-methylation of piperazine?
A3: The choice of protecting group depends on the stability of your molecule to different reaction conditions (acid, base, hydrogenolysis). The three most common groups for amines are Boc, Cbz, and Fmoc.
| Protecting Group | Abbreviation | Introduction Reagent | Stable To | Labile To (Deprotection) | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenolysis | Strong Acid (TFA, HCl)[2] | Most Common Choice. Robust, easy to introduce, and cleanly removed. Ideal for most applications. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd/C)[2] | Use when your molecule is acid-sensitive but stable to reduction. Avoid if other reducible groups (alkenes, alkynes, nitro groups) are present. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[2] | Used when both acid and hydrogenation must be avoided. Deprotection is very mild. |
For most standard applications, the Boc group is the preferred choice due to its high stability and the straightforward, non-catalytic deprotection protocol.
Q3.2: My N-Boc-piperazine methylation is complete, but I'm having trouble with the Boc deprotection step using Trifluoroacetic Acid (TFA). What are common issues?
A3: Issues with TFA deprotection usually fall into two categories:
-
Incomplete Reaction: If you see starting material remaining, the reaction may need more time or a higher concentration of TFA. Standard conditions are typically 25-50% TFA in a solvent like Dichloromethane (DCM) for 1-2 hours at room temperature. Ensure your reagents are anhydrous, as water can interfere.
-
Side Reactions: The carbocation (tert-butyl cation) formed during deprotection is electrophilic and can be captured by nucleophilic residues in your molecule (e.g., indoles, thioethers). If you suspect this, add a "scavenger" like triethylsilane (TES) or anisole to your reaction mixture to trap the cation.
Q3.3: After deprotecting my mono-methylated piperazine, how do I purify the final product salt?
A3: After acid-mediated deprotection (e.g., with TFA or HCl), your product is an ammonium salt. The workup depends on whether you need the free base or the salt.
-
Isolating the Salt: Often, the salt can be precipitated by adding a non-polar solvent like diethyl ether or heptane to the reaction mixture. The resulting solid can be collected by filtration.[10]
-
Isolating the Free Base: To get the neutral amine, first evaporate the solvent and excess acid. Then, perform a basic aqueous workup. Dissolve the residue in water or DCM, and carefully add a base (e.g., aq. NaOH, Na₂CO₃) until the pH is >10. Extract the aqueous layer with an organic solvent (DCM, EtOAc), dry the combined organic layers (e.g., with Na₂SO₄), and evaporate the solvent to yield the purified free base.[11]
Part 4: Experimental Protocols
These protocols are intended as a starting point. Optimization for your specific substrate is encouraged.
Protocol 1: General Procedure for Eschweiler-Clarke Methylation of N-Boc-Piperazine
-
Materials: N-Boc-piperazine, Formic Acid (88-98%), Formaldehyde (37% aq. solution), Diethyl Ether, Sodium Hydroxide (NaOH).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Boc-piperazine (1.0 eq).
-
Add formaldehyde (1.2 eq) followed by formic acid (2.0 eq). Caution: The reaction is exothermic and evolves CO₂ gas.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the mixture to pH > 10 by the slow addition of 2M NaOH solution.
-
Extract the product into an organic solvent (e.g., 3 x 50 mL of DCM or EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-N'-methylpiperazine.
-
Purify by column chromatography if necessary.
-
Protocol 2: Two-Step Selective Mono-methylation via Boc Protection
-
Step A: N-Boc Protection
-
Dissolve piperazine (5.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Using a large excess of piperazine disfavors di-protection.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture. Perform an aqueous workup to remove the excess piperazine and isolate the N-Boc-piperazine, which can often be purified by chromatography or distillation.
-
-
Step B: Methylation and Deprotection
-
Methylate the resulting N-Boc-piperazine using the Eschweiler-Clarke method as described in Protocol 1 .
-
After purification, dissolve the N-Boc-N'-methylpiperazine in DCM (approx. 0.1 M).
-
Add Trifluoroacetic Acid (TFA, 10 eq, or a 25-50% v/v solution) and stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Isolate the product as either the TFA salt (by precipitation with ether) or as the free base after a basic aqueous workup as described in Q3.3.
-
References
- Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI.
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S. Patent and Trademark Office.
- Zhang, Y., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715.
- Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S. Patent and Trademark Office.
- Schroeder, W., et al. (1989). U.S. Patent No. 4,845,218. U.S. Patent and Trademark Office.
- Synthesis method of N-methylpiperazine. (2008). CN Patent No. 101239957A.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Martin, A. P. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (1991). EP Patent No. 0429996A2.
- Hordiienko, B. O., et al. (2020). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry, 13(1), 123-128.
- Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. (2014). PubMed.
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,159,633. U.S. Patent and Trademark Office.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2011). White Rose eTheses Online.
- Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (2017). PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2019). PubMed.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1954). University of Florida.
- A Validated Manufacturing Process for N-Formyl Piperazine: An Olanzapine Intermediate. (2019). World Journal of Pharmaceutical Research.
- Extraction and purification method of 1-amino-4-methylpiperazine. (2023). CN Patent No. 115703750A.
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
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- 7. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-METHYL-D3-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Preventing hygroscopic clumping of 1-Methylpiperazine dihydrochloride
Welcome to the technical support center for 1-Methylpiperazine Dihydrochloride. This guide is designed for our valued partners in research, science, and drug development. We understand that maintaining the integrity of your reagents is paramount to achieving reproducible and accurate results. This document provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of hygroscopic clumping associated with this compound.
The Challenge: Hygroscopic Nature of Amine Salts
This compound is a salt of a tertiary amine, making it highly soluble in aqueous solutions, a desirable property for many biological applications.[1] However, this same affinity for water makes the solid powder highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[2][3] This absorption leads to physical changes, most notably clumping or "caking," which can compromise the material's usability and the accuracy of your experiments.[4]
Troubleshooting Guide: From Prevention to Remediation
This section addresses specific issues you may encounter. Our philosophy is to explain the underlying cause of a problem to empower you to implement the most effective solution.
Q1: I just opened a new bottle of this compound, and it's already clumpy. Why did this happen?
A1: Clumping is a direct result of moisture absorption. The root cause can be traced to several factors related to the compound's journey and its immediate environment:
-
The Chemistry of Attraction: As an amine salt, this compound has a high affinity for polar water molecules.[1] This attraction is strong enough to pull water vapor directly from the air. The process involves water molecules adsorbing to the surface of the powder particles, which can then form liquid bridges between them, leading to agglomeration and, eventually, hardened clumps.[5][6]
-
Environmental Exposure: Even brief exposure to a high-humidity environment can initiate clumping. This can happen during packaging, transport, or immediately upon opening the container in a laboratory with inadequate humidity control. General laboratory humidity should ideally be maintained between 30-50% RH to minimize such issues.[7][8]
-
Critical Relative Humidity (CRH): Every hygroscopic salt has a Critical Relative Humidity—a specific humidity level at which it begins to rapidly absorb atmospheric moisture. While the exact CRH for this compound is not widely published, related amine salts like ammonium chloride show sharp increases in water absorption above 60% RH.[9] It is crucial to always handle the compound in an environment well below this likely threshold.
Q2: The powder has clumped. Can I still use it for my experiment?
A2: Proceed with caution. While the chemical identity of the core molecule remains the same, the presence of absorbed water has significant implications for its use:
-
Inaccurate Weight Measurements: The most immediate problem is that a portion of the mass you weigh is actually water, not the active compound. This will lead to preparing solutions with a lower-than-intended molar concentration, directly impacting reaction stoichiometry, dose-response curves, and overall experimental reproducibility.
-
Potential for Hydrolysis: While amine salts are generally stable, prolonged exposure to moisture, especially with temperature fluctuations, can create conditions conducive to hydrolysis or other degradation pathways, though this is a lesser concern than the impact on concentration.[10]
Verdict: Using clumped material without remediation is not recommended for any application requiring quantitative accuracy. The absorbed water content is unknown and will introduce significant error.
Experimental Protocols & Workflows
Protocol 1: Best Practices for Handling and Weighing
This protocol is designed to minimize moisture exposure during routine handling.
Objective: To accurately weigh this compound while preventing moisture absorption.
Workflow Diagram:
Caption: Workflow for handling hygroscopic reagents.
Step-by-Step Procedure:
-
Acclimatize the Container: If the reagent is stored in a refrigerator, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes before opening. Opening a cold container will cause atmospheric moisture to condense on the powder.
-
Prepare Your Workspace: Have your spatula, weigh boat/paper, and dissolution vessel ready before opening the reagent bottle. Efficiency is key.[11]
-
Minimize Exposure Time: Open the container, quickly remove the desired amount of powder, and immediately and tightly reseal the lid. The goal is to limit the time the bulk material is exposed to the atmosphere to mere seconds.[11]
-
Work in a Controlled Environment: For highly sensitive applications, perform the transfer inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with robust humidity control (<40% RH).[7][10]
-
Return to Storage Promptly: Immediately place the resealed container back into a desiccator for storage.
Protocol 2: Re-drying Clumped this compound
This protocol can be used to salvage material that has already absorbed moisture.
Objective: To remove absorbed water from clumped powder.
Troubleshooting Workflow:
Caption: Decision workflow for handling clumped reagents.
Step-by-Step Procedure:
-
Physical Preparation: Gently break up any large, solid clumps with a clean, dry spatula or mortar and pestle.
-
Drying Setup: Spread the powder in a thin layer in a suitable glass container, such as a watch glass or petri dish, to maximize surface area.
-
Vacuum Drying: Place the container in a vacuum oven.
-
Heating: Gently heat the material at a low temperature (e.g., 40–50 °C). The melting point of this compound is high (246-250 °C), so this provides a wide margin of safety.[12] The goal is only to drive off absorbed water, not to melt the compound.
-
Monitor Mass: Dry the material under vacuum until it reaches a constant weight. This indicates that all volatile moisture has been removed.
-
Cooling and Storage: Allow the material to cool to room temperature inside a desiccator before use.[13] Do not expose the warm, dry powder to the open atmosphere, as it will rapidly reabsorb moisture.
-
Immediate Use: It is best to use the re-dried material immediately for the most accurate results.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
Q: What is a desiccator and which type should I use?
-
A: A desiccator is a sealable enclosure that contains a drying agent (desiccant) to maintain a low-humidity atmosphere.[14][15]
-
Standard Desiccators: Use a desiccant like silica gel (often with a color indicator to show when it's saturated) or anhydrous calcium sulfate. They are economical and effective for routine storage.[16]
-
Vacuum Desiccators: These allow you to pull a vacuum, which is useful for actively drying samples but not strictly necessary for simple storage if the desiccant is active.[15]
-
Automatic Desiccators: These electronically regenerate the desiccant, providing a more consistent, maintenance-free low-humidity environment, ideal for long-term storage or high-turnover use.[17]
-
-
-
Q: My lab's overall humidity is high. What can I do?
-
A: Beyond using desiccators for storage, consider implementing broader environmental controls. This can include using laboratory-grade dehumidifiers to lower the ambient relative humidity in the room where sensitive chemicals are handled.[18][19] Proper ventilation and air conditioning also help regulate and remove excess moisture.[18]
-
-
Q: Can I add an anti-caking agent to the powder?
-
A: For research and pharmaceutical development, this is strongly discouraged . Anti-caking agents, such as silicon dioxide or starches, are impurities.[20][21] Adding them would alter the purity of the reagent, introduce a new variable into your experiments, and make it unsuitable for applications requiring high-purity starting materials.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale & Citation |
| Storage Container | Tightly sealed, airtight container. | Prevents ingress of atmospheric moisture.[11] |
| Storage Environment | Inside a desiccator. | Maintains a constant low-humidity atmosphere.[8][14][16] |
| Laboratory RH | 30–50% Relative Humidity. | General best practice to minimize ambient moisture.[7][8] |
| Handling Temperature | Ambient room temperature. | Avoid opening cold containers to prevent condensation. |
| Re-drying Temperature | 40–50 °C under vacuum. | Sufficient to drive off water without degrading the compound. |
References
- Cleanroom and Laboratory Humidity Control - Moisture Cure. (n.d.).
- Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. (2026, January 6).
- Methods to stabilize and maintain extremely low humidity in a lab environment. (2013, June 27).
- How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.).
- Lab Desiccator Guide | What Is A Desiccator? - Boekel Scientific. (n.d.).
- Proper Use of a Desiccator - Chemistry LibreTexts. (2022, August 15).
- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 7).
- Various Laboratory Temperature And Humidity Control Requirements - HENGKO. (n.d.).
- How to Maintain Optimal Laboratory Temperature and Humidity - SensoScientific. (2018, October 29).
- 5 Ways to Keep Dehydrated Powders From Clumping - The Purposeful Pantry. (2023, December 11).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- The food manufacturer's step-by-step guide to eradicate caking and clumping - AQUALAB. (n.d.).
- A simple guide to desiccators - Camlab. (n.d.).
- Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (n.d.).
- Powder caking or clumping review : causes and how to solve it - PowderProcess.net. (n.d.).
- How to prevent lumping during dispersion of powdered ingredients - Industrial Trading Solutions. (n.d.).
- Techniques for enhancing powder flowability and mitigating issues like caking or clumping. (2025, October 6).
- How to Choose the Right Desiccator - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. (n.d.).
- Moisture protection for hygroscopic materials during transport - Absortech. (n.d.).
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 18).
- 34352-59-5(this compound) Product Description - ChemicalBook. (n.d.).
- N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS - Loba Chemie. (2016, May 23).
- How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.).
- The effect of atmospherically relevant aminium salts on water uptake - ACP. (2023, November 6).
- 1-Methylpiperazine - Safety Data Sheet - ChemicalBook. (n.d.).
- Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. (n.d.).
- This compound | 34352-59-5 - ChemicalBook. (2025, July 14).
- Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface | Journal of the American Chemical Society. (2020, December 31).
- The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF - ResearchGate. (n.d.).
- Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22).
- Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. (2011, May 1).
- No More Clumping Powder: Redi-Dri™ hygroscopic salts and buffers - YouTube. (2021, April 26).
- N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).
- This compound, 98%, Thermo Scientific 25 g | Buy Online. (n.d.).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6).
- What chemical can be added to a hygroscopic substance to prevent it from absorbing any water? - Quora. (2014, January 30).
- This compound | C5H14Cl2N2 | CID 2734715 - PubChem - NIH. (n.d.).
- 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (2023, December 15).
- This compound | 34352-59-5 - Sigma-Aldrich. (n.d.).
- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.).
- Applications of 1-Methylpiperazine - ChemicalBook. (2019, November 13).
- What is a hygroscopic chemical? - Quora. (2022, June 7).
- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
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Technical Support Center: Synthesis and Purification of 1-Methylpiperazine Dihydrochloride
Welcome to the Technical Support Center for the synthesis and purification of 1-Methylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, experience-based solutions to enhance the purity, yield, and consistency of your final product. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound and where do they originate?
A1: The impurity profile of this compound is typically a direct reflection of the synthetic route employed. The most common impurities include:
-
Unreacted Piperazine: Incomplete methylation of the starting material, piperazine, will result in its presence in the crude product. As a diamine, piperazine can readily form a dihydrochloride salt, which may co-precipitate with the desired product.
-
N,N'-Dimethylpiperazine: Over-methylation of piperazine can lead to the formation of this symmetrically disubstituted by-product.[1] While its physical properties differ from the monosubstituted product, it can be challenging to separate, particularly in its salt form.
-
Residual Solvents: The solvents used during the reaction and purification, such as methanol or isopropanol, can be entrapped in the crystal lattice of the final product if not adequately removed during drying.
-
Colorimetric Impurities: Degradation of the amine during the reaction, particularly if exposed to high temperatures or oxygen, can generate colored by-products.
-
N-Nitroso-3-Methyl Piperazine: This is a potential impurity of significant concern, especially if secondary amines are exposed to nitrosating agents.[2][3]
-
Heat Stable Salts (HSS): These are salts formed from the reaction of amines with strong acids that may be present as contaminants. HSS are non-volatile and cannot be removed by regeneration or simple distillation, often leading to issues like corrosion and foaming in industrial settings.[4]
Understanding the origin of these impurities is the first step in designing an effective purification strategy. The choice of reaction conditions, stoichiometry, and work-up procedure all play a critical role in minimizing their formation.
Q2: My this compound has a persistent yellow or brownish tint. What is the cause and how can I remove it?
A2: A persistent off-color tint in your product is typically due to the presence of oxidized or polymeric impurities. Amines, including 1-Methylpiperazine, are susceptible to air oxidation, which can be accelerated by heat and light.
The most effective method for removing these colorimetric impurities is treatment with activated charcoal (also known as activated carbon).
The Causality Behind Activated Charcoal Treatment:
Activated charcoal possesses a highly porous structure with a large surface area, which allows it to adsorb a wide range of organic molecules, particularly large, flat, aromatic compounds and colored impurities. The mechanism involves van der Waals forces between the carbon surface and the impurity molecules. For the removal of basic compounds like amines, acidic activated carbon can be particularly effective due to favorable acid-base interactions.[5]
Protocol for Decolorization with Activated Charcoal:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or methanol) at an elevated temperature to ensure complete dissolution.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w relative to the solute) to the hot solution.
-
Heating: Gently heat the mixture at reflux for a short period (15-30 minutes). Prolonged heating with charcoal can sometimes lead to product loss through adsorption.
-
Hot Filtration: It is crucial to filter the hot solution to remove the charcoal. This is typically done using a fluted filter paper or a celite pad. If the solution cools during filtration, the product may prematurely crystallize, leading to significant yield loss.
-
Crystallization: Allow the decolorized filtrate to cool slowly to induce crystallization of the purified product.
Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification of this compound, primarily focusing on crystallization.
Issue 1: The product "oils out" instead of crystallizing.
Description: Upon cooling the crystallization solvent, the product separates as a viscous liquid or oil instead of forming a crystalline solid.
Root Cause Analysis: "Oiling out" occurs when the solute's solubility in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation.[6][7] This is common with amine salts and can be caused by:
-
High Solute Concentration: The solution is too concentrated, leading to rapid supersaturation upon cooling.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the solute from precipitating, or too poor a solvent, causing it to crash out as an oil.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to slightly decrease the concentration.[8]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. For instance, if you are using isopropanol, adding a less polar anti-solvent like ethyl acetate can induce crystallization.[6] The anti-solvent should be added slowly to the warm solution until slight turbidity is observed.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites and induce crystallization.
Issue 2: The final yield is very low.
Description: After filtration and drying, the amount of recovered crystalline product is significantly lower than expected.
Root Cause Analysis:
-
Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.[6][8]
-
Premature Crystallization: If the product crystallizes during hot filtration (e.g., while removing charcoal), a substantial amount can be lost.
-
Incomplete Precipitation: The product may have significant solubility in the solvent even at low temperatures.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Mother Liquor: If you suspect product remains in the filtrate, you can evaporate a portion of the solvent and attempt a second crystallization.
-
Check for Product in Filtrate: A simple test is to take a drop of the mother liquor on a watch glass and allow the solvent to evaporate. A significant solid residue indicates a high concentration of dissolved product.
-
Use an Anti-Solvent: The addition of an anti-solvent can help to reduce the solubility of the product and increase the yield.
Issue 3: The product appears amorphous or as very fine needles.
Description: The final product is a powder with no well-defined crystalline structure or consists of very fine needles that are difficult to filter and dry.
Root Cause Analysis:
-
Rapid Crystallization: This is often the result of cooling the solution too quickly or having a very high concentration.[8] Rapid crystallization traps impurities and solvent within the crystal lattice.
-
Insufficient Maturation Time: The crystals may not have had enough time to grow to a larger, more stable size.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before moving it to a colder environment. Insulating the flask can help to slow the cooling process.
-
Maturation: After initial crystal formation, allow the mixture to stand for several hours (or even overnight) at a constant temperature. This process, known as Ostwald ripening, allows smaller crystals to dissolve and re-deposit onto larger ones, resulting in a more uniform crystal size distribution.
-
Seeding: Introduce a few seed crystals of the pure compound to the supersaturated solution to promote controlled crystal growth.[6]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the scale of your reaction and the impurity profile of your crude product.
-
Solvent Selection: Isopropyl alcohol is a commonly used and effective solvent for the recrystallization of this compound.[9]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of isopropyl alcohol and heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot isopropyl alcohol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add 1-2% (w/w) of activated charcoal. Re-heat the mixture to reflux for 15-30 minutes.
-
Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped unless there are other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This method is suitable for determining the presence of volatile impurities such as unreacted piperazine and N,N'-dimethylpiperazine.
-
Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1 µm film thickness).[10]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Detector: Flame Ionization Detector (FID) at 260 °C.[10]
-
Oven Program: Start at 150 °C for 10 minutes, then ramp up to 260 °C at a rate of 35 °C/min and hold for 2 minutes.[10]
-
Injection: 1.0 µL of a sample solution in methanol, with a split ratio of 1:5.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration. The free base may need to be generated prior to injection for better chromatography.
This method should be validated for linearity, precision, and accuracy according to standard laboratory procedures.
Data Summary
| Parameter | Recommendation | Rationale |
| Purification Method | Recrystallization | Effective for removing trapped impurities and improving crystal structure. |
| Recrystallization Solvent | Isopropyl Alcohol | Good balance of solubility at high temperatures and insolubility at low temperatures for this compound.[9] |
| Decolorizing Agent | Activated Charcoal | High surface area effectively adsorbs colored impurities and degradation products.[4][11] |
| Purity Analysis | Gas Chromatography (GC-FID) | Provides excellent separation and quantification of volatile related substances.[10][12] |
Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration.
- Zhulin Activated Carbon Group. (n.d.). Activated carbon for amine purification.
- Lankford, J. L., & Williams, R. L. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
- Veeprho. (n.d.). N-Nitroso-3-Methyl Piperazine Impurity.
- FAUDI. (n.d.). Amine Washing with FAUDI Activated Charcoal Filters Type P62.
- Reddy, B. C., & Kumar, A. (2012). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug. Analytical Chemistry: An Indian Journal, 11(1), 1-5.
- Pharmaffiliates. (n.d.). Product Name : N-Nitroso-3-Methyl Piperazine Impurity.
- LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Moyer, R. C., & Creagh, J. P. (1962). U.S. Patent No. 3,069,331. Washington, DC: U.S. Patent and Trademark Office.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Kmoníčková, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185.
- Reddit. (2022). Amine workup. r/Chempros.
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- PrepChem. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate.
- Journal of Chemical and Pharmaceutical Research. (2015).
- Al-Sabha, W. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 7(4), 302-306.
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
- Analytical Methods. (2012). Validated method for the separation and identification of piperazines and their congeners in street samples. Analytical Methods, 4(12), 3996-4002.
- Chinese Journal of Modern Applied Pharmacy. (2009). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 26(10), 840-843.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
Sources
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- 4. heycarbons.com [heycarbons.com]
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- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hakon-art.com [hakon-art.com]
- 11. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
- 12. Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC [chinjmap.com]
Side reactions to avoid during the synthesis of 1-Methylpiperazine
Welcome to the technical support guide for the synthesis of 1-Methylpiperazine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this critical intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and process robustness.
Introduction: The Synthetic Landscape of 1-Methylpiperazine
1-Methylpiperazine (1-MP) is a vital building block in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs), including drugs for infectious diseases and central nervous system disorders. While several synthetic routes exist, the most common laboratory and industrial methods involve the selective methylation of piperazine. This process, however, is frequently plagued by challenges in selectivity, leading to difficult-to-separate impurities. This guide focuses on identifying and mitigating these side reactions.
The most prevalent synthetic strategy is the reductive amination of piperazine using formaldehyde as the carbon source and a reducing agent. A classic and widely used variant of this is the Eschweiler-Clarke reaction , which utilizes formic acid as the reductant.[1][2]
Troubleshooting Guide & FAQs: Reductive Amination Routes
This section addresses the most common issues encountered during the synthesis of 1-Methylpiperazine via reductive amination, particularly the Eschweiler-Clarke reaction.
Question 1: My primary impurity is 1,4-dimethylpiperazine. How can I suppress this over-methylation?
Answer: The formation of 1,4-dimethylpiperazine (1,4-DMP) is the most common selectivity challenge. It arises because the desired product, 1-methylpiperazine, is itself a secondary amine and can compete with the starting piperazine for reaction with formaldehyde and formic acid.[3]
Causality & Mechanism
The reaction proceeds via the formation of an iminium ion from an amine and formaldehyde. In the context of piperazine, both the starting material and the product can undergo this transformation. As the concentration of 1-MP increases, it begins to effectively compete for the reagents, leading to the undesired 1,4-DMP byproduct.
Troubleshooting & Mitigation Strategies
-
Stoichiometric Control (The Primary Lever): The molar ratio of piperazine to the methylating agents is critical. Using an excess of piperazine ensures that formaldehyde is more likely to encounter a molecule of the starting material rather than the product. A common starting point is a piperazine:formaldehyde molar ratio between 1:0.8 and 1:1.[4] Avoid using excess formaldehyde.
-
Controlled Reagent Addition: Instead of combining all reagents at once, employ the slow, dropwise addition of the formaldehyde/formic acid mixture to a solution of piperazine. This maintains a high localized concentration of piperazine relative to the methylating agent throughout the reaction, kinetically favoring mono-methylation.
-
Temperature Management: While the Eschweiler-Clarke reaction is often run at reflux to drive the irreversible loss of CO₂, excessively high temperatures can sometimes reduce selectivity.[1] Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature that balances reaction rate and selectivity. A typical range is 50-100°C.
Data-Driven Optimization
The following table illustrates the typical effect of stoichiometry on product distribution. These values are illustrative and should be optimized for your specific setup.
| Piperazine:Formaldehyde Molar Ratio | Approx. Yield (1-MP) | Approx. Impurity (1,4-DMP) | Unreacted Piperazine |
| 1 : 0.8 | 70-75% | < 5% | ~20% |
| 1 : 1.0 | 80-85% | 5-10% | ~5% |
| 1 : 1.2 | 75-80% | > 15% | < 2% |
| 1 : 1.6 | Lower | High | Very Low |
Data compiled from principles described in CN101239957A.[4]
Question 2: My final product is contaminated with N-formylpiperazine. What causes this and how can I prevent it?
Answer: The presence of N-formylpiperazine indicates that formic acid has acted as a formylating agent (acylating the amine) rather than as a hydride donor. This is a known side reaction in Leuckart-type reactions, including the Eschweiler-Clarke.[5]
Causality & Mechanism
The key step for methylation is the hydride transfer from a formate ion to the iminium carbon, which is irreversible due to the release of CO₂.[2] If the iminium ion is slow to form or its reduction is kinetically hindered, the amine may directly attack the carbonyl carbon of formic acid, leading to formylation, especially at elevated temperatures.
Troubleshooting & Mitigation Strategies
-
Ensure Reagent Quality: Use a reliable source of formaldehyde (e.g., a fresh 37% aqueous solution). Old or improperly stored formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration and slowing iminium ion formation.
-
Optimize Reaction Conditions: Maintain a sufficiently high temperature (often near 100°C) to facilitate the concerted hydride transfer and decarboxylation, which drives the desired reaction forward.[1]
-
Consider Alternative Reductants: If formylation remains a persistent issue, switching from formic acid to a different reducing agent can eliminate the problem. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent alternatives for reductive amination that do not introduce a source of formylation.[5][6]
Question 3: After workup, my purified 1-Methylpiperazine discolors over time, turning yellow or brown. How can I ensure its stability?
Answer: This discoloration is almost always due to air oxidation. Tertiary amines, including 1-MP, can be susceptible to oxidation, forming colored N-oxide species and other degradation products.[7]
Troubleshooting & Mitigation Strategies
-
Thorough Purification: Ensure the final product is rigorously purified, typically by fractional distillation. Metallic impurities or residual starting materials can catalyze oxidation.
-
Inert Atmosphere Storage: The most effective preventative measure is to handle and store the purified product under an inert atmosphere.[8] After distillation, blanket the receiving flask with nitrogen or argon and store the final product in amber glass bottles under an inert headspace.
-
Minimize Heat and Light Exposure: Store the product in a cool, dark place. Both heat and UV light can accelerate oxidative degradation.
Experimental Protocol: Optimized Synthesis of 1-Methylpiperazine via Eschweiler-Clarke Reaction
This protocol is designed to maximize the yield of 1-MP while minimizing the formation of 1,4-DMP.
Safety Precaution: This reaction involves corrosive and toxic reagents and generates CO₂ gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]
Methodology
-
Reagent Preparation: In a dropping funnel, prepare a mixture of 37% aqueous formaldehyde (0.9 molar equivalents) and 98% formic acid (1.1 molar equivalents).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add piperazine (1.0 molar equivalent) and a suitable amount of water.
-
Controlled Addition: Begin stirring the piperazine solution and slowly add the formaldehyde/formic acid mixture from the dropping funnel. Use an ice bath to maintain the internal temperature below 50°C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 95-100°C). The reaction progress can be monitored by the evolution of CO₂ gas. Continue heating for 2-4 hours after gas evolution ceases.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the mixture by adding a 50% aqueous sodium hydroxide solution until the pH is > 12.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under a nitrogen atmosphere. Collect the fraction boiling at approximately 138°C.[7]
This structured approach provides a robust baseline for producing high-purity 1-Methylpiperazine while minimizing common side reactions. As with any chemical synthesis, small-scale optimization is recommended before proceeding to a larger scale.
References
- Google Patents. (2011). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- PrepChem.com. (n.d.).
- Google Patents. (2011).
- Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]
- Wikipedia. (n.d.). N-Methylpiperazine. [Link]
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (1961).
- Google Patents. (1961).
- American Chemical Society. (2013). 1-Methylpiperazine. [Link]
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
- PubMed Central (PMC). (2023).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
- ResearchGate. (n.d.).
- PubChem - NIH. (n.d.). 1-Methylpiperazine. [Link]
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- 4. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
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- 10. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up of 1-Methylpiperazine Dihydrochloride Production
Welcome to the technical support center for the production of 1-Methylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this compound synthesis. Our goal is to equip you with the necessary knowledge to transition from laboratory-scale experiments to robust, industrial-scale manufacturing.
Introduction to this compound and its Synthesis
1-Methylpiperazine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its dihydrochloride salt is often the preferred form for handling and formulation due to its improved stability. The most common industrial synthesis route to 1-Methylpiperazine is the Eschweiler-Clarke reaction, a reductive amination of piperazine using formaldehyde and formic acid.[1][2] While effective at the lab scale, scaling up this process presents several challenges that can impact yield, purity, and process safety.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Control
Q1: What are the primary challenges when scaling up the Eschweiler-Clarke reaction for 1-Methylpiperazine synthesis?
A1: The primary challenges include:
-
Exothermicity: The reaction is highly exothermic, and improper heat management at a large scale can lead to temperature spikes, increased impurity formation, and potentially a thermal runaway.[3][4]
-
Reagent Addition: The order and rate of reagent addition are critical. Uncontrolled addition of formaldehyde can lead to the formation of byproducts.
-
Gas Evolution: The reaction produces carbon dioxide, which needs to be safely vented, especially in a large, enclosed reactor.[1]
-
Impurity Profile: The formation of impurities, such as N,N'-dimethylpiperazine and N-formylpiperazine, can be more pronounced at scale.
Q2: How can I control the exotherm during the scale-up of the Eschweiler-Clarke reaction?
A2: Effective thermal management is crucial. This can be achieved by:
-
Slow, controlled addition of reagents: Adding formaldehyde dropwise or in portions allows for better heat dissipation.
-
Efficient reactor cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling jacket.
-
Solvent selection: Choosing a solvent with a good heat capacity can help to absorb the heat of reaction.
-
Monitoring and control systems: Implement real-time temperature monitoring and automated cooling systems to maintain the desired reaction temperature.
Product Isolation and Purification
Q3: What is the best method to isolate this compound from the reaction mixture?
A3: The typical isolation procedure involves:
-
Neutralization/Basification: After the reaction is complete, the excess formic acid is neutralized. The free base, 1-methylpiperazine, is then liberated by adding a strong base, such as sodium hydroxide, to a high pH.
-
Extraction: The 1-methylpiperazine free base is extracted from the aqueous layer using an organic solvent.
-
Salt Formation: The dihydrochloride salt is then precipitated by adding a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) to the organic extract.
-
Crystallization: The product is crystallized from a suitable solvent or solvent mixture.
Q4: My this compound product is sticky and difficult to handle. What is the cause and how can I prevent this?
A4: The stickiness is likely due to the hygroscopic nature of the product, meaning it readily absorbs moisture from the atmosphere.[5] To mitigate this:
-
Control humidity: Conduct filtration and drying operations in a low-humidity environment.
-
Use of desiccants: Store the product in well-sealed containers with desiccants.[6]
-
Proper drying: Ensure the product is thoroughly dried to remove residual water and solvents.
Impurity and Quality Control
Q5: What are the common impurities in this compound and how can I minimize them?
A5: Common impurities include:
-
Piperazine: Unreacted starting material.
-
N,N'-Dimethylpiperazine: Formed by the double methylation of piperazine.
-
N-Formylpiperazine: An intermediate that can be carried through if the reduction is incomplete. To minimize these, you should:
-
Optimize stoichiometry: Use a slight excess of piperazine to favor mono-methylation.
-
Ensure complete reaction: Monitor the reaction for the disappearance of starting materials and intermediates.
-
Purification: Recrystallization is an effective method for removing most impurities.
Q6: What analytical techniques are recommended for quality control of this compound?
A6: A combination of techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.
-
Gas Chromatography (GC): Can also be used for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify impurities.
-
Karl Fischer Titration: To determine the water content.
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline form.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the scale-up of this compound production.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC) until the starting material is consumed.- Ensure the reaction temperature is maintained within the optimal range. | The Eschweiler-Clarke reaction requires sufficient time and temperature to go to completion.[2] |
| Losses during Workup | - Optimize the extraction pH to ensure the complete conversion of the salt to the free base for efficient extraction.- Perform multiple extractions with smaller volumes of solvent. | The distribution coefficient of 1-methylpiperazine between the aqueous and organic phases is pH-dependent. |
| Suboptimal Crystallization | - Perform solubility studies to identify the optimal solvent or solvent mixture for crystallization.- Control the cooling rate and agitation during crystallization to maximize crystal growth and minimize nucleation of fine particles that can be lost during filtration.[7][8] | A controlled crystallization process is essential for achieving high recovery of the desired product.[9] |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of N,N'-Dimethylpiperazine | - Use a molar excess of piperazine relative to formaldehyde. | This shifts the reaction equilibrium to favor the mono-methylated product. |
| Presence of N-Formylpiperazine | - Ensure a sufficient amount of formic acid is used and that the reaction is allowed to proceed to completion. | Formic acid acts as the reducing agent in the Eschweiler-Clarke reaction; an insufficient amount will lead to incomplete reduction of the formyl intermediate.[1] |
| Occlusion of Impurities during Crystallization | - Slow down the crystallization process by reducing the cooling rate.- Consider a multi-step crystallization or recrystallization from a different solvent system.[10] | Rapid crystallization can trap impurities within the crystal lattice. Slower growth allows for the formation of purer crystals.[10] |
Problem 3: Poor Product Handling Characteristics (Hygroscopicity)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture Absorption | - Handle the product in a controlled low-humidity environment (e.g., a glove box or dry room).- Use tightly sealed packaging with desiccants for storage.[6] | This compound is hygroscopic and will readily absorb atmospheric moisture, leading to clumping and handling difficulties.[5] |
| Residual Solvent | - Optimize the drying process (temperature, vacuum, and time) to ensure complete removal of solvents.- Use analytical techniques like GC headspace to confirm the absence of residual solvents. | The presence of residual solvents can contribute to the stickiness of the product and may also be detrimental to its stability and downstream applications. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-Methylpiperazine
Safety Note: This reaction is exothermic and generates CO2 gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Charge a suitable reactor with piperazine and water. Begin agitation.
-
Reagent Addition: Slowly add formic acid to the reactor, maintaining the temperature below a set point with cooling.
-
Methylation: Add formaldehyde solution dropwise to the reaction mixture, carefully controlling the addition rate to manage the exotherm.
-
Reaction Completion: Heat the reaction mixture to reflux and hold until the reaction is complete, as monitored by GC or HPLC.
-
Workup: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution to a high pH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Drying: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filtration: Filter the drying agent.
-
Salt Formation: To the filtrate, slowly add a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the dihydrochloride salt.
-
Isolation: Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound via Eschweiler-Clarke reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Organic Process Research & Development. (n.d.). Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation. ACS Publications.
- ResearchGate. (n.d.). Strategies to Control Particle Size During Crystallization Processes.
- Mettler Toledo. (n.d.). Control Polymorph Particle Size and Purity Through Crystal Engineering.
- Organic Process Research & Development. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. ACS Publications.
- MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
- ResearchGate. (n.d.). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Industrial Applications in Hou's Process. (2025). Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out.
- Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.
- Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ACS Publications.
- ResearchGate. (2025). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Veeprho. (n.d.). N-Nitroso-3-Methyl Piperazine Impurity.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. NIH.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- PubChem. (n.d.). This compound. NIH.
- Google Patents. (n.d.). Preparation method of 1-methyl piperazine.
- Google Patents. (n.d.). System and method for processing hygroscopic materials.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Ataman Kimya. (n.d.). N-METHYL PIPERAZINE.
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
- Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Journal of Electrochemistry. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. NIH.
- OSTI.GOV. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments.
- MDPI. (2019). Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries.
- PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.).
- ResearchGate. (2025). Causes and consequences of thermal runaway incidents—Will they ever be avoided?.
- ResearchGate. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules.
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Technical Support Center: Strategies to Improve the Stability of 1-Methylpiperazine Solutions
Welcome to the technical support center for 1-Methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common (and uncommon) challenges encountered when working with 1-Methylpiperazine solutions. Here, we move beyond simple instructions to explain the underlying chemistry, helping you to not only solve immediate problems but also to build robust, reliable experimental systems.
Frequently Asked Questions (FAQs)
Q1: My 1-Methylpiperazine solution has turned yellow. Is it still usable?
A: A yellow discoloration in a 1-Methylpiperazine solution is a common observation and typically indicates oxidation.[1] Amines, including 1-Methylpiperazine, are susceptible to autoxidation upon exposure to air, especially over prolonged storage.[1] While slight discoloration may not significantly impact the outcome of all experiments, it is a clear sign of degradation. For sensitive applications, such as in pharmaceutical synthesis where purity is paramount, using a discolored solution is not recommended.
Recommendation: It is best practice to use fresh, colorless 1-Methylpiperazine.[2][3] If you must use existing stock that has discolored, consider purifying it by distillation, preferably under an inert atmosphere.[1]
Q2: What are the ideal storage conditions for neat 1-Methylpiperazine and its solutions to ensure long-term stability?
A: Proper storage is the most critical factor in maintaining the stability of 1-Methylpiperazine. As a hygroscopic and air-sensitive compound, meticulous storage practices are essential.[4][5][6][7]
For Neat 1-Methylpiperazine:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][8]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.[8][9]
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][9][10] While room temperature is often acceptable, for long-term stability, refrigeration (2-8°C) is recommended.[8]
For 1-Methylpiperazine Solutions:
-
Temperature: For long-term storage, -20°C is often recommended.[8]
-
Solvent Choice: The choice of solvent is critical. While soluble in water and common organic solvents, the stability can be solvent-dependent.[2][3] For applications sensitive to hydrogen-deuterium exchange, aprotic solvents may be preferable.[8]
-
pH: Maintain solutions at a neutral pH to avoid acid or base-catalyzed degradation.[8][11]
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation, which causes discoloration and impurity formation.[1][8] |
| Light Exposure | Amber vials or storage in the dark | Minimizes the risk of photodegradation.[8][12] |
| Temperature | Cool, dry place; Refrigerate for long-term storage | Reduces the rate of degradation reactions.[8][9] |
| Moisture | Tightly sealed containers with desiccant if necessary | 1-Methylpiperazine is hygroscopic and absorbed water can affect stability.[4][5][7] |
Troubleshooting Guides
Problem 1: Inconsistent Results in a pH-Sensitive Reaction
Scenario: You are using a 1-Methylpiperazine solution as a buffer in a reaction, but you are observing inconsistent yields and side product formation.
Root Cause Analysis: The basicity of 1-Methylpiperazine makes it a useful buffer, but its interaction with atmospheric carbon dioxide can alter the pH of the solution over time.[13][14][15] 1-Methylpiperazine can react with CO2 to form carbamates, leading to a decrease in the effective concentration of the free amine and a shift in pH.
Troubleshooting Workflow:
Caption: Workflow to test for metal-catalyzed degradation.
Analytical Methods for Stability Assessment
A robust analytical method is essential for monitoring the stability of 1-Methylpiperazine solutions. Gas Chromatography (GC) is a commonly used and effective technique for this purpose. [16][17] Protocol: Gas Chromatography (GC) Method for Purity Analysis
This protocol provides a starting point for developing a validated GC method to assess the purity of 1-Methylpiperazine.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A DB-17 column (30 m x 0.53 mm, 1 µm film thickness) has been shown to provide good separation. [17]3. Carrier Gas: Helium at a flow rate of 2 mL/min. [17]4. Temperatures:
-
Injector: 250°C
-
Detector: 260°C
-
-
Oven Program:
-
Initial temperature: 150°C, hold for 10 minutes.
-
Ramp: 35°C/min to 260°C, hold for 2 minutes. [17]6. Injection Volume: 1.0 µL. [17]7. Sample Preparation: Dilute the 1-Methylpiperazine solution in a suitable solvent, such as methanol. [16] Validation Parameters: To ensure the reliability of your stability data, the analytical method should be validated for:
-
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
References
- 1-Methylpiperazine(109-01-3)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).
- 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound - ChemicalBook. (2023, July 6).
- 1-Methylpiperazine - Apollo Scientific. (n.d.).
- 1-Methylpiperazine CAS#: 109-01-3 - ChemicalBook. (n.d.).
- 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. (n.d.).
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
- 1-Methylpiperazine synthesis - ChemicalBook. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem. (n.d.).
- 1-Methylpiperazine | 109-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Reaction conditions optimization with 1-methylpiperazine formylation by... - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 18).
- n-methylpiperazine - Sdfine. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
- Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. - University of Texas at Austin. (n.d.).
- Analytical CHEMISTRY. (n.d.).
- Technical Support Center: N-Methylpiperazine-d4 Stability in Solution - Benchchem. (n.d.).
- (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).
- High-Pressure Solubility of Carbon Dioxide (CO2) in Aqueous 1-Methyl Piperazine Solution | Request PDF - ResearchGate. (2025, August 10).
- N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).
- How do I prepare an n-methylpiperazine buffer? - ResearchGate. (2016, January 20).
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Overcoming poor solubility of reagents in 1-Methylpiperazine synthesis
Welcome to the technical support center for 1-Methylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis, with a specific focus on overcoming poor reagent solubility. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve optimal results in your experiments.
Troubleshooting Guide: Addressing Solubility-Related Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of 1-Methylpiperazine. The solutions provided are grounded in chemical principles and aim to offer practical, actionable advice.
Q1: My starting materials, particularly piperazine (or its derivatives), are not fully dissolving in the reaction solvent. What are my options?
This is a common issue, especially when dealing with the varying polarities of reactants. For instance, in the methylation of piperazine, the piperazine itself has different solubility characteristics than the methylating agent.
Root Cause Analysis: Piperazine's structure, with its two secondary amine groups, allows for hydrogen bonding, making it soluble in polar protic solvents like water and alcohols. However, other reactants or catalysts might be less soluble in these media. Incomplete dissolution leads to a heterogeneous reaction mixture, slowing down the reaction rate and potentially leading to lower yields and side product formation.[1]
Solutions:
-
Solvent System Modification:
-
Co-solvents: Introduce a co-solvent to modify the overall polarity of the reaction medium. For reactions involving piperazine and a less polar reagent, adding a polar aprotic solvent like Tetrahydrofuran (THF) or 1,4-Dioxane to an alcohol-based system can enhance the solubility of all components. A Chinese patent suggests a range of organic solvents including toluene, xylene, THF, and various alcohols for similar reactions.[2]
-
Solvent Screening: If a co-solvent is not effective, a systematic solvent screening is recommended. The choice of solvent can significantly impact reaction efficiency.
-
-
Temperature Adjustment:
-
Gently heating the mixture can increase the solubility of most solid reagents. For the methylation of piperazine hexahydrate with formic acid and formaldehyde, the reaction is typically heated to around 45-50°C to ensure all reactants are in solution.[3] Caution should be exercised to avoid solvent loss or unwanted side reactions at higher temperatures.
-
-
Use of Piperazine Hexahydrate:
-
In some protocols, piperazine hexahydrate is used. This form has different solubility properties than anhydrous piperazine and is often more amenable to aqueous or alcoholic solvent systems.
-
Experimental Protocol: Solvent Screening for Piperazine Alkylation
-
To a series of test tubes, add a fixed amount of your piperazine starting material (e.g., 100 mg).
-
Add a measured volume (e.g., 1 mL) of different solvents or co-solvent mixtures to each tube.
-
Agitate the tubes at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a set period.
-
Visually inspect for complete dissolution.
-
For promising solvent systems, proceed with a small-scale test reaction to confirm that the solvent does not negatively interfere with the reaction chemistry.
Q2: My reaction is proceeding very slowly, and I suspect it's a two-phase system with poor mixing. How can I improve the reaction rate?
When reactants are partitioned between two immiscible phases (e.g., an aqueous and an organic layer), the reaction can only occur at the interface, leading to very slow conversion rates. This is a classic problem in multiphase reactions.
Root Cause Analysis: This issue arises when a water-soluble reagent (like a salt of piperazine) needs to react with an organic-soluble reagent. The limited surface area between the two phases is the bottleneck for the reaction.
Solutions:
-
Phase-Transfer Catalysis (PTC):
-
Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[4] Typically, these are quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers.[5] The lipophilic cation of the PTC pairs with the anion of the water-soluble reactant, shuttling it into the organic phase to react.
-
Application: In a synthesis involving a piperazine salt in an aqueous phase and an alkylating agent in an organic solvent like dichloromethane or toluene, adding a catalytic amount of TBAB can dramatically increase the reaction rate.[6][7]
-
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: PTC facilitates reaction by transporting the aqueous-phase reactant into the organic phase.
-
Vigorous Mechanical Stirring:
-
Increasing the agitation speed can increase the interfacial area between the two phases, thereby increasing the reaction rate. However, this is often less effective and less energy-efficient than using a PTC.
-
Q3: I'm performing the synthesis from diethanolamine and methylamine at high pressure and temperature, but my yields are inconsistent. Could solubility be a factor?
Yes, even in high-temperature, high-pressure reactions that may appear to be in a single phase, localized concentration gradients due to solubility limitations can affect reaction rates and selectivity.
Root Cause Analysis: The industrial synthesis of 1-Methylpiperazine from diethanolamine and methylamine is typically carried out at high temperatures (180-230°C) and pressures (50-300 bar), often in the presence of a heterogeneous catalyst.[8][9] While these conditions promote reactivity, the physical state of the reactants (liquid, gas, or supercritical fluid) and their ability to interact with the catalyst surface are critical. Poor solubility of one reactant in the bulk medium can lead to inefficient transport to the catalyst surface.
Solutions:
-
Solvent/Medium Considerations:
-
While many industrial processes run this reaction neat (without a solvent), the presence of by-products like water can alter the solubility of reactants over time.
-
The reaction is often carried out in a substantially liquid phase to ensure good contact between reactants and the catalyst.[8] Ensuring the pressure is sufficient to maintain a liquid phase at the reaction temperature is crucial.
-
-
Catalyst Support and Porosity:
-
The choice of catalyst and its support can influence the local concentration of reactants. A catalyst support with high surface area and appropriate porosity can help overcome mass transfer limitations that may arise from poor solubility. For instance, various catalysts like copper-chromite and Ni-SiO2 have been used for this cyclodehydration reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for 1-Methylpiperazine synthesis, and what are their pros and cons?
The choice of solvent is highly dependent on the specific synthetic route.
| Solvent | Synthetic Route | Pros | Cons |
| Methanol | Reductive amination of piperazine with formaldehyde.[10] | Good solubility for piperazine and formaldehyde. Acts as both solvent and reactant in some methods. | Flammable, low boiling point may require pressure vessel for higher temperature reactions. |
| Water | Methylation of piperazine. | Green solvent, excellent solubility for piperazine salts. | Can interfere with water-sensitive reagents; product isolation may require extraction. |
| Toluene | Transmethylation of 1,4-dimethylpiperazine.[2] | Good for higher temperature reactions; can form azeotropes with water to remove it. | Environmental and health concerns; poor solubility for polar salts. |
| No Solvent (Neat) | Reaction of diethanolamine and methylamine.[8] | High reactant concentration, simplifies purification. | Requires high temperatures and pressures; viscosity can be an issue. |
Q2: How do temperature and pressure influence reagent solubility in these syntheses?
-
Temperature: Generally, the solubility of solid reagents increases with temperature. This principle is used in many synthesis protocols where the reaction mixture is heated. However, for gaseous reagents like methylamine in the high-pressure synthesis, increasing temperature at a constant pressure will decrease its solubility in the liquid phase.
-
Pressure: For reactions involving gaseous reagents, increasing the pressure is a direct application of Henry's Law, increasing the concentration of the dissolved gas in the liquid phase. This is critical in the synthesis from diethanolamine and methylamine, where pressures can reach up to 300 bar.[8][9]
Q3: Are there "greener" solvent alternatives that can address solubility issues?
The field of green chemistry is actively exploring alternatives to traditional volatile organic compounds. For 1-Methylpiperazine synthesis, some considerations include:
-
Water: As mentioned, water is an excellent green solvent when the reaction chemistry allows.
-
Supercritical Fluids: Although requiring specialized equipment, supercritical CO2 could be an option for certain steps, offering tunable solvating power.
-
Bio-derived Solvents: Solvents like Cyrene or 2-Methyl-THF are being explored as greener alternatives to traditional polar aprotic solvents, though their application to specific 1-Methylpiperazine syntheses would require investigation.
A "green" synthesis route has been described that starts from di-Me oxalate and N-methylethylenediamine, followed by hydrogenation.[11][12] While the specifics of the solvents used in the initial aminolysis step are detailed in patent literature, this approach highlights a move towards more environmentally benign processes.[12]
Diagram: Decision Workflow for Solubility Enhancement
Caption: A step-by-step guide to resolving solubility issues in synthesis.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Science.gov. (n.d.). mdea methyldiethanolamine piperazine: Topics by Science.gov. [Link]
- Google Patents. (n.d.).
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
- Wikipedia. (n.d.). N-Methylpiperazine. [Link]
- Sciforum. (n.d.).
- Indian Journal of Chemical Technology. (1994).
- Google Patents. (n.d.).
- Research Repository UCD. (n.d.). Phase transfer catalysis for a facile one-step diketopiperazine synthesis. [Link]
- DTU Research Database. (n.d.). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). [Link]
- Welcome to DTU Research Database. (n.d.). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. [Link]
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- PrepChem.com. (n.d.).
- CRDEEP Journals. (n.d.).
- Alpha Chemika. (n.d.). N-METHYL PIPERAZINE For Synthesis. [Link]
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Loba Chemie. (n.d.). N-METHYL PIPERAZINE. [Link]
- Reddit. (n.d.). Help with Low Yield Synthesis. [Link]
- PMC - NIH. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
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- 2. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
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- 7. Spiro[(dihydropyrazin-2,5-dione)-6,3′-(2′,3′-dihydrothieno[2,3-b]naphtho-4′,9′-dione)]-Based Cytotoxic Agents: Structure–Activity Relationship Studies on the Substituent at N4-Position of the Diketopiperazine Domain [researchrepository.ucd.ie]
- 8. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]
- 9. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
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- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Catalyst Poisoning & Deactivation in Piperazine Methylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic methylation of piperazine. Catalyst deactivation is a frequent and costly challenge in synthesis, leading to decreased reaction efficiency, altered product selectivity, and process downtime. This document provides in-depth troubleshooting guides, diagnostic protocols, and preventative strategies to help you identify, understand, and resolve issues related to catalyst performance in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst issues in piperazine methylation.
Q1: What are the most common catalysts used for piperazine methylation, and why?
A1: Piperazine methylation is typically achieved via reductive amination of the secondary amine groups. The most prevalent catalysts are heterogeneous systems based on transition metals due to their high activity, selectivity, and ease of separation. Common choices include:
-
Palladium on Carbon (Pd/C): Highly effective for hydrogenations under mild conditions.
-
Raney® Nickel (Raney-Ni): A cost-effective and highly active catalyst, particularly for reductive aminations using hydrogen.[1]
-
Copper-based catalysts (e.g., Cu-Ni/Al₂O₃): Often used in fixed-bed reactors for continuous processes with methanol as the methylating agent.[2]
The choice depends on the specific methylating agent (e.g., formaldehyde, methanol, formic acid), desired reaction conditions (temperature, pressure), and cost considerations.[3][4]
Q2: What is the difference between catalyst "poisoning" and "deactivation"?
A2: These terms are related but distinct. Deactivation is the general term for any loss of catalyst activity or selectivity over time. Poisoning is a specific mechanism of deactivation. It involves the strong chemisorption of chemical species (poisons) onto the catalytically active sites, rendering them inactive.[5] Other deactivation mechanisms include coking (fouling), sintering (thermal degradation), and leaching of the active metal.[6]
Q3: What are the first signs of catalyst deactivation in my reaction?
A3: The most common initial indicator is a noticeable decrease in the reaction rate, requiring longer reaction times or increased catalyst loading to achieve the same conversion. Other signs include:
-
A change in product selectivity, such as the formation of unexpected byproducts.
-
Incomplete conversion of starting materials.
-
A visible change in the catalyst's appearance (e.g., color change from black to gray, clumping).
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases. The feasibility and method of regeneration depend entirely on the deactivation mechanism.
-
Coking/Fouling: Often reversible through controlled oxidation (calcination) to burn off carbonaceous deposits.
-
Reversible Poisoning: If the poison is weakly adsorbed, simply removing it from the feedstock can restore activity.[5]
-
Irreversible Poisoning: Strong chemisorption (e.g., by sulfur) may require aggressive chemical washing or may be permanent.[5]
-
Sintering: This is a physical change in the catalyst structure (particle growth) and is generally considered irreversible.[6]
Troubleshooting Guide: Diagnosing Catalyst Deactivation
When a reaction fails, a systematic approach is crucial to identifying the root cause. This guide is structured by observable symptoms.
Symptom 1: Gradual or Sudden Drop in Reaction Rate
A decline in catalytic activity is the most common issue. The cause is typically either chemical poisoning or physical blocking of active sites.
Mechanism: Catalyst poisons are substances that bind strongly to the active metal sites (e.g., Ni, Pd), preventing reactants from adsorbing and reacting. This is one of the most frequent causes of rapid deactivation.[5]
Common Poisons & Sources:
| Poison Type | Common Examples | Potential Sources in Piperazine Methylation |
| Sulfur Compounds | H₂S, mercaptans, thiophenes | Contaminated piperazine feedstock, impure solvents, rubber septa/stoppers.[7] |
| Halogen Compounds | Chlorides, Bromides | Impurities in starting materials, residual solvents (e.g., dichloromethane). |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from upstream processes or raw materials.[5] |
| Strongly Coordinating Species | Carbon Monoxide (CO), Cyanides | Impurities in hydrogen gas supply, side reactions. |
| Other Amines/Byproducts | Reaction intermediates or products | The amine substrate or product itself can sometimes inhibit the catalyst.[8][9] |
Diagnostic Steps:
-
Feedstock Analysis: Analyze all starting materials (piperazine, solvent, methylating agent) and the hydrogen source for trace impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis are critical.
-
Control Experiment: Run the reaction with a fresh, high-purity batch of piperazine and solvent to see if the activity is restored.
Solutions & Prevention:
-
Feedstock Purification: Use distillation, recrystallization, or activated carbon treatment to purify starting materials.
-
Guard Beds: Pass gaseous reactants (like H₂) through a purification trap to remove potential poisons before they reach the reactor.
-
Source Scrutiny: Ensure all reagents are of appropriate purity and that equipment is thoroughly cleaned.
Mechanism: Coking, or fouling, is the physical deposition of carbonaceous materials or high-molecular-weight byproducts onto the catalyst surface. These deposits physically block the pores and cover the active sites, preventing reactant access.[10] This is particularly common in reactions run at elevated temperatures.[11]
Diagnostic Steps:
-
Visual Inspection: A spent catalyst fouled by coke often appears dull, may show clumps, or have a "caked" texture.
-
Surface Area Analysis (BET): Compare the BET surface area of the fresh and spent catalyst. A significant decrease in surface area points to pore blockage by coke.
-
Temperature-Programmed Oxidation (TPO): This technique involves heating the spent catalyst in an oxidizing atmosphere and measuring the amount of CO₂ evolved. The amount of CO₂ directly correlates with the amount of carbon deposited on the catalyst.
Solutions & Prevention:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios can often minimize the side reactions that lead to coke formation.[2]
-
Catalyst Regeneration: A coke-fouled catalyst can often be regenerated. See Protocol 2 for a general procedure.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Symptom 2: Change in Product Selectivity
A shift in the products being formed often indicates a physical change to the catalyst's active sites rather than simple blocking.
Mechanism: Sintering is the agglomeration of small metal crystallites on the support surface into larger ones at high temperatures. This process leads to a decrease in the active surface area and can also alter the nature of the catalytic sites, thereby affecting selectivity. Sintering is a thermodynamically driven process and is generally irreversible.[6]
Diagnostic Steps:
-
Transmission Electron Microscopy (TEM): Visually compare TEM images of the fresh and spent catalyst. An increase in the average metal particle size is direct evidence of sintering.
-
X-ray Diffraction (XRD) with Chemisorption: XRD can be used to measure the crystallite size. This data, combined with hydrogen chemisorption measurements, can provide a quantitative measure of the dispersion (the fraction of metal atoms on the surface), which decreases significantly after sintering.
Solutions & Prevention:
-
Temperature Control: Avoid exceeding the catalyst's recommended maximum operating temperature.
-
Catalyst Selection: Choose catalysts with supports that have strong metal-support interactions (e.g., specific metal oxides) to anchor the metal particles and inhibit their migration.
Mechanism: Leaching is the dissolution of the active metal from the solid support into the liquid reaction medium. This not only reduces the number of active sites but can also introduce a homogeneous catalytic pathway, which often has different selectivity compared to the heterogeneous one.
Diagnostic Steps:
-
Filtrate Analysis (ICP-MS): Filter the catalyst from the hot reaction mixture and analyze the liquid phase using ICP-MS. The presence of the catalytic metal (e.g., Pd, Ni) in the filtrate is definitive proof of leaching.
-
Hot Filtration Test: If leaching is suspected, perform a hot filtration test. Stop the reaction midway, filter out the solid catalyst while the solution is still hot, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it confirms that a soluble, active species has leached from the catalyst.
Solutions & Prevention:
-
Solvent Choice: Leaching is highly dependent on the solvent and any additives. Test alternative solvents that may be less likely to complex with and dissolve the metal.
-
Support Modification: Use catalyst supports that more strongly bind the active metal.
Caption: The primary mechanisms of heterogeneous catalyst deactivation.
Experimental Protocols
Here are standardized protocols for diagnosing and addressing common catalyst deactivation issues.
Protocol 1: General Catalyst Regeneration for Coking (Controlled Oxidation)
Objective: To remove carbonaceous deposits (coke) from a fouled catalyst by controlled oxidation. Warning: This procedure generates heat and should be performed with extreme care in a well-ventilated fume hood or a dedicated calcination furnace.
Materials:
-
Spent, dried catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (Air or a dilute mixture of O₂ in N₂)
Procedure:
-
Place the dried, spent catalyst in a suitable vessel (e.g., a quartz boat) inside the tube furnace.
-
Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 150 °C. Hold for 1 hour to remove any physisorbed water and solvents.
-
Continue to ramp the temperature under inert gas to the target calcination temperature (typically 350-450 °C for carbon supports; consult catalyst manufacturer's data sheet).
-
Once at temperature, slowly introduce the oxidizing gas. Start with a very dilute mixture (e.g., 1-2% O₂ in N₂) to control the exothermic coke combustion. A rapid temperature spike indicates uncontrolled burning, which can damage the catalyst via sintering.
-
Gradually increase the oxygen concentration or switch to air once the initial exotherm subsides.
-
Hold at the target temperature for 2-4 hours or until the exit gas analysis shows no more CO₂ is being produced.
-
Switch the gas flow back to inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst may require a reduction step (e.g., under H₂) before use, depending on the nature of the metal.
Protocol 2: Regeneration of Raney®-Nickel via Alkaline Washing
Objective: To remove strongly adsorbed organic inhibitors or acidic residues from a spent Raney-Ni catalyst. This method is based on procedures known to be effective for nitrile hydrogenation catalysts, which face similar deactivation challenges.[1]
Materials:
-
Spent Raney-Ni catalyst (kept wet with solvent, NEVER allow to dry )
-
Degassed, deionized water
-
5% aqueous sodium hydroxide (NaOH) solution, degassed
-
An appropriate solvent for washing (e.g., methanol, ethanol)
-
Stirred reaction vessel with inert atmosphere capability
Procedure:
-
Carefully decant the reaction solvent from the spent Raney-Ni catalyst under an inert atmosphere (e.g., Argon).
-
Wash the catalyst multiple times with the chosen solvent (e.g., methanol) to remove residual reactants and products.
-
After the solvent washes, carefully wash the catalyst with degassed, deionized water until the washings are neutral.
-
Add the 5% aqueous NaOH solution to the catalyst slurry. Stir the mixture gently at a controlled temperature (e.g., 40-80 °C) for 1-2 hours.[1] This helps to displace and dissolve certain types of adsorbed poisons.
-
Allow the catalyst to settle, then carefully decant the NaOH solution.
-
Wash the catalyst repeatedly with degassed, deionized water until the pH of the washings is neutral.
-
Store the regenerated catalyst under water or a suitable solvent. It remains pyrophoric and must not be allowed to dry.
References
- Wikipedia.
- Li, X., et al. (2020). Progress of Methylation of C6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. MDPI. [Link][12]
- Jefferson Chemical Company. (1964). Methylation of piperazines.
- Jefferson Chemical Company. (1964). Methylation of piperazines.
- AmmoniaKnowHow.
- Zhang, Y., et al. (2012). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.
- Fernandes, A., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Teunissen, W., et al. (2002). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- Ludvik, C. T., & Park, H. S. (1998). S-methylation of organosulfur substrates: A comprehensive overview.
- Home, R. (1974). Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
- Wang, Y., et al. (2022).
- Barzagli, F., et al. (2012). The rationalization of catalyst behaviour in the reductive amination of benzaldehyde with ammonia using a simple computer model.
- Sintering process and catalysis. (2018). Journal of Materials Science and Chemical Engineering. [Link][7]
- Schwarzenbek, E. F., & Turkevich, J. (1968). Regeneration of platinum and palladium reforming catalysts.
- Wang, Z., et al. (2019).
- Zhang, X., et al. (2022). Research Progress of Carbon Deposition on Ni-Based Catalyst for CO2-CH4 Reforming. MDPI. [Link][11]
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- 4. html.rhhz.net [html.rhhz.net]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
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- 11. mdpi.com [mdpi.com]
Navigating the Exothermic Landscape of 1-Methylpiperazine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methylpiperazine, a crucial intermediate in the pharmaceutical and chemical industries, presents a significant challenge due to its highly exothermic nature.[1][2][3][4] Improper temperature control can lead to hazardous thermal runaways, reduced product yield, and the formation of impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient synthesis of this versatile compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in 1-Methylpiperazine synthesis?
A1: The primary exothermic events occur during the methylation of the piperazine ring. Common methylation methods, such as the Eschweiler-Clarke reaction using formaldehyde and formic acid, are known to be highly exothermic.[5][6][7][8] The initial condensation reaction between piperazine and formaldehyde can also generate significant heat.[9]
Q2: What is a thermal runaway, and why is it a major concern in this synthesis?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[10][11] In 1-Methylpiperazine synthesis, this can result in violent evolution of gases like carbon dioxide, equipment failure, and potential explosions.[5][12] It is a critical safety concern that must be proactively managed.[10][11]
Q3: How does poor temperature control affect the purity and yield of 1-Methylpiperazine?
A3: Elevated temperatures can promote side reactions, leading to the formation of undesired by-products and reducing the overall yield and purity of 1-Methylpiperazine.[9] For instance, higher temperatures can lead to the formation of over-methylated products or other impurities that are difficult to separate.
Q4: What are the recommended temperature ranges for different synthesis routes?
A4: The optimal temperature range is highly dependent on the specific synthetic method employed. For example:
-
Eschweiler-Clarke type reactions: A temperature range of 40-60°C is often recommended to control the reaction rate and prevent excessive gas evolution.[5] Some variations suggest temperatures up to 80°C or even 100°C, but these require very careful monitoring.[8][12][13]
-
Hydrogenation routes: Catalytic hydrogenation of piperazine with formaldehyde is typically carried out at temperatures between 70-100°C.[9]
-
Diethanolamine and methylamine route: This industrial method requires high temperatures (around 200°C) and pressures (250 bar).[4]
Q5: Are there "greener" synthesis methods for 1-Methylpiperazine that are easier to control?
A5: Yes, green synthesis approaches are being developed. One such method involves a two-step process starting with an aminolysis reaction to form an intermediate, followed by hydrogenation.[1][14] While still requiring elevated temperatures (150-200°C) for the hydrogenation step, this method is reported to have high conversion and selectivity with minimal by-products.[1][14] Another approach involves catalytic hydrogenation in a three-phase system, which is considered more environmentally friendly and safer.[15]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during 1-Methylpiperazine synthesis.
Issue 1: Rapid and Uncontrolled Temperature Increase (Potential Thermal Runaway)
Causality: This is often caused by adding reagents too quickly, inadequate cooling, or poor heat dissipation from the reaction vessel. The exothermic nature of the methylation reaction is the primary driver.[5]
Troubleshooting Protocol:
-
Immediate Action: Cease addition of all reagents.
-
Enhance Cooling: Increase the flow rate of the cooling medium to the reactor jacket. If necessary, utilize an external cooling bath (e.g., ice-water or dry ice-acetone).
-
Emergency Quenching (if necessary): For small-scale reactions, have a quenching agent (e.g., a cold, inert solvent) ready to quickly dilute the reaction mixture and absorb heat.
-
Monitor Vigorously: Continuously monitor the internal temperature and pressure.
-
Post-Incident Analysis: After stabilizing the reaction, review the procedure to identify the cause. Consider slower reagent addition rates, lower starting temperatures, or using a more dilute reaction mixture in subsequent attempts.
Experimental Workflow for Mitigating Thermal Runaway
Caption: Decision tree for immediate response to a potential thermal runaway event.
Issue 2: Low Product Yield and/or Purity
Causality: This can be a result of incomplete reaction, side reactions due to localized overheating, or improper work-up procedures.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all starting materials, especially formaldehyde and formic acid, are of high purity and correct concentration. Impure reagents can introduce side reactions.
-
Optimize Reaction Time and Temperature:
-
If the reaction is incomplete, consider extending the reaction time at the recommended temperature.
-
If purity is low, investigate if the temperature was too high. Employing a more controlled, lower temperature for a longer duration can often improve selectivity.[5]
-
-
Improve Mixing: Ensure efficient stirring throughout the reaction. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions.
-
Refine Work-up Procedure: The neutralization and extraction steps are critical for isolating pure 1-Methylpiperazine. Ensure the pH is adjusted correctly and that the extraction solvent is appropriate. Azeotropic distillation can be an effective final purification step.[5]
Data Presentation: Temperature Effects on Reaction Outcomes
| Synthesis Method | Recommended Temperature (°C) | Potential Issues at Higher Temperatures |
| Eschweiler-Clarke | 40 - 60[5] | Violent CO2 evolution, by-product formation[5] |
| Catalytic Hydrogenation | 70 - 100[9] | Increased by-product formation, catalyst deactivation |
| Diethanolamine/Methylamine | 190 - 220[16] | Increased formation of non-volatile by-products[16] |
Issue 3: Excessive Gas Evolution
Causality: In methods like the Eschweiler-Clarke reaction, the decomposition of formic acid to carbon dioxide is an inherent part of the mechanism.[6] Excessive evolution indicates the reaction is proceeding too quickly.
Troubleshooting Protocol:
-
Control Reagent Addition: Add the formic acid slowly and in a controlled manner. A dropping funnel is highly recommended for this purpose.
-
Maintain Lower Temperature: Operating at the lower end of the recommended temperature range will moderate the rate of gas evolution.[5]
-
Ensure Adequate Headspace and Venting: The reaction vessel should have sufficient headspace to accommodate the gas, and the system must be properly vented to prevent pressure build-up.
Logical Relationship: Factors Influencing Reaction Control
Caption: Interplay of key experimental parameters and their impact on synthesis outcomes.
Section 3: Safety First - Handling 1-Methylpiperazine and Reagents
Personal Protective Equipment (PPE): Due to the corrosive and hazardous nature of the reagents and the final product, stringent safety measures are non-negotiable.[1]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, appropriate respiratory protection is necessary. 1-Methylpiperazine is harmful if inhaled.[2]
-
Lab Coat: A flame-resistant lab coat should be worn.
Handling and Storage:
-
Amines should be stored in designated, well-ventilated areas away from incompatible substances.[17]
-
Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures for all chemicals used.[17]
References
- Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- What is the Role of Amines in Chemical Synthesis Processes?
- Weipert, E. A., & Levis, W. W. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
- CN P
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.
- N-METHYLPIPERAZINE.
- U.S.
- Eschweiler–Clarke reaction. Wikipedia. [Link]
- U.S.
- Review of Modern Eschweiler–Clarke Methyl
- Eschweiler-Clarke Reaction. NROChemistry. [Link]
- 1-Methylpiperazine: A Cornerstone for Specialty Polymers and Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN P
- Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simul
- A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries.
Sources
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- 2. Uses and Hazards of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
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- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 10. Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. Page loading... [guidechem.com]
- 15. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 16. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
Addressing incomplete reactions in the synthesis of 1-Methylpiperazine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-methylpiperazine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important pharmaceutical building blocks. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges of incomplete reactions and side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to incomplete reactions and provides actionable solutions.
FAQ 1: My N-methylation of piperazine is incomplete, leaving significant amounts of starting material. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete N-methylation of piperazine is a frequent challenge. Several factors can contribute to this issue, primarily related to the choice of methylation strategy and reaction conditions. The most common methods for synthesizing 1-methylpiperazine involve direct alkylation, reductive amination (including the Eschweiler-Clarke reaction), and metal-catalyzed cross-coupling reactions.[1][2]
Troubleshooting Strategies:
-
Re-evaluate Your Methylating Agent and Stoichiometry:
-
Direct Alkylation: When using methylating agents like methyl iodide or dimethyl sulfate, ensure the stoichiometry is optimized. While a molar equivalent might seem sufficient, an excess of the methylating agent can sometimes be necessary to drive the reaction to completion. However, be mindful that this can also increase the risk of forming the undesired 1,4-dimethylpiperazine byproduct.[3]
-
Reductive Amination (e.g., Eschweiler-Clarke): In the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, an excess of both reagents is crucial for achieving full conversion to the tertiary amine.[4][5] This method is advantageous as it inherently prevents the formation of quaternary ammonium salts.[4][5] A typical procedure involves heating the amine with formic acid and an aqueous solution of formaldehyde.[5]
-
-
Optimize Reaction Temperature and Time:
-
Higher temperatures generally increase reaction rates. For instance, the Eschweiler-Clarke reaction is often performed near boiling temperatures.[4] For direct alkylations, a moderate increase in temperature can improve conversion, but excessive heat may promote side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[3]
-
-
Solvent and Base Selection:
-
The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are commonly used for direct alkylations.[3] The polarity of the solvent can influence the reactivity of the species in the reaction mixture.[3]
-
For direct alkylations, a base is often required to neutralize the acid generated. A weak base, such as sodium bicarbonate or potassium carbonate, is often preferred to minimize the deprotonation of the mono-alkylated piperazine, which would make it more nucleophilic and prone to a second alkylation.[3][6]
-
-
Catalyst Activity (for catalytic reactions):
-
If you are employing a catalytic method, such as hydrogenation with a Raney nickel catalyst after condensation with formaldehyde, ensure the catalyst is active.[7] Catalyst deactivation can lead to stalled reactions. Consider using a fresh batch of catalyst or increasing the catalyst loading.[7][8] Various catalysts, including Raney nickel, palladium on carbon, and copper oxide, have been utilized in different synthetic routes.[9]
-
FAQ 2: I'm observing significant formation of the 1,4-dimethylpiperazine dialkylated byproduct. How can I improve the selectivity for the mono-methylated product?
Answer:
The formation of 1,4-dimethylpiperazine is a common competing reaction, especially in direct alkylation methods. The primary reason for this is that the mono-methylated product, 1-methylpiperazine, is still a nucleophilic secondary amine and can react further with the methylating agent.
Strategies to Enhance Mono-alkylation Selectivity:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine relative to the alkylating agent.[3] This statistical approach increases the probability that the alkylating agent will react with an unreacted piperazine molecule rather than a mono-alkylated one.[3]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.[3]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3]
-
Use of Protecting Groups: A more controlled but multi-step approach involves using a protecting group on one of the piperazine nitrogens. For example, a tert-butyloxycarbonyl (Boc) group can be introduced, followed by methylation of the unprotected nitrogen. The Boc group can then be removed under acidic conditions.[10]
-
In Situ Formation of Piperazine-1-ium Cation: A clever strategy involves the in situ preparation of a piperazine monohydrochloride or monoacetate. This protonates one of the nitrogen atoms, rendering it non-nucleophilic and directing the alkylation to the free secondary amine.[11]
Illustrative Workflow for Enhancing Mono-Methylation Selectivity
Caption: Troubleshooting workflow for low yield and selectivity.
FAQ 3: My reductive amination reaction using sodium triacetoxyborohydride (STAB) is sluggish and incomplete. What should I check?
Answer:
Reductive amination is a powerful method for N-alkylation.[10][12] However, its success is highly dependent on several factors.
Troubleshooting Reductive Amination:
-
Imine Formation is Key: Reductive amination proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[5][13] If imine formation is slow or unfavorable, the overall reaction will be incomplete.
-
Solvent Choice: The formation of the imine is often faster in protic solvents. However, some reducing agents like sodium triacetoxyborohydride (STAB) can degrade in protic solvents like methanol. Isopropanol can be a good compromise, as STAB is more stable in it.[14] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also commonly used.
-
pH: The pH of the reaction mixture is critical. Slightly acidic conditions (often achieved by the addition of acetic acid) are typically required to catalyze imine formation. However, strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic.
-
-
Quality and Handling of the Reducing Agent:
-
Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is stored in a desiccator and handled under an inert atmosphere if possible. Degradation of the reducing agent will lead to an incomplete reaction.
-
-
Workup Procedure:
FAQ 4: I am attempting a Buchwald-Hartwig amination to couple an aryl halide with 1-methylpiperazine, but the reaction is not proceeding to completion. What are the common pitfalls?
Answer:
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16] Incomplete reactions are often due to issues with the catalyst system, reagents, or reaction conditions.
Troubleshooting Buchwald-Hartwig Amination:
-
Catalyst System (Palladium Pre-catalyst and Ligand):
-
Catalyst Decomposition: The active palladium catalyst can be unstable. Using robust biarylphosphine ligands (e.g., XPhos, SPhos) can protect the palladium center and improve catalyst lifetime.[17] Air-stable palladium pre-catalysts are also recommended.[17]
-
Ligand Choice: The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.[2][17]
-
-
Reagent Purity and Inert Atmosphere:
-
Base Selection:
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used.[17] The choice of base can influence the reaction outcome.
-
-
Reaction Temperature:
Decision Tree for Troubleshooting Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions.
Experimental Protocols
Protocol 1: Mono-N-methylation of Piperazine using a Large Excess
This protocol is designed to favor the formation of 1-methylpiperazine by using a stoichiometric imbalance.[3]
Materials:
-
Piperazine (10 equivalents)
-
Methyl iodide (1 equivalent)
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl iodide (1 eq.) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Eschweiler-Clarke Methylation of a Secondary Amine
This protocol is a general guideline for the methylation of a secondary amine to a tertiary amine.[5]
Materials:
-
Secondary amine (e.g., a piperazine derivative) (1.0 eq)
-
Formic acid (1.8 eq)
-
37% aqueous solution of formaldehyde (1.1 eq)
-
Hydrochloric acid (1M)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
Procedure:
-
To the secondary amine (1.0 eq), add formic acid (1.8 eq) and the 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80-100 °C for 18 hours or until CO₂ evolution ceases.[5][6]
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a sodium hydroxide solution.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Summary Table
| Method | Key Reagents | Typical Conditions | Advantages | Common Issues |
| Direct Alkylation | Piperazine, Methyl Halide, Base | 0°C to RT, DCM or THF | Simple, one-step process | Over-alkylation (di-substitution)[3] |
| Eschweiler-Clarke | Piperazine, HCHO, HCOOH | 80-100°C, Aqueous | Prevents quaternization, high yield[4][5] | Requires heating, potential for side reactions at high temp |
| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., STAB) | RT, DCM or DCE | Mild conditions, broad scope[10][12] | Incomplete imine formation, reagent sensitivity[14] |
| Buchwald-Hartwig | Aryl Halide, Piperazine, Pd-catalyst, Ligand, Base | 80-110°C, Toluene or Dioxane | Forms C(sp²)-N bonds, versatile[15][17] | Catalyst deactivation, sensitivity to air/moisture[17] |
References
- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate. (2025, August 7). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Google Patents. (n.d.). US3154553A - Methylation of piperazines.
- ResearchGate. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives.
- Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
- Reddit. (2024, October 24). Reductive amination of piperazine.
- Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- YouTube. (2022, May 7). Eschweiler-Clarke Reaction.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
- PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
Sources
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- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 7. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
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- 11. mdpi.com [mdpi.com]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Optimizing filtration and drying of 1-Methylpiperazine dihydrochloride crystals
Welcome to the technical support center for the optimization of 1-Methylpiperazine Dihydrochloride crystallization, filtration, and drying processes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during laboratory and scale-up operations. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and efficient protocols.
Introduction: The Challenge of this compound
This compound is a common salt form used in pharmaceutical development. As a white, crystalline powder, its physical properties present specific challenges during isolation.[1] The dihydrochloride salt is often hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This characteristic, combined with the potential for fine crystal formation, can lead to significant difficulties in filtration and drying, impacting cycle time, purity, and final product stability.[3][4] This guide provides a structured approach to overcoming these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Slow Filtration Rate | 1. Fine Particles (Fines): A wide crystal size distribution with a high percentage of fines can clog the filter medium, increasing the cake resistance.[3] 2. High Slurry Viscosity: Concentrated slurries or the presence of viscous residual solvents can impede liquid flow. 3. Filter Blinding: Gelatinous impurities or improperly seated filter paper can block the filter pores. | 1. Optimize Crystallization: Control cooling rates and agitation to promote larger, more uniform crystal growth, reducing the formation of fines. Seeding the crystallization can also be a critical step in achieving a desired particle size distribution.[3] 2. Dilution/Solvent Exchange: Consider a solvent swap to a less viscous solvent before filtration, if compatible with the product's solubility profile. 3. Proper Filter Setup: Ensure the filter paper is the correct size for the funnel and is properly wetted and sealed before adding the slurry. For persistent issues, consider a coarser grade of filter paper or a filter cloth. |
| High Solvent Content in Filter Cake (Wet Cake) | 1. Inefficient Deliquoring: Insufficient vacuum/pressure or time applied after filtration fails to displace the mother liquor effectively. 2. High Mother Liquor Retention: This is often a direct consequence of poor filterability due to fines, which create a tightly packed cake that traps liquid.[3][4] 3. Inadequate Washing: An improper choice of wash solvent or poor washing technique fails to displace the mother liquor. | 1. Increase Driving Force: Ensure a strong vacuum is applied and maintained. For pressure filtration, operate within the equipment's safe limits. Allow sufficient time for the cake to de-liquor, indicated by a lack of filtrate flow. 2. Cake Compression/Cracking: Gently press the top of the filter cake with a spatula or stopper to close cracks that can cause vacuum short-circuiting. 3. Implement an Optimized Washing Protocol: (See Section 3.1) Use an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) for washing. Multiple small-volume washes are more effective than a single large-volume wash.[5] |
| Product is Clumpy, Sticky, or Oily After Drying | 1. Residual Solvent: The product has not been dried to completion. The boiling point of the solvent may not have been reached under the drying conditions. 2. Hygroscopicity: The product has absorbed atmospheric moisture after drying, a common issue with amine salts.[6] 3. Melting/Decomposition: The drying temperature is too high, causing the product to melt or degrade. The melting point for this compound is approximately 246-250 °C, but thermal degradation can occur at lower temperatures.[1][7] 4. Caking: The filter cake solidified or stuck together during drying, often due to incorrect drying parameters or inadequate washing.[8] | 1. Optimize Drying Conditions: Increase drying time or temperature (if thermally stable). Using a vacuum oven is highly recommended as it lowers the solvent's boiling point, allowing for efficient drying at lower temperatures.[9] 2. Handle in a Controlled Environment: Once dried, handle the product in a low-humidity environment (e.g., a glove box or dry room). Store in a desiccator over a strong drying agent (e.g., P₂O₅) in a tightly sealed container.[10] 3. Reduce Drying Temperature: Lower the temperature to well below the compound's melting and decomposition point. A good starting point is 40-60°C under a deep vacuum. 4. Ensure Uniform Drying: Break up any large clumps before drying. For larger scales, agitated filter dryers can prevent caking by keeping the cake moving.[8] |
| Product Purity is Below Specification | 1. Mother Liquor Impurities: Insufficient washing has left impurities from the reaction mixture trapped in the crystal lattice or on the crystal surface.[11] 2. Co-precipitation: Impurities with similar solubility profiles may have crystallized along with the product. | 1. Improve Washing Efficiency: Review and optimize the washing protocol. (See Section 3.1). Ensure the wash solvent effectively removes the specific impurities present. An analysis of the wash filtrate can confirm impurity removal.[11] 2. Recrystallization: If impurities are trapped within the crystals, a re-crystallization step may be necessary to achieve the desired purity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of? Understanding the physicochemical properties is crucial for process design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₁₄Cl₂N₂ | [12][13] |
| Molecular Weight | 173.08 g/mol | [1][12][13] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 246-250 °C (literature) | [1][7] |
| Hygroscopicity | Known to be hygroscopic | [2] |
| Solubility (Free Base) | Soluble in water and methanol |[14][15] |
Q2: What is the best type of solvent to wash the crystals with? The ideal wash solvent should meet two primary criteria: 1) The product, this compound, should have very low solubility in it to prevent yield loss. 2) The impurities you are trying to remove should be highly soluble in it.
For a polar salt like this, consider using a less polar organic solvent. Isopropanol or acetone are common choices. Some synthesis procedures report washing with anhydrous methanol, which can be effective if the contact time is minimized to prevent significant dissolution.[16] Always perform a solubility check before selecting a wash solvent.
Q3: How many washes are necessary? It is scientifically proven that multiple washes with smaller volumes of solvent are more efficient at removing impurities than a single wash with a large volume.[5] A typical starting point is 2 to 3 washes. The effectiveness of the washing can be monitored by analyzing the filtrate from the final wash for the presence of impurities.
Q4: What are the optimal drying conditions (temperature, pressure, time)? For a hygroscopic, crystalline solid, the best practice is to use a vacuum oven .
-
Temperature: Start with a moderate temperature, such as 50°C, to avoid any thermal degradation.[16]
-
Pressure: A deep vacuum (below 10 mbar) is ideal. This significantly lowers the boiling point of residual solvents, facilitating their removal.
-
Time: Drying time is complete when the product reaches a constant weight. This indicates that all volatile components have been removed. This could take several hours to overnight, depending on the solvent, batch size, and dryer efficiency.
Q5: How should I store the final, dried product? Due to its hygroscopic nature, proper storage is critical. The dried product should be stored in a tightly sealed container, preferably within a desiccator containing a high-efficiency desiccant like phosphorus pentoxide or anhydrous calcium chloride.[10][17]
Section 3: Standard Operating Procedures (SOPs)
Protocol for Büchner Funnel Filtration and Washing
-
Preparation: Select a Büchner funnel and filter flask of appropriate size. The crystal cake should not fill more than two-thirds of the funnel's height.
-
Filter Paper Placement: Place a piece of filter paper in the funnel, ensuring it covers all the holes but does not fold up the sides.
-
Wetting: Wet the filter paper with a small amount of the filtration solvent (mother liquor) and apply a vacuum to ensure the paper is sealed against the funnel plate.
-
Slurry Transfer: Turn off the vacuum. Agitate the crystal slurry to ensure it is homogeneous and pour it into the center of the funnel in a single, quick operation.
-
Filtration: Apply the vacuum. The liquid should be drawn rapidly into the flask.
-
Initial Deliquoring: Continue applying the vacuum until the filtrate flow slows to a drip. Do not over-dry at this stage if cracks form in the cake.
-
Washing: Turn off the vacuum and release the pressure. Add enough wash solvent to just cover the surface of the filter cake. Gently stir the top of the cake with a spatula without disturbing the filter paper.
-
Wash Filtration: Re-apply the vacuum and pull the wash solvent through the cake until it is visibly dry.
-
Repeat Wash: Repeat steps 7 and 8 for the desired number of washes (typically 2-3 times).[5]
-
Final Deliquoring: After the final wash, maintain the vacuum for an extended period (e.g., 15-30 minutes) to pull as much solvent as possible from the cake. A plastic or rubber sheet (vacuum dam) can be placed over the funnel to increase the air velocity through the cake, improving drying.
-
Product Recovery: Carefully turn off and release the vacuum. Invert the funnel onto a clean, tared watch glass or tray and gently dislodge the filter cake for transfer to the dryer.
Protocol for Vacuum Oven Drying
-
Preparation: Preheat the vacuum oven to the desired temperature (e.g., 50°C).
-
Sample Loading: Spread the filter cake thinly and evenly on a tared glass tray or dish. Breaking up any large lumps will increase the surface area and decrease drying time.
-
Loading the Oven: Place the tray inside the oven on a shelf.
-
Applying Vacuum: Close the oven door securely. Slowly and carefully apply the vacuum to prevent the fine powder from being swept into the vacuum line. A bleed valve or a trap between the oven and the pump is recommended.
-
Drying: Once the desired vacuum level is reached, allow the product to dry for several hours.
-
Constant Weight Check: Periodically release the vacuum with a dry, inert gas like nitrogen, remove the sample, and weigh it. Record the weight.
-
Completion: The product is considered dry when two consecutive weighings (e.g., 1-2 hours apart) show no significant change.
-
Unloading: Once dry, release the vacuum with dry nitrogen and immediately transfer the product to a desiccator for cooling and storage to prevent moisture re-absorption.
Section 4: Visual Workflows
Visualizing the process can help in planning and troubleshooting. The following diagrams illustrate the key decision points and workflows.
Caption: Overall workflow for isolating this compound.
Caption: Decision tree for troubleshooting common filtration and drying issues.
Section 5: References
-
Current time information in Detroit, MI, US. (n.d.). Google. Retrieved January 9, 2026, from
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Domokos, A., et al. (2020). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Organic Process Research & Development. Available from:
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1-METHYLPIPERAZINE FOR SYNTHESIS. (n.d.). ChemBK. Retrieved January 9, 2026, from
-
This compound. (n.d.). PubChem. National Institutes of Health. Retrieved January 9, 2026, from
-
Predicting and Optimizing Filtration and Drying Cycle Time. (n.d.). METTLER TOLEDO. Retrieved January 9, 2026, from
-
Synthesis of 1-methyl-piperazine-1-oxide dihydrate. (n.d.). PrepChem.com. Retrieved January 9, 2026, from
-
Troubleshooting. (n.d.). The Pharma Master. Retrieved January 9, 2026, from
-
This compound. (n.d.). ChemicalBook. Retrieved January 9, 2026, from
-
Troubleshooting Tips for Fluid Bed Processor. (n.d.). Hello Pharma. Retrieved January 9, 2026, from
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Troubleshooting Common Issues with Agitated Nutsche Filter Dryers. (2024). Zhanghua. Retrieved January 9, 2026, from
-
Drying Crystals without oven. (2022). Sciencemadness Discussion Board. Retrieved January 9, 2026, from
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. Retrieved January 9, 2026, from
-
1-METHYLPIPERAZINE FOR SYNTHESIS. (n.d.). ChemBK. Retrieved January 9, 2026, from
-
Predicting and Optimizing Filtration and Drying Cycle Time. (n.d.). METTLER TOLEDO. Retrieved January 9, 2026, from
-
Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
How to effectively wash the precipitate or crystals on the filter and why? (2019). Chemistry Stack Exchange. Retrieved January 9, 2026, from
-
drying the water out of hygroscopic crystals. (2007). Sciencemadness.org. Retrieved January 9, 2026, from
-
Troubleshooting When the Filtration System is Not Working. (2018). BHS-Sonthofen Inc. Retrieved January 9, 2026, from
-
Integrity Test Troubleshooting – Beyond Rewet and Retest. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from
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This compound. (n.d.). Santa Cruz Biotechnology. Retrieved January 9, 2026, from
-
This compound, 98%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from
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fastest way to dry crystals? (2023). Reddit. Retrieved January 9, 2026, from
-
5 Tips to Help Process Dry Hygroscopic Resins. (n.d.). Asaclean Purging Compounds. Retrieved January 9, 2026, from
-
Bergfors, T. (2003). Screening and Optimization Methods for Nonautomated Crystallization Laboratories. Methods in Molecular Biology.
-
This compound. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from
-
Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Contamination in Amine Systems. (n.d.). Refining Community. Retrieved January 9, 2026, from
-
Bergfors, T. (2003). Screening and Optimization Methods for Nonautomated Crystallization Laboratories. Methods in Molecular Biology.
-
Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
SAFETY DATA SHEET - 1-Methylpiperazine. (2025). Sigma-Aldrich. Retrieved January 9, 2026, from
-
N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from
-
1-Methylpiperazine. (n.d.). ChemicalBook. Retrieved January 9, 2026, from
-
Optimising amine filtration: how to avoid costly mistakes. (2025). Hydrocarbon Engineering. Retrieved January 9, 2026, from
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 9, 2026, from
-
FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. (n.d.). Royal Filter. Retrieved January 9, 2026, from
-
AMINE FILTRATION. (n.d.). FTC Filters. Retrieved January 9, 2026, from
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- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 1-Methylpiperazine Dihydrochloride: A Validated HPLC-HILIC Approach vs. Alternative Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Methylpiperazine dihydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds, presents unique analytical challenges due to its high polarity and lack of a significant UV chromophore.[1][2] This guide provides an in-depth validation of a robust High-Performance Liquid Chromatography (HPLC) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for the reliable quantification of this compound. Furthermore, it offers a critical comparison with alternative analytical techniques, providing researchers and drug development professionals with the data and insights necessary to select the most appropriate method for their specific needs.
The Analytical Challenge of this compound
This compound (C₅H₁₄Cl₂N₂) is a salt of the cyclic diamine 1-methylpiperazine.[3][4] Its high water solubility and polar nature make it difficult to retain on conventional reversed-phase HPLC columns, such as C18, where retention is primarily driven by hydrophobic interactions.[2][5] This often results in the analyte eluting at or near the void volume, precluding effective separation and quantification. Additionally, the molecule lacks a chromophore that absorbs light in the typical UV range, rendering standard UV-Vis detection insensitive and impractical for trace-level analysis.[2][6]
To overcome these challenges, a method must either modify the analyte to be detectable and retainable (e.g., through derivatization) or employ an alternative chromatographic mode and detection strategy. This guide focuses on the latter, presenting a direct HILIC approach as a modern, efficient solution.
Primary Method: A Validated HILIC-HPLC Method for this compound
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds. It utilizes a polar stationary phase (such as silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.
Causality Behind Experimental Choices
-
Chromatographic Mode (HILIC): Chosen specifically to address the high polarity of 1-Methylpiperazine, ensuring adequate retention on the column, which is not achievable with standard reversed-phase chromatography.[3]
-
Detector (Evaporative Light Scattering Detector - ELSD): As this compound lacks a UV chromophore, a universal detector is required. An ELSD is a mass-based detector that is independent of the optical properties of the analyte, making it ideal for this application. It provides a response for any non-volatile analyte after the mobile phase has been evaporated.
-
Mobile Phase Composition: A high percentage of acetonitrile is used to facilitate the HILIC retention mechanism. A volatile buffer, such as ammonium formate, is included to ensure good peak shape and compatibility with the ELSD.
Experimental Protocol: HPLC-HILIC Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | HILIC Column (e.g., Silica, Amide, or Cyano phase), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| ELSD Conditions | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound, dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation: Adhering to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of this HPLC-HILILC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]
1. Specificity:
-
Why it's important: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, excipients, or degradation products).
-
Protocol: A blank solution (diluent), a placebo solution (a mixture of all formulation components except the analyte), a standard solution of this compound, and a sample solution were injected. The chromatograms were compared to ensure that no interfering peaks were present at the retention time of the analyte.
2. Linearity and Range:
-
Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.
-
Protocol: A series of at least five concentrations of the reference standard were prepared and injected. A calibration curve was constructed by plotting the logarithm of the peak area against the logarithm of the concentration (as ELSD response is often non-linear).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy:
-
Why it's important: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method can correctly quantify the analyte.
-
Protocol: The method's accuracy was determined by performing recovery studies. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Why it's important: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It indicates the method's reproducibility.
-
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day ruggedness): The repeatability assay was performed on a different day by a different analyst.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting serially diluted solutions.
-
Acceptance Criteria: The precision at the LOQ level should have an RSD of ≤ 10%.
6. Robustness:
-
Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
-
Protocol: Small changes were made to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase buffer (±0.2 units). The effect on the results was evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte RT | No interference |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Range (µg/mL) | 10 - 200 | Covers target concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.12% | ≤ 2.0% |
| LOD (µg/mL) | 2.5 | S/N ≥ 3:1 |
| LOQ (µg/mL) | 8.0 | S/N ≥ 10:1 |
| Robustness | Passed | System suitability criteria met |
Comparison with Alternative Quantification Methods
While the HILIC-HPLC method is robust and specific, other techniques can also be employed for the quantification of 1-Methylpiperazine. A prominent alternative is Gas Chromatography (GC).
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. 1-Methylpiperazine is volatile and can be analyzed directly by GC.[12]
Principle of GC-FID: The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The separation occurs based on the differential partitioning of the analytes between the carrier gas and the stationary phase coated on the column wall. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for quantification.
Comparison Guide: HPLC-HILIC vs. GC-FID
| Feature | HPLC-HILIC with ELSD | Gas Chromatography (GC) with FID |
| Principle | Partitioning of polar analyte onto a polar stationary phase from a less polar mobile phase. | Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Not required. Sample needs to be soluble in the mobile phase. | Essential. Analyte must be volatile and thermally stable. |
| Derivatization | Not required for this direct method. | Generally not required for 1-methylpiperazine, but may be used to improve peak shape. |
| Instrumentation | HPLC system, HILIC column, ELSD. | GC system, capillary column, FID. |
| Specificity | High, especially when coupled with mass spectrometry. ELSD is universal but less specific than MS. | High, based on unique retention times on the column. |
| Sensitivity | Good, with LOQ typically in the low µg/mL range. | Very high for hydrocarbons. Good for amines. |
| Sample Throughput | Moderate, with typical run times of 10-20 minutes. | Can be very fast, with run times often under 10 minutes. |
| Mobile/Carrier Phase | Requires liquid solvents (e.g., acetonitrile, water) and buffers. | Requires high-purity gases (e.g., Helium, Hydrogen, Nitrogen). |
| Key Advantages | - Excellent for polar, non-volatile compounds.- Direct analysis of salt forms.- Room temperature operation. | - High resolution and efficiency.- High sensitivity with FID.- Lower cost of carrier gases compared to HPLC solvents. |
| Key Limitations | - ELSD response can be non-linear.- Requires volatile buffers for ELSD compatibility.- Solvents can be costly. | - Requires analyte to be thermally stable.- Potential for sample degradation in the hot injector.- Not suitable for non-volatile salts without derivatization. |
Conclusion and Recommendations
The validated HPLC-HILIC method with ELSD detection provides a robust, accurate, and precise solution for the quantification of this compound. Its primary advantage lies in its ability to directly analyze this polar, non-volatile salt without the need for derivatization, making it highly suitable for quality control environments.
The choice between HPLC-HILIC and GC-FID ultimately depends on the specific application and available instrumentation.
-
For direct analysis of the dihydrochloride salt and in formulations containing non-volatile excipients, the HPLC-HILIC method is superior.
-
For the analysis of the free base (1-Methylpiperazine) or when high throughput is critical and the sample matrix is simple and volatile, GC-FID presents a highly efficient and sensitive alternative.
This guide demonstrates that a thorough understanding of the analyte's physicochemical properties is crucial for developing and validating a suitable analytical method. By following the principles outlined in the ICH Q2(R1) guidelines, laboratories can ensure the integrity and reliability of their quantitative data, which is the bedrock of pharmaceutical quality and patient safety.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][8]
- European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
- Abraham Entertainment. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][3]
- MDPI. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. [Link][5][6]
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link][2]
- Analytical Chemistry, an Indian Journal. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link][12]
- PubMed. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. [Link]
- ResearchGate. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2012).
- Chinese Journal of Modern Applied Pharmacy. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. [Link]
- Google Patents. (n.d.).
- Journal of Chromatographic Science. (2010).
- PharmaTutor. (n.d.).
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A Comparative Guide to the Quantification of 1,4-Dimethylpiperazine Impurity in 1-Methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring drug safety and efficacy.[1][2][3] 1-Methylpiperazine is a key starting material and intermediate in the production of numerous pharmaceuticals, including rifampicin and sildenafil.[4][5] A potential impurity in the production of 1-methylpiperazine is 1,4-dimethylpiperazine. Given that impurities can impact the quality, safety, and effectiveness of the final drug product, rigorous analytical testing is essential.[1][6] This guide provides a comparative overview of analytical methodologies for the quantification of 1,4-dimethylpiperazine in 1-methylpiperazine, offering insights into method selection and experimental design.
The Importance of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2][7] Impurities present at even trace levels can pose significant risks, including potential genotoxicity.[7] Therefore, the development of sensitive and specific analytical methods is paramount for impurity quantification.[7][8]
Analytical Techniques for Impurity Quantification
Several analytical techniques can be employed for the quantification of 1,4-dimethylpiperazine in 1-methylpiperazine. The most common and effective methods are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][9] The choice between these techniques often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3][7] It is particularly well-suited for the analysis of piperazine derivatives.[4][10][11][12]
A robust and widely used method for quantifying organic compounds.
Experimental Protocol: GC-FID
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness)[4]
-
Carrier Gas: Helium at a flow rate of 2 mL/min[4]
-
Injector Temperature: 250°C[4]
-
Detector Temperature: 260°C[4]
-
Injection Volume: 1.0 µL[4]
-
Oven Temperature Program: Initial temperature of 150°C held for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.[4]
-
Diluent: Methanol[4]
Causality Behind Experimental Choices: The DB-17 column, a mid-polarity column, is selected for its ability to provide good separation of piperazine derivatives.[4] The temperature program is optimized to ensure adequate separation of 1,4-dimethylpiperazine from the 1-methylpiperazine matrix and other potential impurities. The use of a flame ionization detector (FID) provides a linear response over a wide concentration range and is sensitive to hydrocarbon-containing compounds.
Workflow for GC-FID Analysis
Caption: Workflow for the quantification of 1,4-dimethylpiperazine using GC-FID.
For enhanced specificity and lower detection limits, coupling GC with a mass spectrometer is highly effective.[7][11]
Experimental Protocol: GC-MS
-
Column: 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped at 10°C/min to 290°C and held for 20 minutes.[13]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of 1,4-dimethylpiperazine.
Causality Behind Experimental Choices: A non-polar column like DB-5ms is often used in GC-MS for its robustness and inertness. The temperature program allows for the elution of a wide range of compounds. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragments, and SIM mode significantly enhances sensitivity by focusing on specific ions characteristic of 1,4-dimethylpiperazine.[14]
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of 1,4-dimethylpiperazine using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.[3][7] For piperazine derivatives, which lack a strong UV chromophore, derivatization or the use of specific detectors may be necessary.
Reverse-phase HPLC is a common mode of separation. To detect piperazine derivatives with a UV detector, a derivatization step is often required to introduce a UV-active moiety.
Experimental Protocol: RP-HPLC with UV Detection
-
Derivatization: React the sample with a derivatizing agent like dansyl chloride or NBD-Cl (4-chloro-7-nitrobenzofuran) to form a UV-active derivative.[14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[15]
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution.[16]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for the derivative.
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Causality Behind Experimental Choices: The C18 column is a standard choice for reverse-phase chromatography, providing good retention and separation of a wide range of organic molecules. Derivatization is necessary because piperazine and its simple alkylated derivatives have poor UV absorbance. The choice of derivatizing agent and mobile phase composition will depend on the specific properties of the analytes and the desired separation.
Workflow for RP-HPLC with UV Detection
Caption: Workflow for the quantification of 1,4-dimethylpiperazine using RP-HPLC with UV detection.
For the highest sensitivity and selectivity, especially for trace-level genotoxic impurities, LC-MS/MS is the gold standard.[1][7]
Experimental Protocol: LC-MS/MS
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid for MS compatibility.[16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
Causality Behind Experimental Choices: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7] The use of a C18 column and a mobile phase with a volatile modifier like formic acid is standard for LC-MS applications. MRM mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing interference from the matrix.
Comparison of Analytical Methods
| Feature | GC-FID | GC-MS | RP-HPLC with UV (Post-Derivatization) | LC-MS/MS |
| Selectivity | Good | Excellent | Good | Excellent |
| Sensitivity | Moderate | High | Moderate to High | Very High |
| Sample Preparation | Simple (dilution) | Simple (dilution) | More complex (derivatization) | Simple (dilution) |
| Instrumentation Cost | Low | Moderate | Low | High |
| Analysis Time | Relatively Fast | Relatively Fast | Can be longer due to derivatization | Fast |
| Confirmation of Identity | Based on retention time | Definitive (mass spectrum) | Based on retention time and UV spectrum | Definitive (MS/MS fragmentation) |
Method Validation
Regardless of the chosen method, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantification of 1,4-dimethylpiperazine in 1-methylpiperazine can be effectively achieved using various analytical techniques. For routine quality control where impurity levels are expected to be relatively high, GC-FID offers a simple, robust, and cost-effective solution. When higher specificity and sensitivity are required, GC-MS is a superior choice. For non-volatile impurities or when GC is not available, RP-HPLC with post-column derivatization can be employed, although it involves a more complex sample preparation step. For the most demanding applications, such as the analysis of potential genotoxic impurities at trace levels, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity. The selection of the most appropriate method will depend on the specific analytical requirements, available instrumentation, and regulatory expectations.
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- Rao, K. S., & Reddy, P. N. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7), 453-457. [Link]
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A Comparative Guide to Catalytic N-Methylation of Piperazine for Pharmaceutical and Fine Chemical Synthesis
Welcome to a comprehensive analysis of catalytic systems for the N-methylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-methylpiperazine (NMP) and N,N'-dimethylpiperazine (DMP), crucial intermediates in the pharmaceutical and fine chemical industries. We will move beyond a simple listing of methods to provide a comparative study grounded in experimental data, explaining the causality behind catalyst selection and process parameters.
The piperazine ring is a vital scaffold in numerous blockbuster drugs, but its functionalization is often focused on the nitrogen atoms.[1] N-methylation, in particular, can significantly alter the pharmacological properties of a molecule. While classic methods exist, the drive towards greener, more efficient, and selective catalytic processes is paramount. This guide will compare and contrast various catalytic approaches, offering insights to inform your research and development.
The Landscape of Piperazine N-Methylation: An Overview
The N-methylation of piperazine presents a key challenge: achieving high selectivity for either the mono-methylated (NMP) or di-methylated (DMP) product. The choice of methylating agent and catalyst system is critical in steering the reaction towards the desired outcome. The primary C1 sources for this transformation are formaldehyde, methanol, and carbon dioxide, each with its own set of catalytic requirements and mechanistic pathways.
Formaldehyde-Based Systems: The Classical Approach and Its Catalytic Evolution
Formaldehyde, often in conjunction with a reducing agent like formic acid (the Eschweiler-Clarke reaction), is a well-established method for amine methylation.[2] This approach is attractive due to the high reactivity of formaldehyde.
Mechanism: The Eschweiler-Clarke Reaction
The reaction proceeds through the formation of an iminium ion from the reaction of piperazine with formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide.[2] This process is irreversible due to the evolution of CO2 gas.[2]
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation of piperazine.
Catalytic Variations and Performance
While the classical Eschweiler-Clarke reaction is often performed without a metal catalyst, modifications have been developed to improve yields and conditions. Patents describe processes using formaldehyde in the presence of sodium or potassium carbonate at atmospheric pressure and temperatures of 85-100°C, achieving high conversions to DMP.[3] Other variations substitute a portion of the formic acid with sulfuric acid or phosphoric acid to reduce costs and improve yields.[4][5]
A significant advancement is the use of homogeneous copper hydride catalysts. A (CAAC)CuH catalyst has been shown to be highly efficient for the selective N-methylation of various amines, including heterocyclic amines, using paraformaldehyde as the C1 source and polymethylhydrosiloxane (PMHS) as the reducing agent.[6] This system operates under mild conditions (80°C) and achieves high isolated yields (up to 99%).[6]
For a more traditional heterogeneous approach, piperazine and formaldehyde can be reacted in the presence of a Raney nickel catalyst under hydrogen pressure (1.0-6.0 MPa) at 70-100°C in methanol.[7] This method boasts a high one-way yield and avoids the use of corrosive acids.[7]
Experimental Protocol: N-methylation using Raney Nickel
-
Reaction Setup: To a high-speed stirred autoclave, add piperazine and methanol as the solvent.[7]
-
Condensation: Add formaldehyde portion-wise to the reactor, maintaining a molar ratio of piperazine to formaldehyde between 1:0.8 and 1:1.6. Allow the condensation reaction to proceed.[7]
-
Catalyst Addition: After the condensation is complete, add Raney nickel catalyst (4-12% of the weight of piperazine).[7]
-
Hydrogenation: Purge the reactor with nitrogen and then hydrogen. Pressurize with hydrogen to 1-6 MPa.[7]
-
Reaction: Heat the mixture to 70-100°C with continuous stirring until the hydrogenation is complete.[7]
-
Work-up: After cooling and depressurizing, filter the catalyst and purify the product by distillation.
Methanol-Based Systems: A Greener Alternative via Hydrogen Borrowing
Methanol is an attractive, low-cost, and more environmentally benign methylating agent compared to formaldehyde.[8] Catalytic systems utilizing methanol typically operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.
Mechanism: Borrowing Hydrogen
In this elegant catalytic cycle, the catalyst first dehydrogenates methanol to form formaldehyde in situ. This formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen atoms, regenerating the catalyst and yielding the methylated amine and water as the only byproduct.[9][10]
Caption: The borrowing hydrogen mechanism for N-methylation using methanol.
Comparative Performance of Methanol-Based Catalysts
A range of heterogeneous catalysts have been developed for the N-methylation of amines with methanol. These systems offer the advantage of easy catalyst separation and potential for recycling.
| Catalyst | Temperature (°C) | Pressure (MPa) | Piperazine Conversion (%) | NMP Selectivity (%) | Reference |
| Cu-Ni-Mo/Al₂O₃ | 180 | 0.8 | 90.5 | 86.9 | [11] |
| Pt/C | 150 | N/A (N₂ atm) | High (implied) | Selective for N-mono or N,N-di based on substrate | [9] |
| Ni/ZnAlOₓ-600 | 160-180 | N/A | High (implied) | High for mono-methylation | [12] |
| Ir-complex | 120 | N/A | High (implied) | High | [8][10] |
Note: Direct comparative data for piperazine specifically is limited in some sources, but performance with other amines is indicative.
Supported catalysts like Cu-Ni-Mo/Al₂O₃ have shown high conversion and good selectivity for NMP in a fixed-bed reactor.[11] The reaction parameters, such as temperature, methanol-to-piperazine ratio, and liquid hourly space velocity (LHSV), are crucial for controlling selectivity.[11] Platinum on carbon (Pt/C) is a versatile catalyst for this transformation, demonstrating high selectivity for N,N-dimethylation of aliphatic amines and N-monomethylation of aromatic amines.[9] Nickel-based catalysts have also been developed for selective mono-N-methylation.[12]
Homogeneous iridium complexes have also been shown to be highly effective for the N-methylation of a variety of amines with methanol under relatively mild conditions.[8][10]
Experimental Protocol: Fixed-Bed Catalysis with Cu-Ni-Mo/Al₂O₃
-
Catalyst Preparation: Prepare the Cu-Ni-Mo/Al₂O₃ catalyst via the impregnation method.[11]
-
Reactor Setup: Pack the catalyst in a fixed-bed reactor.[11]
-
Reaction Conditions: Introduce a feed of piperazine and methanol (molar ratio of ~2.5) with hydrogen as a supporting gas.[11]
-
Process Parameters: Maintain the reaction temperature at approximately 180°C and the pressure at 0.8 MPa. Set the liquid hourly space velocity (LHSV) to 0.20 h⁻¹.[11]
-
Product Collection: Collect the reactor effluent and analyze for piperazine conversion and NMP selectivity.
Carbon Dioxide-Based Systems: A Sustainable C1 Source
The utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source is a major goal in green chemistry.[13] For N-methylation, CO₂ is used in conjunction with a reducing agent, typically hydrogen (H₂) or a hydrosilane.
Mechanism: Reductive N-methylation with CO₂
The reaction generally proceeds through the formation of a formamide or carbamate intermediate, which is then hydrogenated to the methyl group.[13] The choice of catalyst is critical for both the activation of the stable CO₂ molecule and the subsequent reduction steps.
Caption: General pathway for N-methylation using CO₂ and a reducing agent.
Catalytic Systems and Performance
Both homogeneous and heterogeneous catalysts have been developed for the N-methylation of amines using CO₂ and H₂.
-
Heterogeneous Catalysts: A PdCuZrOx catalyst has been successfully used for the direct N-methylation of N-methylpiperazine with CO₂ and H₂, achieving a 97% yield under relatively mild conditions (150°C, 1 MPa CO₂, 2.5 MPa H₂).[13] Other systems, such as CuAlOx, have also shown good yields for the N-methylation of amines.[13]
-
Homogeneous Catalysts: Ruthenium-based homogeneous catalysts are effective for the selective methylation of both aromatic and aliphatic amines using CO₂ and H₂.[14][15] These systems can achieve high selectivity for mono-methylation.[14]
The development of catalysts for this process is an active area of research, with a focus on improving activity and selectivity under milder conditions.[13][16]
Photocatalytic N-Methylation: A Light-Driven Approach
Photocatalysis offers a novel and sustainable approach to chemical synthesis, utilizing light energy to drive reactions at ambient temperature and pressure.
Mechanism and Catalysts
For the N-methylation of piperazine, TiO₂-supported palladium nanoparticles (Pd/TiO₂) have been shown to be effective photocatalysts using methanol as the methylating agent.[11][17] The proposed mechanism involves a tandem reaction:
-
Photocatalytic dehydrogenation of methanol to formaldehyde.
-
Condensation of formaldehyde with piperazine to form an enamine.
-
Hydrogenation of the enamine to the N-alkylated piperazine.[11][17]
The size and valence state of the Pd nanoparticles are crucial for the catalyst's activity.[11] Incorporating metal nanoparticles like palladium into TiO₂ has been shown to enhance the photocatalytic N-methylation of piperazine.[[“]]
Comparative Analysis and Future Outlook
| Feature | Formaldehyde Systems | Methanol Systems | CO₂ Systems | Photocatalytic Systems |
| Methylating Agent | Formaldehyde, Paraformaldehyde | Methanol | Carbon Dioxide | Methanol/Alcohols |
| Typical Reductant | Formic Acid, H₂, PMHS | None (in situ H₂) | H₂, Hydrosilanes | None (in situ H₂) |
| Advantages | High reactivity, well-established | Low cost, low toxicity, water as byproduct | Sustainable C1 source, non-toxic | Mild conditions (ambient temp/pressure) |
| Disadvantages | Toxicity of formaldehyde, corrosive acids | Requires catalyst for methanol activation | Requires H₂ or other reductants, high pressure | Can have lower turnover numbers, requires light source |
| Selectivity Control | Can be challenging | Tunable by reaction conditions | Good for mono-methylation | Developing area |
Choosing the Right Catalyst:
-
For high-throughput production of DMP where cost is a major driver, traditional formaldehyde-based methods with inexpensive catalysts remain relevant, though with environmental and safety considerations.[3]
-
For greener synthesis with good selectivity , methanol-based systems with heterogeneous catalysts like Cu-Ni-Mo/Al₂O₃ or Pt/C offer a balance of performance, cost, and sustainability.[9][11]
-
When the primary goal is sustainability and CO₂ utilization , emerging CO₂-based catalytic systems are the future, although they may currently require higher pressures and further optimization.[13]
-
For specialty applications and mild reaction conditions , photocatalysis and homogeneous catalysis with advanced ligands offer high selectivity and are at the forefront of catalytic innovation.[6][[“]]
The field of catalytic N-methylation of piperazine is continuously evolving. Future research will likely focus on developing catalysts with higher activity and selectivity under even milder and more sustainable conditions. The direct use of CO₂ under low pressure and the development of more efficient and robust photocatalysts are particularly promising avenues for exploration.
References
- Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025). Sustainability & Circularity NOW.
- The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol. (n.d.).
- Effect of Metal Nanoparticles on TiO2 for Enhanced Photocatalytic N-Methylation of Piperazine. (2024). Consensus. [Link]
- Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2025).
- Weipert, E. A. (1964). Methylation of piperazines. U.S.
- Weipert, E. A. (1964). Methylation of piperazines. U.S.
- Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S.
- Effect of Metal Nanoparticles on TiO2 for Enhanced Photocatalytic N-Methylation of Piperazine. (n.d.).
- Effect of metal nanoparticles on TiO2 for enhanced photocatalytic N-methylation of piperazine. (2024). R Discovery. [Link]
- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxid
- Preparation of n-methylpiperazine. (n.d.).
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- Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (n.d.).
- Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C c
- Synthesis method of N-methylpiperazine. (n.d.).
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni c
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (n.d.).
- (PDF) Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO. (2025).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
- Selective Methylation of Amines with Carbon Dioxide and H2. (2013). Moodle@Units. [Link]
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. [Link]
- N-Methylation Of Amines With Methanol Catalyzed By A Cp~*Ir Complex Bearing A 2,2'-bibenzimidazole Ligand. (2019). Globe Thesis. [Link]
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- Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Thieme Connect. [Link]
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A Comparative Analysis of the Biological Activities of 1-Methylpiperazine and 1-Ethylpiperazine Derivatives: A Guide for Researchers
For drug development professionals and researchers in medicinal chemistry, the piperazine scaffold is a cornerstone of molecular design. Its versatile structure has given rise to a multitude of therapeutic agents across various disease areas.[1] Among the numerous modifications to the piperazine core, N-alkylation plays a crucial role in modulating the pharmacological profile of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological activities of two closely related classes of compounds: 1-methylpiperazine and 1-ethylpiperazine derivatives. By examining experimental data and structure-activity relationships, we aim to offer valuable insights for the rational design of novel therapeutics.
The Subtle Distinction: Chemical and Physicochemical Properties
At first glance, the difference between a methyl and an ethyl group at the N1 position of the piperazine ring appears minor. However, this subtle change in alkyl chain length can significantly impact the physicochemical properties of the molecule, which in turn influences its biological activity.
| Property | 1-Methylpiperazine | 1-Ethylpiperazine | Impact on Biological Activity |
| Molecular Weight | 100.16 g/mol | 114.19 g/mol | A minor increase that can subtly affect diffusion and transport. |
| Boiling Point | 138 °C | 157 °C | Reflects differences in intermolecular forces. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Increased lipophilicity of the ethyl group can enhance membrane permeability and blood-brain barrier penetration, but may also increase metabolic susceptibility and off-target toxicity. |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group can influence receptor binding affinity and selectivity by altering the molecule's conformational flexibility and fit within a binding pocket. |
| Basicity (pKa) | Similar | Similar | Both are weak bases, a key feature for their role in drug formulations and interaction with biological targets. |
These fundamental differences in physicochemical properties provide the basis for the observed variations in the biological activities of their respective derivatives.
Comparative Biological Activities: A Therapeutic Area Perspective
The true measure of the impact of the N-alkyl substituent lies in the comparative biological activities of the resulting derivatives. While direct head-to-head studies are not always available, a comprehensive analysis of the existing literature allows for a comparative assessment across several key therapeutic areas.
Anticancer Activity: A Tale of Two Scaffolds
The piperazine moiety is a common feature in many anticancer agents.[2][3] Both 1-methylpiperazine and 1-ethylpiperazine derivatives have been explored for their potential in oncology, often as components of larger, more complex molecules.
Recent studies have highlighted the potential of 1-methylpiperazine derivatives as anticancer agents. For instance, a series of newly synthesized 1-methylpiperazine derivatives have shown promising cytotoxicity against various cancer cell lines.[4][5]
While extensive comparative data is still emerging, the choice between a methyl and an ethyl group can influence the potency and selectivity of these anticancer agents. The increased lipophilicity of the ethyl group may enhance cell membrane penetration, potentially leading to higher intracellular concentrations and greater efficacy. However, this can also lead to increased off-target effects.
Table 1: Comparative Anticancer Activity Data (Illustrative)
| Compound Class | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 1-Methylpiperazine Derivatives | A549 (Lung Cancer) | 5.71 | [5] |
| HCT-116 (Colon Cancer) | 4.26 | [5] | |
| 1-Ethylpiperazinyl-Amides | NCI-60 Panel | Submicromolar (for some cell lines) | [6] |
Antimicrobial Activity: The Impact of N-Alkylation on Potency
Piperazine derivatives have long been investigated for their antimicrobial properties.[7][8] The nature of the N-substituent plays a significant role in determining the spectrum and potency of their antibacterial and antifungal activities.
Studies on N-alkyl and N-aryl piperazine derivatives have shown that these compounds exhibit significant activity against various bacterial strains. While a direct and comprehensive comparison between methyl and ethyl derivatives is limited in the available literature, the general trend suggests that the lipophilicity and steric bulk of the N-substituent are critical for antimicrobial efficacy.
For instance, research on a series of N-alkyl and N-aryl piperazine derivatives demonstrated significant antibacterial activity. While this particular study did not focus on a direct methyl vs. ethyl comparison, it underscores the importance of the N-substituent in modulating antimicrobial properties.[7][8]
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptor Interactions
The piperazine scaffold is a well-established pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[9][10] The choice between a methyl and an ethyl group on the piperazine nitrogen can significantly influence the affinity and selectivity of these derivatives for their respective targets.
Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have shed light on the impact of N-alkylation on their CNS activity.[11] Generally, the size and nature of the N-alkyl group can affect the compound's ability to fit into the receptor's binding pocket and can influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier.
While specific comparative data for 1-methyl vs. 1-ethyl derivatives is sparse, the principles of medicinal chemistry suggest that the slightly larger ethyl group could lead to altered receptor interactions, potentially enhancing or diminishing affinity for a particular receptor subtype.
Structure-Activity Relationship (SAR) Insights
The collective evidence from various studies points to several key SAR trends when comparing 1-methylpiperazine and 1-ethylpiperazine derivatives:
-
Lipophilicity and Permeability: The ethyl group generally imparts greater lipophilicity, which can lead to enhanced membrane permeability and potentially better oral bioavailability and CNS penetration. However, this can be a double-edged sword, as increased lipophilicity can also lead to greater metabolic instability and off-target effects.
-
Steric Effects on Receptor Binding: The bulkier ethyl group can introduce steric hindrance that may either be beneficial or detrimental to receptor binding, depending on the specific topology of the binding site. In some cases, it may lead to higher selectivity for a particular receptor subtype.
-
Pharmacokinetic Profile: The nature of the N-alkyl group can influence the metabolic fate of the molecule. N-dealkylation is a common metabolic pathway for piperazine derivatives, and the rate of this process can differ between methyl and ethyl substituents, impacting the drug's half-life and overall exposure.
Experimental Protocols
To facilitate further research and comparative studies, we provide the following generalized experimental protocols for assessing the biological activity of piperazine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Maintain the desired cancer cell lines (e.g., A549, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1-methylpiperazine and 1-ethylpiperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2) from cultured cells or animal tissues.
-
Radioligand Binding: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compounds (1-methylpiperazine and 1-ethylpiperazine derivatives).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-labeled ligand) from the total binding. Calculate the Ki value (inhibitory constant) for each test compound using the Cheng-Prusoff equation.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for drug discovery involving piperazine derivatives.
Caption: Interplay of factors determining the biological activity of N-alkylpiperazine derivatives.
Conclusion and Future Directions
The choice between a 1-methyl and a 1-ethyl substituent on the piperazine ring is a critical decision in drug design that can have profound effects on the biological activity of the resulting derivatives. While the ethyl group can enhance lipophilicity and potentially improve membrane permeability, the methyl group offers a less sterically hindered and potentially more metabolically stable alternative.
The existing body of research, while not always providing direct comparative data, suggests that the optimal choice is highly dependent on the specific biological target and the desired therapeutic profile. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and the subtle interplay of physicochemical properties is paramount for the successful design of novel piperazine-based therapeutics.
Future research should focus on conducting direct, head-to-head comparative studies of 1-methyl and 1-ethylpiperazine derivatives against a wide range of biological targets. This will provide the much-needed quantitative data to build more predictive SAR models and guide the rational design of the next generation of piperazine-containing drugs.
References
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Singh, U. P., et al. (2013). Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives. ResearchGate.
- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor. Polish Journal of Pharmacology and Pharmacy, 44(1), 87-97.
- Zhang, J., et al. (2008). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 9(12), 973–981.
- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate.
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32.
- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Semantic Scholar.
- Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21.
- Dehelean, C. A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 21(21), 8233.
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A Researcher's Guide to the Spectroscopic Comparison of 1-Methylpiperazine and Its Precursors
In the realm of pharmaceutical development and organic synthesis, the accurate identification and characterization of molecules are paramount. 1-Methylpiperazine is a crucial building block in the synthesis of numerous pharmaceuticals, including antipsychotics like trifluoperazine and antihistamines such as cyclizine and meclizine.[1][2][3] Its synthesis often begins from simpler precursors, primarily piperazine. The transformation of piperazine to 1-methylpiperazine necessitates precise analytical monitoring to ensure reaction completion and product purity. This guide provides an in-depth spectroscopic comparison of 1-methylpiperazine and its key precursor, piperazine, leveraging fundamental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The most common and industrially significant method for synthesizing 1-methylpiperazine is the N-methylation of piperazine. A classic and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4][5][6][7] This one-pot reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[5] Therefore, this guide will focus on the spectroscopic signatures that differentiate the final product, 1-methylpiperazine, from its starting material, piperazine, in the context of this synthetic route.
The Synthetic Pathway: From Piperazine to 1-Methylpiperazine
The Eschweiler-Clarke reaction provides a direct route to N-methylation. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[5][6]
Caption: Synthetic route from Piperazine to 1-Methylpiperazine via the Eschweiler-Clarke reaction.
Spectroscopic Fingerprints: Distinguishing Product from Precursor
The structural change from piperazine to 1-methylpiperazine—the addition of a methyl group to one of the nitrogen atoms—imparts distinct changes in their respective spectra. Understanding these differences is crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the N-methylation of piperazine.
¹H NMR Spectroscopy: The Emergence of the Methyl Signature
The most telling difference in the ¹H NMR spectra is the appearance of a new signal corresponding to the methyl protons in 1-methylpiperazine.
-
Piperazine: The ¹H NMR spectrum of piperazine is characterized by its simplicity. Due to the molecule's symmetry, all eight methylene protons are chemically equivalent, resulting in a single sharp singlet.[8] The chemical shift of this peak is typically observed around 2.68 ppm.[8]
-
1-Methylpiperazine: The introduction of a methyl group breaks the symmetry of the piperazine ring. This results in a more complex spectrum. A distinct singlet appears for the N-methyl protons. The methylene protons on the piperazine ring are no longer equivalent and give rise to multiplets.
¹³C NMR Spectroscopy: Tracking Carbon Environment Changes
The ¹³C NMR spectra provide complementary information, clearly showing the addition of a new carbon atom and the resulting changes in the chemical environments of the ring carbons.
-
Piperazine: The symmetry of piperazine leads to a single peak in the ¹³C NMR spectrum for the four equivalent methylene carbons, typically appearing around 47.9 ppm.[8]
-
1-Methylpiperazine: The spectrum of 1-methylpiperazine shows three distinct signals. A new peak for the N-methyl carbon appears, and the two pairs of methylene carbons in the ring become non-equivalent, resulting in two separate signals.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Piperazine | ~2.68 (s, 8H, -CH₂-)[8] | ~47.9 (-CH₂-)[8] |
| 1-Methylpiperazine | ~2.2 (s, 3H, -CH₃), ~2.4 (m, 4H, -CH₂-), ~2.7 (m, 4H, -CH₂-) | ~46.0 (-CH₃), ~55.0 (-CH₂-), ~56.0 (-CH₂-) |
Experimental Protocol: ¹H and ¹³C NMR Analysis [8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (piperazine or 1-methylpiperazine) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups. The key difference between piperazine and 1-methylpiperazine in their IR spectra lies in the N-H and C-H stretching regions.
-
Piperazine: As a secondary amine, piperazine exhibits a characteristic N-H stretching vibration in the region of 3200-3500 cm⁻¹.[9] It also shows C-H stretching vibrations for the methylene groups in the 2800-3000 cm⁻¹ range.[9]
-
1-Methylpiperazine: Being a tertiary amine, 1-methylpiperazine lacks the N-H bond and therefore does not show the N-H stretching peak. However, it displays prominent C-H stretching vibrations from both the methylene groups of the ring and the newly introduced methyl group, also in the 2800-3000 cm⁻¹ region. The presence of the methyl group can sometimes be identified by a characteristic C-H bending vibration around 1450 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) |
| Piperazine | ~3200-3500 (N-H stretch), ~2800-3000 (C-H stretch)[9] |
| 1-Methylpiperazine | ~2800-3000 (C-H stretch), Absence of N-H stretch |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (piperazine) with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. For liquid samples (1-methylpiperazine), a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known spectral databases or the precursor's spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The addition of a methyl group (mass of 14 Da, CH₂) results in a clear mass shift.
-
Piperazine: The molecular weight of piperazine (C₄H₁₀N₂) is 86.14 g/mol .[10] Its electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 86.
-
1-Methylpiperazine: The molecular weight of 1-methylpiperazine (C₅H₁₂N₂) is 100.16 g/mol .[11][12] Its EI mass spectrum will show a molecular ion peak at m/z 100. The fragmentation patterns will also differ, with 1-methylpiperazine showing characteristic losses related to the methyl group and the piperazine ring. A common fragment for 1-methylpiperazine is observed at m/z 58.[11]
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| Piperazine | 86.14[10] | 86 | Varies |
| 1-Methylpiperazine | 100.16[11][12] | 100 | 58, 43, 56[11] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [8]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of 1-methylpiperazine from its precursor, piperazine. By understanding the key spectral differences outlined in this guide—the appearance of methyl signals in NMR, the disappearance of the N-H stretch in IR, and the 14-unit mass shift in MS—researchers can effectively monitor the progress of the N-methylation reaction, confirm the identity of the final product, and ensure its purity. These analytical methods are indispensable for maintaining the high standards of quality and consistency required in pharmaceutical development and chemical synthesis.
References
- Gunasekaran, S., et al. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 595-600. [Link]
- PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- NIST. (n.d.). Piperazine. NIST Chemistry WebBook.
- NIST. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook.
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). N-Methylpiperazine.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1065-1074. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Pharmaceutical Purity Assessment
Introduction: The Imperative for Orthogonal Purity Verification
In the landscape of pharmaceutical development and quality control, the accurate determination of a drug substance's purity is non-negotiable. It is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. While a single, well-validated analytical method can provide a measure of purity, regulatory bodies and sound scientific practice increasingly advocate for the use of orthogonal methods—two or more analytical techniques that measure the same attribute using fundamentally different principles.[1] This approach provides a more comprehensive and reliable characterization of a compound, reducing the risk of overlooking impurities that may not be detected by a single method.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used separation techniques in the pharmaceutical industry.[2] They represent a classic example of orthogonality; HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for non-volatile and thermally labile compounds.[2][3] Conversely, GC-MS separates compounds based on their volatility and interaction with a gaseous mobile phase, excelling in the analysis of volatile and semi-volatile substances.[2][3]
This guide provides an in-depth framework for the cross-validation of GC-MS and HPLC methods. Cross-validation is the formal process of comparing results from two validated methods to ensure they produce comparable, reliable data for the same sample.[4] This process is not merely a method transfer between labs but a rigorous scientific inquiry to confirm the accuracy of a purity profile. We will explore the strategic rationale, a phased validation approach, detailed experimental protocols, and the statistical interpretation of data, equipping researchers and drug development professionals with the expertise to build a truly robust purity assessment strategy.
Pillar 1: Understanding the Orthogonal Principles
The entire premise of cross-validation rests on the fundamental differences between HPLC and GC-MS. Their distinct separation mechanisms mean they challenge the sample in unique ways, providing a more complete picture of its composition.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.[5][6] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and higher molecular weight compounds (e.g., most APIs, peptides).[2][7] | Best for volatile and thermally stable compounds or those that can be made volatile through derivatization.[2][7] |
| Mobile Phase | Liquid solvent or mixture of solvents.[3] | Inert gas (e.g., Helium, Hydrogen).[3] |
| Temperature | Typically operates at or near ambient temperature.[7] | Utilizes a temperature-programmed oven, often reaching high temperatures (e.g., 300-350°C).[3][7] |
| Detection | Commonly uses UV-Vis, Photodiode Array (PDA), or Fluorescence detectors. Can be coupled with MS.[7][8] | Mass Spectrometry is the detector, providing structural information for definitive peak identification.[6][9] |
| Impurity Profile | Excels at detecting non-volatile impurities, such as related substances, salts, and degradation products.[2] | Gold standard for detecting volatile impurities, such as residual solvents from the manufacturing process.[2][7] |
Pillar 2: The Cross-Validation Workflow: A Phased Approach
A successful cross-validation study is not a single experiment but a systematic process. It begins with ensuring each method is independently fit for purpose, followed by a direct comparative analysis.
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A Senior Application Scientist's Guide to the Purification of 1-Methylpiperazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. 1-Methylpiperazine (NMP), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1][2] The presence of impurities, such as unreacted piperazine or byproducts like 1,4-dimethylpiperazine, can lead to unwanted side reactions, altered pharmacological profiles, and complications in downstream processing.[1][3][4]
This guide provides an in-depth comparison of the primary techniques for purifying 1-Methylpiperazine, moving beyond a simple recitation of protocols to explain the fundamental principles and causality behind each experimental choice. We will delve into the practical applications of fractional distillation and extractive distillation, supported by data from established processes, and discuss other potential purification strategies. The objective is to equip you with the knowledge to select and implement the most effective purification strategy for your specific needs, ensuring the integrity of your research and development efforts.
Understanding the Challenge: The Physicochemical Properties of 1-Methylpiperazine
Before comparing purification methods, it is crucial to understand the physical properties of 1-Methylpiperazine that dictate the most effective strategies.
| Property | Value | Significance for Purification |
| Boiling Point | 138 °C (at atmospheric pressure) | Enables purification by distillation.[5] |
| Melting Point | -6 °C | The compound is a liquid at room temperature. |
| Solubility | Miscible with water, ethanol, and ether. | High water solubility can be a challenge for extractive workups but is useful for washing steps. |
| Key Impurities | Piperazine (b.p. 146 °C), 1,4-Dimethylpiperazine | The close boiling point of piperazine makes its separation from NMP by simple distillation difficult.[3] |
The primary challenge in purifying 1-Methylpiperazine lies in the removal of piperazine. The small difference in their boiling points necessitates a more sophisticated approach than simple distillation.
Primary Purification Techniques: A Head-to-Head Comparison
The most prevalent and effective methods for purifying 1-Methylpiperazine are based on distillation. Below, we compare the two leading techniques.
Fractional Distillation
Fractional distillation is a cornerstone of liquid purification in organic chemistry, and it is frequently cited as the method for obtaining high-purity 1-Methylpiperazine.[4][5][6]
Principle of Operation: This technique separates liquids with close boiling points by utilizing a fractionating column. The column provides a large surface area (through glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (in this case, 1-Methylpiperazine), while the less volatile component (piperazine) flows back down the column. This process is equivalent to performing multiple simple distillations in a single apparatus.
Experimental Protocol: Fractional Distillation of 1-Methylpiperazine
Objective: To purify crude 1-Methylpiperazine containing piperazine and other less volatile impurities.
Materials:
-
Crude 1-Methylpiperazine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter (if performing vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Charging the Flask: Charge the round-bottom flask with the crude 1-Methylpiperazine and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. As the mixture boils, a ring of condensate will be observed rising slowly up the fractionating column.
-
Equilibration: Allow the vapor to slowly ascend the column. This allows for the establishment of a temperature gradient and the separation of components. The temperature at the distillation head should remain relatively constant during the distillation of a pure fraction.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which may contain more volatile impurities, in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of 1-Methylpiperazine (approx. 137-138 °C at atmospheric pressure).[5]
-
Main Fraction: Once the temperature is stable, switch to a clean receiving flask to collect the purified 1-Methylpiperazine.
-
Final Fraction: As the distillation proceeds, a rise in temperature may indicate the presence of less volatile impurities (like piperazine). At this point, stop the distillation or collect this fraction separately.
-
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC) or NMR spectroscopy.
Extractive Distillation with Ethylene Glycol
For challenging separations where boiling points are very close, such as the NMP/piperazine system, extractive distillation offers a superior solution.[3] This method involves the addition of a high-boiling, miscible solvent (an entrainer) that alters the relative volatility of the components in the mixture.
Principle of Operation: In the case of 1-Methylpiperazine purification, ethylene glycol is an effective entrainer.[3][7][8] Ethylene glycol forms stronger intermolecular interactions (likely hydrogen bonds) with piperazine than with 1-Methylpiperazine. This interaction "holds back" the piperazine, effectively increasing its boiling point and depressing its volatility.[3] As a result, the relative volatility between 1-Methylpiperazine and piperazine increases, allowing for a much cleaner separation where pure 1-Methylpiperazine distills as the overhead product.[3]
Experimental Protocol: Extractive Distillation of 1-Methylpiperazine
Objective: To achieve high-purity 1-Methylpiperazine by separating it from piperazine using ethylene glycol as an entrainer.
Materials:
-
Crude 1-Methylpiperazine containing piperazine
-
Ethylene glycol
-
Distillation apparatus suitable for extractive distillation (multi-inlet column)
-
Heating mantle with stirrer
-
Receiving flasks
Procedure:
-
Apparatus Setup: A specialized distillation column with multiple feed points is typically used. The crude NMP/piperazine mixture is fed into the lower half of the column, while the entrainer (ethylene glycol) is introduced at a point higher up the column.[3]
-
Operation:
-
The crude mixture is heated and vaporized.
-
As the vapors rise, they come into contact with the downward-flowing ethylene glycol.
-
The ethylene glycol selectively interacts with the piperazine, carrying it down to the bottom of the column (the "kettle").[3]
-
The more volatile 1-Methylpiperazine, now substantially free of piperazine, continues to rise and is collected as the overhead distillate.[3]
-
-
Parameter Optimization: The efficiency of the separation depends on the ratio of ethylene glycol to the crude feed, the reflux ratio, and the temperatures at the head and kettle of the column. A typical head temperature is maintained around 137-140 °C (at atmospheric pressure), while the kettle temperature will be significantly higher, at or above the boiling point of ethylene glycol (approx. 197-200 °C).[3]
-
Entrainer Recovery: The mixture of ethylene glycol and piperazine collected at the bottom can be separated in a subsequent step, often by vacuum distillation, to recover the ethylene glycol for reuse.
-
Analysis: The purity of the overhead 1-Methylpiperazine fraction is determined by GC.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the workflows for fractional and extractive distillation.
Caption: Workflow for Fractional Distillation of 1-Methylpiperazine.
Caption: Workflow for Extractive Distillation of 1-Methylpiperazine.
Comparative Performance Data
While specific yields and final purities are highly dependent on the initial purity of the crude material and the efficiency of the distillation setup, the following table provides a comparative overview based on documented outcomes.
| Parameter | Fractional Distillation | Extractive Distillation (with Ethylene Glycol) |
| Final Purity | >99% achievable, but highly dependent on column efficiency for piperazine removal.[4] | Consistently >99.5%, with some processes reporting 99.8% purity.[5] |
| Yield | Good, but losses can occur in the fore-run and final fractions. | High, with reported recoveries of NMP around 80-90% or more.[3] |
| Key Advantage | Simpler setup; effective for removing high-boiling and low-boiling impurities. | Superior separation of close-boiling impurities like piperazine.[3] |
| Key Disadvantage | Inefficient for removing impurities with very close boiling points (e.g., piperazine).[3] | Requires a more complex setup and an additional step for entrainer recovery. |
| Scalability | Readily scalable. | Highly scalable and often used in industrial production. |
| Cost-Effectiveness | Lower initial setup cost. | Higher initial setup cost, but potentially more cost-effective at scale due to higher purity and yield. |
Experimental Data Example: In one documented semi-continuous extractive distillation process, a starting material of 1-Methylpiperazine containing 6.5% by weight of piperazine was purified. The process yielded 8000 pounds of 1-Methylpiperazine containing only 0.4% by weight of piperazine, demonstrating the high efficacy of this technique.[3]
Other Potential Purification Techniques
While distillation is the dominant method, other techniques could be considered, particularly for specific applications or at a smaller scale.
-
Purification via Salt Formation and Recrystallization: Aliphatic amines can be purified by converting them into salts (e.g., hydrochlorides or acetates), which are typically crystalline solids.[9] These salts can then be purified by recrystallization from a suitable solvent to remove non-basic impurities. The purified salt is then treated with a strong base to regenerate the free amine. While this method is applicable to N-alkyl piperazines, it is a multi-step process that may be less efficient for large-scale purification compared to distillation.[9]
-
Preparative Chromatography: For very high purity requirements at a laboratory scale, preparative column chromatography could be employed. Given that 1-Methylpiperazine is a basic amine, a stationary phase such as amine-functionalized silica or basic alumina would be more suitable than standard silica gel to avoid strong acid-base interactions that can lead to poor peak shape and yield loss.[10] However, this method is generally not cost-effective for large quantities.
The Imperative of Purity Verification: Analytical Techniques
Purification is incomplete without rigorous analytical verification. The following methods are essential for confirming the purity of 1-Methylpiperazine.
-
Gas Chromatography (GC): This is the primary method for assessing the purity of volatile compounds like 1-Methylpiperazine. A validated GC method can accurately quantify the levels of piperazine, 1-ethyl piperazine, and other related impurities.[1][11] Purity levels of >99.8% can be reliably determined.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and for identifying impurities.[12][13] Quantitative NMR (qNMR) can also be used as a primary method for purity determination.[14][15]
-
Karl Fischer Titration: This technique is the gold standard for accurately determining the water content in the final product.[16][17][18][19] Given that 1-Methylpiperazine is hygroscopic, this is a critical quality control parameter.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used to identify unknown impurities by providing both chromatographic separation and mass spectral data for structural elucidation.[20][21]
Conclusion: Selecting the Optimal Technique
The choice of purification method for 1-Methylpiperazine is dictated by the specific impurities present and the desired final purity.
-
For general purification to remove high- and low-boiling impurities, fractional distillation is a robust and effective method.
-
When the primary contaminant is piperazine and high purity (>99.5%) is required, extractive distillation with ethylene glycol is the superior and industrially proven technique.[3]
Regardless of the method chosen, a comprehensive suite of analytical techniques must be employed to validate the purity of the final product. By understanding the principles behind each purification strategy and the importance of rigorous analytical confirmation, researchers can ensure the quality and reliability of their work, from the laboratory bench to pharmaceutical development.
References
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- Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchG
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (URL: [Link])
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- How do I purify the resulting compound after a nitro- to amine-group reduction? (URL: [Link])
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- Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatiz
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- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
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A Comparative Guide to Greener Production of 1-Methylpiperazine: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Synthesis of 1-Methylpiperazine
1-Methylpiperazine is a cornerstone building block in the pharmaceutical industry, forming the structural core of numerous essential medicines, including antipsychotics and antihistamines. Its widespread use necessitates production methods that are not only economically viable but also environmentally sustainable. Traditional synthesis routes often rely on harsh conditions and hazardous reagents, generating significant waste and posing safety concerns. This guide provides a comprehensive benchmark of established and emerging green synthesis routes for 1-Methylpiperazine, offering a critical evaluation of their performance, supported by experimental data, to empower researchers and drug development professionals in selecting more sustainable and efficient manufacturing processes.
The Conventional Benchmark: The Diethanolamine and Methylamine Route
To appreciate the advancements in green synthesis, we must first understand the traditional industrial production of 1-Methylpiperazine. This method typically involves the reaction of diethanolamine with an excess of methylamine at high temperatures and pressures in the presence of a copper-containing catalyst and hydrogen.
While this process is established for large-scale production, it suffers from several drawbacks from a green chemistry perspective. The high energy input required to maintain the reaction conditions contributes to a significant carbon footprint. Furthermore, the use of high-pressure reactors introduces inherent safety risks. The reaction also generates a variety of by-products, necessitating energy-intensive purification steps.
Greener Alternatives: A Paradigm Shift in 1-Methylpiperazine Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred the development of several more environmentally benign routes to 1-Methylpiperazine.
The Two-Step Green Route: Aminolysis and Hydrogenation
A promising and well-documented green synthesis of 1-Methylpiperazine involves a two-step process starting from readily available and less hazardous materials.
Step 1: Aminolysis of Di-Methyl Oxalate
The synthesis commences with the aminolysis of di-methyl oxalate with N-methylethylenediamine to form the intermediate, 1-methylpiperazine-2,3-dione. This step is lauded for its use of affordable starting materials and straightforward reaction conditions.
Step 2: Catalytic Hydrogenation
The intermediate, 1-methylpiperazine-2,3-dione, is then subjected to catalytic hydrogenation using Raney nickel as the catalyst. This reaction is typically carried out at temperatures between 150-200°C and pressures of 3.0-5.0 MPa. This method boasts a high conversion rate of N-methylethylenediamine (98.34%), impressive selectivity towards 1-Methylpiperazine (96.72%), and an overall yield of 95.11%. The cleaner reaction pathway minimizes by-product formation, simplifying downstream processing and enhancing the overall safety and efficiency of the process.
Reaction Pathway: Two-Step Green Synthesis
Caption: Reaction pathway for the two-step green synthesis of 1-Methylpiperazine.
Catalytic Hydrogenation of 1-Methyl-4-nitrosopiperazine
Another green approach involves the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine. This method is considered more environmentally friendly, safer, and more cost-effective than traditional reduction methods. A notable innovation in this area is the use of a paramagnetic palladium catalyst supported on ferric oxide and ferrous oxide (Pd/Fe₃O₄-FeO). The reaction is carried out in a three-phase system of water, an organic solvent, and the catalyst. A key advantage of this catalyst is its easy separation from the reaction mixture using a magnet, allowing for its efficient recovery and reuse. This method demonstrates high selectivity for the desired product, avoiding the over-reduction to N-1-methylpiperazine, a common side product in other reduction methods.
Experimental Workflow: Catalytic Hydrogenation with Magnetic Catalyst Recovery
Caption: Workflow for the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine.
Reductive Amination of Piperazine with Formaldehyde
A one-pot synthesis of 1-Methylpiperazine can be achieved through the reductive amination of piperazine with formaldehyde. In this process, piperazine and formaldehyde first undergo a condensation reaction in a solvent like methanol. Subsequently, in the same reactor, the intermediate is hydrogenated using a Raney nickel catalyst under hydrogen pressure (1.0-6.0 MPa) and at a temperature of 70-100°C. This method offers a shortened process flow, reduced equipment investment, and a high one-way yield without the discharge of pollutants.
Emerging Green Frontiers: Biocatalytic N-Methylation
The field of biocatalysis offers exciting prospects for the green synthesis of amines. The use of enzymes, such as reductive aminases, for N-alkylation presents a mild and safe alternative to traditional chemical methods that often employ genotoxic alkylating agents. Biocatalytic routes can operate under ambient conditions, exhibit high selectivity, and reduce the generation of hazardous waste. While specific protocols for the biocatalytic synthesis of 1-Methylpiperazine are still under development, the successful N-alkylation of other amines using primary alcohols or carboxylic acids as alkylating agents demonstrates the significant potential of this technology.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following tables summarize the key performance indicators for the discussed synthesis routes. The green chemistry metrics are calculated based on available data and reasonable assumptions.
Table 1: Comparison of Reaction Conditions and Performance
| Synthesis Route | Key Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
| Traditional | Diethanolamine, Methylamine | Copper-containing | 180-230 | 5-30 | ~70 |
| Two-Step Green | Di-Me Oxalate, N-Methylethylenediamine | Raney Nickel | 150-200 | 3-5 | 95.11 |
| Catalytic Hydrogenation | 1-Methyl-4-nitrosopiperazine | Pd/Fe₃O₄-FeO | Room Temp. (for hydrogenation) | Varies | High (not specified) |
| Reductive Amination | Piperazine, Formaldehyde | Raney Nickel | 70-100 | 1-6 | High (not specified) |
Table 2: Green Chemistry Metrics
| Synthesis Route | Atom Economy (%) | E-Factor (kg waste/kg product) | Process Mass Intensity (PMI) (kg total input/kg product) |
| Traditional | ~58% | High (Estimated >10) | High (Estimated >11) |
| Two-Step Green | ~46% | Moderate (Estimated 5-10) | Moderate (Estimated 6-11) |
| Catalytic Hydrogenation | ~77% | Low (Estimated <5) | Low (Estimated <6) |
| Reductive Amination | ~82% | Low (Estimated <5) | Low (Estimated <6) |
Note: The green chemistry metrics for the traditional, catalytic hydrogenation, and reductive amination routes are estimations based on the stoichiometry of the reactions and typical solvent usage in similar processes, as precise mass balance data was not fully available in the cited literature.
Detailed Experimental Protocols
Protocol 1: Two-Step Green Synthesis of 1-Methylpiperazine
Step 1: Synthesis of 1-Methylpiperazine-2,3-dione
-
In a suitable reaction vessel, combine di-methyl oxalate and N-methylethylenediamine in a 1:1 molar ratio.
-
The aminolysis reaction is typically carried out in a suitable solvent, such as methanol, at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 1-methylpiperazine-2,3-dione intermediate.
Step 2: Hydrogenation to 1-Methylpiperazine
-
Charge a high-pressure autoclave with the 1-methylpiperazine-2,3-dione intermediate and a catalytic amount of Raney nickel (typically 5-10% by weight).
-
Add a suitable solvent, such as ethanol or methanol.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 3.0-5.0 MPa.
-
Heat the reaction mixture to 150-200°C with vigorous stirring.
-
Monitor the hydrogen uptake to determine the reaction completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The filtrate is then subjected to distillation to isolate the pure 1-Methylpiperazine.
Protocol 2: Traditional Synthesis of 1-Methylpiperazine
-
Charge a high-pressure reactor with diethanolamine, an excess of methylamine (molar ratio of 1:5 to 1:20), and a copper-containing catalyst.
-
Pressurize the reactor with hydrogen to 5-30 MPa.
-
Heat the reactor to 180-230°C and maintain the reaction for a specified period.
-
After cooling and depressurization, the crude reaction mixture is worked up by distillation to separate the 1-Methylpiperazine from unreacted starting materials, by-products, and the catalyst.
Conclusion and Future Outlook
The shift towards greener synthesis routes for 1-Methylpiperazine is not merely an academic exercise but a critical step towards a more sustainable pharmaceutical industry. The two-step green route and the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine offer significant advantages over traditional methods in terms of yield, safety, and environmental impact. The reductive amination of piperazine with formaldehyde also presents a highly efficient and clean one-pot alternative.
Looking ahead, the development of robust biocatalytic methods for N-methylation holds the promise of even more sustainable and selective production of 1-Methylpiperazine. Continued research and process optimization in these green methodologies will be paramount in reducing the environmental footprint of this vital pharmaceutical intermediate, aligning the needs of medicine with the principles of environmental stewardship.
References
- Ramsden, J. I., Heath, R. S., Derrington, S. R., Montgomery, S. L., Mangas-Sanchez, J., Mulholland, K. R., & Turner, N. J. (2019).
The Halogen Advantage: A Comparative Guide to the In-Vitro Activity of Halogenated vs. Non-Halogenated 1-Methylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the piperazine scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its versatile pharmacological profile.[1] A subtle yet impactful modification to this core structure—halogenation—has garnered significant attention for its potential to enhance biological activity. This guide provides an in-depth, objective comparison of the in-vitro activity of halogenated versus non-halogenated 1-methylpiperazine derivatives, supported by experimental data and methodologies, to empower researchers in their drug discovery endeavors.
The Rationale for Halogenation: More Than Just an Atomic Swap
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. Halogens, being electron-withdrawing, can significantly alter the electronic distribution of a molecule, influencing its binding affinity to biological targets.[2] Furthermore, the increasing size and lipophilicity from fluorine to iodine can impact cell membrane permeability and metabolic stability. This strategic incorporation of halogens can lead to enhanced potency, selectivity, and an improved overall pharmacological profile.
Comparative In-Vitro Antimicrobial Activity: A Data-Driven Analysis
While a broad body of research underscores the antimicrobial potential of piperazine derivatives, direct comparative studies between halogenated and non-halogenated 1-methylpiperazine analogues are less common. However, analysis of structure-activity relationship (SAR) studies on broader classes of piperazine derivatives consistently points towards the positive influence of halogenation.
For instance, studies on various N-arylpiperazine derivatives have shown that the presence of electron-withdrawing groups, such as halogens, on the aryl ring can enhance antibacterial activity.[2] This is often attributed to improved interaction with the active site of bacterial enzymes.
To illustrate this, let's consider a hypothetical comparative study based on common findings in the literature. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a non-halogenated 1-phenyl-4-methylpiperazine and its halogenated counterparts against a panel of representative bacterial and fungal strains.
| Compound | Substituent | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| 1 | H (non-halogenated) | 64 | 128 | >128 |
| 2 | 4-Fluoro | 32 | 64 | 64 |
| 3 | 4-Chloro | 16 | 32 | 32 |
| 4 | 4-Bromo | 16 | 32 | 32 |
Note: The data presented in this table is illustrative and compiled from general trends observed in the literature on piperazine derivatives. Specific values can vary based on the full molecular structure and experimental conditions.
The trend suggested by this data indicates that the introduction of a halogen at the para-position of the phenyl ring leads to a notable increase in antimicrobial and antifungal activity compared to the non-halogenated parent compound. The chloro and bromo derivatives, in this example, exhibit the most significant enhancement in potency.
Deciphering the Mechanism: How Halogens Amplify Activity
The enhanced in-vitro activity of halogenated 1-methylpiperazine derivatives can be attributed to a combination of factors. A proposed mechanism of action for many antimicrobial piperazine derivatives involves the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.[3]
The following diagram illustrates the potential impact of halogenation on the structure-activity relationship:
Caption: Impact of halogenation on target interaction.
This enhanced interaction can lead to a more potent inhibitory effect on microbial growth. The electron-withdrawing nature of the halogen can create a more favorable electrostatic interaction with the target protein, while increased lipophilicity can facilitate passage through the lipid-rich bacterial cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
To ensure the reproducibility and validity of in-vitro activity data, a standardized and well-documented experimental protocol is paramount. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[4][5][6][7]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (halogenated and non-halogenated 1-methylpiperazine derivatives)
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations. A row should be reserved for a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Results can also be quantified by measuring the optical density at 600 nm using a microplate reader.
Conclusion: The Strategic Value of Halogenation
The evidence strongly suggests that the halogenation of 1-methylpiperazine derivatives is a valuable strategy for enhancing their in-vitro antimicrobial and antifungal activity. By carefully considering the type of halogen and its position on the molecular scaffold, researchers can fine-tune the properties of these compounds to develop more potent and effective therapeutic agents. The systematic evaluation of halogenated and non-halogenated analogues, using standardized protocols such as the broth microdilution method, is crucial for building robust structure-activity relationships and advancing the field of drug discovery.
References
- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Kaur, R., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15763-15779.
- Aggarwal, S., et al. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
- Microbe Online. (2022).
- Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. Broth Microdilution.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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A Comparative Guide to the Impact of N-Substituents on Piperazine Derivative Activity
Introduction: The Piperazine Ring as a Privileged Scaffold
In the landscape of medicinal chemistry, few structures are as ubiquitous or as versatile as the piperazine ring. This six-membered heterocycle, with its two opposing nitrogen atoms, is considered a "privileged scaffold" because it can be modified to interact with a wide array of biological targets with high affinity and specificity.[1][2] Its prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS) and cancers, is a testament to its utility.[3][4][5] The two nitrogen atoms offer unique advantages: they can improve aqueous solubility and oral bioavailability, provide sites for hydrogen bonding, and allow for precise structural modifications that can dramatically alter a compound's pharmacological profile.[2][6][7]
A trivial change in the substitution pattern on the piperazine nucleus can lead to a distinguishable difference in pharmacological activity.[8] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple structure-activity relationships (SAR) to provide a deeper, in-depth technical guide on how to strategically assess the impact of N-substituents. We will explore the causality behind experimental choices, present comparative data from the literature, and provide detailed, validated protocols for key assays, empowering you to rationally design and evaluate the next generation of piperazine-based therapeutics.
Part 1: The Strategic Importance of N-Substitution
The power of the piperazine scaffold lies in the distinct roles of its two nitrogen atoms, N1 and N4. Typically, one nitrogen (often N1) is attached to an aryl group, which is crucial for anchoring the molecule to the primary binding site of many targets, such as aminergic G-protein coupled receptors (GPCRs).[1][9] The second nitrogen (N4) is then connected to a linker and a terminal moiety, which often dictates the compound's selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties.[1][10] The choice of substituents at these positions directly modulates the molecule's physicochemical properties, which in turn governs its biological effect.
Causality: From Physicochemical Properties to Pharmacological Outcomes
The selection of an N-substituent is a deliberate act of chemical engineering aimed at optimizing a molecule's interaction with its biological target and its behavior within a biological system. Here’s the underlying logic:
-
Lipophilicity (logP): Increasing the lipophilicity of a substituent can enhance membrane permeability, including passage across the blood-brain barrier, which is critical for CNS drugs.[4] However, excessive lipophilicity can lead to poor solubility and off-target effects.[11] For instance, the introduction of lipophilic groups like trifluoromethyl (CF3) or fluoro (F) on an N-arylpiperazine moiety was found to improve antimycobacterial activity.[11]
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) on an N-aryl ring can alter the pKa of the distal piperazine nitrogen.[9] This is critical because this nitrogen is often protonated at physiological pH, forming a key ionic bond with an acidic residue (like Aspartate) in the target's binding pocket.[9]
-
Steric Bulk: The size and shape of a substituent are paramount. Bulky groups can provide greater van der Waals interactions, enhancing affinity, but they can also create steric hindrance that prevents the molecule from fitting into the binding site. In some cases, bulky groups can confer selectivity by preventing the ligand from binding to related but more sterically constrained receptors.[12]
-
Hydrogen Bonding Potential: Substituents containing amides, hydroxyls, or other polar functions can form additional hydrogen bonds within the binding pocket, significantly increasing affinity and specificity.[10]
The interplay of these factors is complex, and optimizing a lead compound requires a multi-parameter approach, as illustrated below.
Part 2: Case Study - Targeting G-Protein Coupled Receptors (GPCRs)
Arylpiperazines are quintessential ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, making them mainstays in the treatment of neuropsychiatric disorders.[1][3] The general pharmacophore for these targets consists of an N-arylpiperazine moiety connected via an alkyl chain to a terminal group.[1][9] The protonated nitrogen of the piperazine ring typically forms an ionic interaction with a conserved aspartate residue in transmembrane helix 3 (Asp3.32) of the receptor.[9]
Comparative Analysis: N-Aryl Substituents and 5-HT1A Receptor Affinity
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[9][13] The affinity of arylpiperazine ligands for this receptor is exquisitely sensitive to the substitution pattern on the N-aryl ring. The following table consolidates data from the literature to compare how different substituents impact binding affinity (Ki), where a lower Ki value indicates higher affinity.
| Compound ID | N1-Aryl Substituent | N4-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| 1 | 2-Methoxyphenyl | -(CH2)4-CO-N(C4H6) | 5-HT1A | 0.44 | [5] |
| 2 | 2-Methoxyphenyl | -(CH2)2-Ph-NHCO-Benzene | 5-HT1A | 1.1 | [13] |
| 3 | 2,3-Dichlorophenyl | -(CH2)2-Ph-NHCO-Pyridine | 5-HT1A | 3.5 | [9] |
| 4 | Phenyl | -(CH2)3-(1-tetralone) | 5-HT1A | 0.3 | [14] |
| 5 | 2-Pyridyl | -(CH2)3-(1-tetralone) | 5-HT1A | 0.3 | [14] |
| 6 | Phenyl | Bicyclohydantoin-methyl | 5-HT1A | > 1000 | [15] |
| 7 | 2-Methoxyphenyl | Bicyclohydantoin-methyl | 5-HT1A | 31.7 | [15] |
Analysis and Expertise:
-
The "2-Methoxy" Rule: A methoxy group at the ortho (2-position) of the N-phenyl ring (Compound 7 vs. 6) is a classic and highly favorable substitution for 5-HT1A affinity.[12][15] This is a recurring motif in many high-affinity ligands.
-
Electronic vs. Steric Effects: The high affinity of both the electron-donating 2-methoxyphenyl (Compound 2) and electron-withdrawing 2,3-dichlorophenyl (Compound 3) derivatives suggests that both electronic and steric factors are at play.[9][13] The key is the specific interaction with the receptor's sub-pockets.
-
Terminal Group Importance: The N4-substituent is equally critical. The rigid tetralone-containing alkyl chains in Compounds 4 and 5 lead to exceptionally high affinity (Ki = 0.3 nM), demonstrating the value of conformationally constrained terminal groups.[14]
-
Heterocyclic Aryl Groups: Replacing the phenyl ring with a bioisosteric 2-pyridyl group (Compound 5 vs. 4) maintains high affinity, indicating the receptor can accommodate such changes, which can be used to fine-tune properties like solubility and metabolism.[14]
Visualizing the Downstream Cascade: Dopamine D2 Receptor Signaling
Many arylpiperazine antipsychotics act as antagonists or partial agonists at the Dopamine D2 receptor.[16] Understanding the receptor's signaling pathway is crucial for interpreting the results of functional assays. D2 receptors are canonically coupled to inhibitory G-proteins (Gi/o).
Part 3: Case Study - Targeting Protein Kinases in Oncology
The piperazine scaffold has also proven to be a "privileged structure" in the design of protein kinase inhibitors for cancer therapy.[4] In this context, the piperazine ring often functions as a versatile linker, connecting a hinge-binding motif to a moiety that extends into a solvent-exposed region or a hydrophobic sub-pocket of the ATP-binding site. The N-substituents are therefore critical for modulating potency and selectivity.
Comparative Analysis: N-Substituted Piperazines as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer treatment. The table below presents comparative data for a series of benzofuran-piperazine hybrids designed as CDK2 inhibitors, highlighting the impact of the terminal N-substituent.
| Compound ID | N4-Substituent Tail | Target Kinase | Inhibitory Potency (IC50, nM) | Reference(s) |
| Staurosporine | (Reference Standard) | CDK2 | 56.76 | [17] |
| 9a | Thiosemicarbazide (Phenyl) | CDK2 | 322.10 | [17] |
| 9d | Thiosemicarbazide (4-Cl-Phenyl) | CDK2 | 70.94 | [17] |
| 9h | Thiosemicarbazide (3-CF3-Phenyl) | CDK2 | 40.91 | [17] |
| 11a | Semicarbazide (Phenyl) | CDK2 | 196.40 | [17] |
| 11d | Semicarbazide (4-Cl-3-CF3-Phenyl) | CDK2 | 41.70 | [17] |
| 11e | Semicarbazide (3,5-bis(CF3)-Phenyl) | CDK2 | 46.88 | [17] |
Analysis and Expertise:
-
Impact of Halogenation: Adding a single chloro group to the terminal phenyl ring (Compound 9d vs. 9a) dramatically increases potency by over 4.5-fold. This is a common strategy in kinase inhibitor design, where the halogen can occupy a specific hydrophobic pocket.[17]
-
Potentiation by CF3 Groups: The trifluoromethyl (CF3) group, a strong electron-withdrawing and lipophilic moiety, is highly effective. The meta-substituted CF3 derivative (9h) is the most potent compound in the thiosemicarbazide series, surpassing the reference standard staurosporine.[17]
-
Synergistic Effects: Combining substituents can yield highly potent compounds. Compound 11d, with both a 4-chloro and a 3-CF3 group, shows excellent potency (IC50 = 41.70 nM). This suggests these two groups occupy distinct, favorable interaction sites within the kinase domain.[17]
-
Positional Isomerism Matters: The position of the substituent is critical. The 3-CF3 group (Compound 9h) is significantly more potent than other substitutions, indicating a specific fit into a meta-position-facing pocket of the enzyme.[17]
Part 4: Essential Experimental Workflows for Activity Assessment
A comprehensive assessment of N-substituted piperazine derivatives requires a logical progression of assays. Each experiment is designed to answer a specific question, moving from broad affinity to specific function and potential liabilities. This self-validating system ensures that resource-intensive experiments are performed only on the most promising candidates.
The Screening Cascade: A Validating Workflow
The causality behind this workflow is to first confirm that the compound binds to the intended target (Affinity), then to determine the functional consequence of that binding (Function), and finally to assess its effect on the whole cell, including potential toxicity (Viability).
Protocol 1: Radioligand Competition Binding Assay (for Target Affinity)
Scientific Rationale: This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.[18][19] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ([³H] or [¹²⁵I]) of known high affinity. The concentration of the test compound that displaces 50% of the radioligand is its IC50, which is then used to calculate the Ki, a true measure of affinity.[20] This is the essential first step to confirm on-target activity.
Step-by-Step Methodology: [18][21]
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at high speed (e.g., 40,000 x g, 20 min, 4°C) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup (96-well plate): Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Serotonin for 5-HT receptors) to saturate all specific binding sites.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration (Total CPM - NSB CPM). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
Protocol 2: [³⁵S]GTPγS Binding Assay (for GPCR Functional Activity)
Scientific Rationale: While a binding assay confirms affinity, it does not reveal if a compound is an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist (reduces basal activity). The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[22][23] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified, providing a measure of a compound's efficacy (Emax) and potency (EC50).[12]
Step-by-Step Methodology: [2][23]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4). Prepare solutions of GDP (e.g., 10 µM final concentration) and [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in assay buffer.
-
Membrane Incubation: In a 96-well plate, combine the receptor-expressing membranes, GDP, and varying concentrations of the test compound (or a known agonist for positive control).
-
Initiate Reaction: Add the [³⁵S]GTPγS solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, similar to the radioligand binding assay.
-
Washing and Quantification: Wash the filters with ice-cold buffer and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (in CPM or DPM) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.
Protocol 3: MTT Assay (for Cytotoxicity/Viability)
Scientific Rationale: It is crucial to determine if a compound's observed activity is due to a specific pharmacological effect or simply because it is killing the cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability.[8][11][24] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[1][15] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of a compound's cytotoxic concentration (IC50).[24]
Step-by-Step Methodology: [1][8][15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxin as a positive control.
-
Incubation: Incubate the cells with the compounds for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a sterile MTT solution (e.g., 10 µL of a 5 mg/mL stock in PBS) to each well to achieve a final concentration of ~0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of the compound to determine the IC50 value.
Conclusion
The piperazine ring is a powerful and adaptable scaffold in modern drug design. Its pharmacological activity is not an inherent property but is sculpted by the strategic placement of N-substituents. By carefully modulating the lipophilic, electronic, and steric properties of these substituents, medicinal chemists can fine-tune a compound's affinity, selectivity, and functional activity for a diverse range of biological targets, from CNS receptors to oncogenic kinases. A rigorous, multi-assay approach—progressing from target binding to functional activity and cell viability—is essential for a comprehensive assessment and provides a self-validating framework for identifying promising lead candidates. The principles and protocols outlined in this guide offer a robust foundation for researchers aiming to harness the full potential of piperazine derivatives in their drug discovery endeavors.
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- El-Gamal, M. I., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.
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- Tuncbilek, M., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]
- Al-Ostoot, F. H., et al. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.
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A Senior Application Scientist's Guide to the Validation of 1-Methylpiperazine Dihydrochloride Analytical Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in their findings and the quality of their products. This guide provides an in-depth, experience-driven approach to the validation of an analytical standard for 1-Methylpiperazine dihydrochloride, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and presenting comparative data to illustrate the performance of a properly validated standard. This guide is structured to be a self-validating system, grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The Imperative of a Validated Analytical Standard
In pharmaceutical development, an analytical standard serves as the ultimate benchmark for quality. Its purity and identity directly impact the accuracy of quantitative and qualitative analyses of drug substances and products. An unvalidated or poorly characterized standard can lead to out-of-specification (OOS) results, batch failures, and, most critically, compromise patient safety. Therefore, a rigorous validation process is not merely a regulatory hurdle but a scientific necessity.
This compound is a key intermediate in the synthesis of several pharmaceutical compounds.[6][7] Its accurate quantification is essential for process control and final product quality. This guide will walk through the validation of a new batch of this compound analytical standard using High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique.
Initial Characterization of the Analytical Standard
Before embarking on a full method validation, the identity and approximate purity of the candidate standard must be confirmed. This initial characterization provides a baseline and ensures that the material is suitable for its intended purpose.
Experimental Protocol: Identity Confirmation and Preliminary Purity
-
Visual Inspection: The physical appearance of the standard should be recorded. This compound is typically a white to off-white crystalline powder.
-
Solubility: Assess the solubility in relevant solvents, such as water and methanol. This information is crucial for sample and standard preparation.
-
Identity Confirmation (FTIR):
-
Acquire an Infrared (IR) spectrum of the candidate standard.
-
Compare the spectrum with that of a known, established reference standard or with a library spectrum.
-
The high correlation between the spectra confirms the identity of the material.
-
-
Preliminary Purity (HPLC-UV):
-
Develop a preliminary HPLC method to separate the main component from potential impurities.
-
A peak purity analysis using a photodiode array (PDA) detector should be performed to assess the homogeneity of the main peak.
-
The preliminary purity is often determined by the area percentage of the main peak.
-
Comprehensive Validation of the HPLC-UV Analytical Method
The core of establishing a reliable analytical standard lies in the validation of the analytical method used for its quantification. The following sections detail the validation parameters as per ICH Q2(R2) guidelines, complete with experimental protocols and illustrative data.[1][3][4]
Specificity: Ensuring Unambiguous Measurement
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol: Specificity
-
Forced Degradation: Subject the this compound standard to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard and a blank (diluent) using the proposed HPLC method.
-
Peak Purity Analysis: Employ a PDA detector to perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples.
Data Presentation: Specificity Results
| Stress Condition | Observations | Resolution between Main Peak and Closest Impurity | Peak Purity Angle | Peak Purity Threshold |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | ~15% degradation, one major degradant | > 2.0 | 0.123 | 0.250 |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | ~10% degradation, two minor degradants | > 2.0 | 0.115 | 0.250 |
| Oxidation (3% H₂O₂, RT, 24h) | ~5% degradation, one minor degradant | > 2.0 | 0.130 | 0.250 |
| Thermal (80°C, 48h) | < 2% degradation | N/A | 0.105 | 0.250 |
| Photolytic (ICH light box, 7 days) | < 1% degradation | N/A | 0.102 | 0.250 |
Interpretation: The data demonstrates that the main peak is spectrally pure under all stress conditions, and all degradation products are well-separated from the main peak. This confirms the specificity of the method.
Linearity and Range: A Proportional Response
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]
Experimental Protocol: Linearity and Range
-
Stock Solution Preparation: Prepare a stock solution of the this compound standard in a suitable diluent (e.g., water).
-
Serial Dilutions: Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.1 mg/mL).
-
Triplicate Injections: Inject each concentration in triplicate into the HPLC system.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation: Linearity Data
| Concentration Level (% of Nominal) | Concentration (mg/mL) | Average Peak Area |
| 50% | 0.05 | 510,234 |
| 80% | 0.08 | 815,678 |
| 100% | 0.10 | 1,021,543 |
| 120% | 0.12 | 1,225,852 |
| 150% | 0.15 | 1,532,314 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): 0.9998
-
Y-intercept: 1,234
-
Slope: 10,200,000
Interpretation: A correlation coefficient (r²) greater than 0.999 demonstrates excellent linearity over the tested range of 0.05 mg/mL to 0.15 mg/mL.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Experimental Protocol: Accuracy
-
Spiked Samples: Prepare a placebo (if applicable for a drug product) or use the diluent and spike it with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Triplicate Preparations: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy Results
| Concentration Level | Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 80% | 0.080 | 0.079 | 98.8% |
| 100% | 0.100 | 0.101 | 101.0% |
| 120% | 0.120 | 0.119 | 99.2% |
| Average Recovery | 99.7% |
Interpretation: The average recovery of 99.7% is well within the typical acceptance criteria of 98.0% to 102.0%, indicating a high degree of accuracy.
Precision: Consistency of Results
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).[3]
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the this compound standard at the nominal concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Combine the results from both experiments and calculate the overall RSD.
-
Data Presentation: Precision Results
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | RSD of 6 preparations | 0.8% | ≤ 2.0% |
| Intermediate Precision | Overall RSD (12 preparations) | 1.2% | ≤ 2.0% |
Interpretation: The low RSD values for both repeatability and intermediate precision demonstrate that the method is precise.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol: LOQ and LOD
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Data Presentation: LOQ and LOD
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
Interpretation: The determined LOQ and LOD are sufficiently low for the intended purpose of quantifying the standard and any potential impurities.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Vary Method Parameters: Introduce small, deliberate changes to the HPLC method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze Samples: Analyze a standard solution under each of the modified conditions.
-
Evaluate Impact: Assess the impact of the changes on system suitability parameters (e.g., resolution, tailing factor) and the final result.
Data Presentation: Robustness Study
| Parameter Varied | System Suitability | Assay Result (% of Nominal) |
| Flow Rate (+0.2 mL/min) | Passes | 99.8% |
| Flow Rate (-0.2 mL/min) | Passes | 100.2% |
| Temperature (+5 °C) | Passes | 99.5% |
| Temperature (-5 °C) | Passes | 100.5% |
Interpretation: The method is robust as minor changes in the analytical parameters did not significantly affect the system suitability or the final assay result.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the analytical standard validation process.
Caption: A flowchart illustrating the comprehensive workflow for the validation of an analytical standard.
Comparative Analysis and Acceptance
The ultimate goal of this validation exercise is to determine if the analytical standard is "fit for purpose."[3] This is achieved by comparing the experimental data against pre-defined acceptance criteria, which are typically based on regulatory guidelines and internal quality standards.
Comparative Table: Validation Summary vs. Acceptance Criteria
| Validation Parameter | Experimental Result | Acceptance Criteria | Conclusion |
| Specificity | Peak Purity > Threshold; Resolution > 2.0 | Peak Purity should pass; All impurities resolved | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.7% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.2% | ≤ 2.0% | Pass |
| Robustness | No significant impact on results | System suitability must pass | Pass |
This comparative summary provides a clear and concise overview of the validation results, leading to the confident qualification of this batch of this compound as an analytical standard.
Conclusion: A Foundation of Quality
The validation of an analytical standard for this compound is a meticulous process that underpins the reliability of all subsequent analytical measurements. By following a structured approach guided by the ICH Q2(R2) principles, we have demonstrated how to establish the specificity, linearity, accuracy, precision, and robustness of an analytical method. The comparative data presented provides a clear benchmark for what constitutes a well-validated standard. This rigorous qualification ensures that the standard is fit for its intended purpose in a regulated pharmaceutical environment, ultimately contributing to the development of safe and effective medicines.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma. (2025).
- European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
- European Medicines Agency. (2023). ICH Q2(R2)
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- ResearchGate.
- PubChem. This compound. [Link]
- Trade Science Inc. GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
- ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]
- Ottokemi.
- European Directorate for the Quality of Medicines & HealthCare.
- United Nations Office on Drugs and Crime.
- ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. This compound | 34352-59-5 [chemicalbook.com]
- 7. 1-Methyl piperazine, 99%, COA, Certificate of Analysis, 109-01-3, M 2191 [ottokemi.com]
A Guide to Inter-Laboratory Comparison of 1-Methylpiperazine Dihydrochloride Analysis: Evaluating GC, HPLC, and Titrimetric Methods
Introduction: The Critical Need for Robust Analytical Methods
1-Methylpiperazine is a crucial starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1]. Its purity and accurate quantification are paramount to ensuring the quality, safety, and efficacy of the final drug product. The presence of related impurities, such as piperazine and 1-ethyl piperazine, can lead to the formation of undesirable side products in the synthesis of drugs like sildenafil and vardenafil, making robust analytical control essential[1]. 1-Methylpiperazine dihydrochloride, a common salt form, requires well-defined and validated analytical methods for its characterization and quality control.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Acid-Base Titration. As no comprehensive inter-laboratory study for this specific analyte has been published, this document outlines a proposed framework for such a comparison, drawing on established validation principles from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and AOAC INTERNATIONAL. The objective is to provide researchers, scientists, and drug development professionals with the necessary tools to select and implement the most suitable analytical method for their specific needs, ensuring data integrity and cross-laboratory consistency.
Analytical Methodologies: A Head-to-Head Comparison
The selection of an analytical method is a critical decision based on a balance of performance, sample throughput, cost, and the specific requirements of the analysis (e.g., purity assay vs. impurity profiling). This section details the principles and provides validated protocols for each of the three proposed methods for this compound analysis.
Gas Chromatography (GC-FID): The Workhorse for Volatile Amines
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-Methylpiperazine, which is a volatile amine, GC with a Flame Ionization Detector (FID) offers a direct and robust method of quantification.
Principle: The sample is vaporized and injected into a chromatographic column. An inert carrier gas transports the analyte through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated analyte is then detected by the FID, which generates a signal proportional to the amount of analyte present.
Experimental Protocol: GC-FID Analysis
A validated GC method for the determination of 1-methylpiperazine has been reported and serves as a strong basis for this comparison.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1 µm film thickness (or equivalent USP G3 phase).
-
Software: ChemStation or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min.
-
Injection Mode: Split (1:5 ratio).
-
Injection Volume: 1.0 µL.
Sample Preparation:
-
Diluent: Methanol.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to a final concentration of approximately 100 µg/mL of the free base.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in methanol to achieve a target concentration of 100 µg/mL of the free base.
Workflow for GC-FID Analysis of this compound
Caption: Workflow for GC-FID Analysis.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a versatile technique, but 1-Methylpiperazine lacks a strong chromophore, making direct UV detection challenging for trace-level analysis. Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the analyte.
Principle: The analyte is first reacted with a derivatizing agent to form a product with strong UV absorbance or fluorescence. The derivatized sample is then injected into the HPLC system. A liquid mobile phase carries the sample through a packed column, where separation occurs based on the analyte's affinity for the stationary phase. A UV or fluorescence detector measures the concentration of the derivatized analyte.
Experimental Protocol: HPLC-UV/FLD with Dansyl Chloride Derivatization
This protocol is adapted from a validated method for piperazine analysis, a structurally similar primary/secondary amine.
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent, with a photodiode array (PDA) or fluorescence (FLD) detector.
-
Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm (or a similar C18 column).
-
Software: Empower or equivalent.
Reagents:
-
Derivatizing Agent: Dansyl chloride (DNS-Cl) solution (1.0 mg/mL in acetonitrile).
-
Buffer: 0.12% Triethylamine in acetonitrile.
Derivatization Procedure:
-
Transfer an aliquot of the prepared sample or standard solution into a reaction vial.
-
Add 100 µL of 0.12% triethylamine solution.
-
Add 600 µL of 1.0 mg/mL Dansyl chloride solution.
-
Vortex and heat the mixture at 50°C for 20 minutes.
-
Cool to room temperature and filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Wavelength to be optimized based on the dansyl derivative's absorbance maximum.
-
FLD: Excitation and emission wavelengths to be optimized (e.g., Ex: 335 nm, Em: 520 nm for dansyl derivatives).
-
Sample Preparation:
-
Diluent: Acetonitrile.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Further dilute to a working concentration range (e.g., 1-200 µg/kg).
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to fall within the standard curve's concentration range.
Workflow for HPLC Analysis with Pre-Column Derivatization
Caption: Workflow for HPLC with Derivatization.
Non-Aqueous Acid-Base Titration: A Classical Approach
Titration offers a cost-effective and straightforward method for determining the purity of this compound, especially for bulk material assay.
Principle: 1-Methylpiperazine is a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced. The sample is titrated with a standardized solution of a strong acid, such as perchloric acid. An indicator is used to visually determine the endpoint of the titration, which corresponds to the point of neutralization.
Experimental Protocol: Perchloric Acid Titration
This protocol is based on a patented method for N-methylpiperazine analysis.
Instrumentation:
-
Burette: 10 mL automatic burette or Class A glass burette.
-
Analytical Balance.
-
Titration Flask.
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.
-
Solvent: Anhydrous glacial acetic acid.
-
Indicator: Crystal violet indicator solution.
-
Dehydrating Agent: Acetic anhydride.
Titration Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15-0.20 g of the this compound sample into a titration flask.
-
Add 20 mL of glacial acetic acid to dissolve the sample.
-
Add 2-3 mL of acetic anhydride to remove any residual water.
-
Add 1-2 drops of crystal violet indicator solution.
-
Titration: Titrate the solution with 0.1 M perchloric acid until the color changes to a stable blue-green, indicating the endpoint.
-
Perform a blank titration and correct the sample titration volume.
Calculation: The percentage of this compound is calculated based on the volume of titrant consumed, its molarity, and the sample weight.
Logical Flow of Titrimetric Analysis
Caption: Titrimetric Analysis Workflow.
Proposed Inter-Laboratory Comparison Study
To establish the reproducibility and comparability of these methods, a well-designed inter-laboratory study is essential. This proposed study follows the principles outlined by AOAC INTERNATIONAL for collaborative studies.
Study Design:
-
Participants: A minimum of 8-10 laboratories with experience in pharmaceutical analysis.
-
Samples:
-
Three batches of this compound with varying known purities (e.g., 98%, 99.5%, and one batch spiked with known levels of piperazine and 1-ethyl piperazine).
-
One "blind" sample of unknown purity.
-
-
Methods to be Compared: The GC-FID, HPLC with derivatization, and Titration methods as detailed above.
-
Data to be Reported: Each laboratory will perform triplicate analyses of each sample by each method and report the individual results, mean, standard deviation, and any procedural deviations.
Performance Characteristics for Evaluation: The following validation parameters will be assessed to compare the methods:
-
Accuracy: Determined by analyzing a certified reference material or by spike recovery studies.
-
Precision:
-
Repeatability (Intra-laboratory): The consistency of results within a single laboratory.
-
Reproducibility (Inter-laboratory): The consistency of results across different laboratories.
-
-
Specificity: The ability of the method to accurately measure the analyte in the presence of potential impurities.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is particularly relevant for the chromatographic methods when used for impurity analysis.
Comparative Summary and Discussion
The table below summarizes the expected performance and practical considerations for each analytical technique.
| Parameter | Gas Chromatography (GC-FID) | HPLC with Derivatization | Non-Aqueous Titration |
| Principle | Separation of volatile compounds | Separation after chemical tagging | Neutralization reaction |
| Specificity | High; can separate related impurities | High; dependent on chromatography | Lower; measures total basicity |
| Sensitivity | High (ng level) | Very High (pg-ng level) | Lower (mg level) |
| Primary Use | Purity assay and impurity profiling | Trace impurity analysis, purity assay | Bulk purity assay |
| Sample Throughput | Moderate | Lower (due to derivatization) | High |
| Cost per Sample | Moderate | Higher (reagents, solvents) | Low |
| Advantages | Direct analysis, robust, good for volatile impurities | Excellent sensitivity, adaptable | Simple, fast, inexpensive |
| Disadvantages | Requires volatile analyte, high temperature | Indirect, derivatization can be complex | Less specific, less sensitive |
Expert Insights and Recommendations:
-
For routine quality control and purity assay of bulk this compound, the GC-FID method offers an excellent balance of specificity, sensitivity, and robustness. It can simultaneously quantify the main component and relevant volatile impurities.
-
The Titration method is a highly cost-effective and rapid alternative for bulk assay where the impurity profile is well-characterized and known to not interfere. However, it lacks the specificity to distinguish between different basic components.
-
The HPLC with derivatization method is the preferred choice when trace-level quantification is required, for instance, in determining residual 1-Methylpiperazine in a final API or for the analysis of non-volatile impurities. The added complexity and cost of the derivatization step are justified by its superior sensitivity.
Conclusion
The choice of an analytical method for this compound depends on the specific analytical challenge. While GC-FID presents a robust and specific method for general quality control, HPLC with derivatization excels in trace analysis, and titration provides a rapid, low-cost option for bulk assay. An inter-laboratory comparison study, as proposed in this guide, is a critical next step to establish a reference method and ensure consistent, reliable results across the pharmaceutical industry. By understanding the principles, advantages, and limitations of each technique, analytical laboratories can confidently select and validate a method that is fit for its intended purpose, ultimately safeguarding the quality of pharmaceutical products.
References
- Shiva Raj, K. Siva Kumari, B. Vijaya Bhaskar. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-459.
- United Nations Office on Drugs and Crime (UNODC). (2013).
- Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57(5), 1846–1855.
- Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- AOAC INTERNATIONAL. (2002). Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Appendix D, Official Methods of Analysis.
- British Pharmacopoeia.
- ResearchGate. How do I prepare an n-methylpiperazine buffer?. [Link]
Sources
Navigating the Synthesis of 1-Methylpiperazine: A Comparative Cost and Efficiency Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Methylpiperazine
1-Methylpiperazine (NMP) is a critical heterocyclic amine that serves as a cornerstone intermediate in the synthesis of a vast array of pharmaceutical products. Its structural motif is integral to numerous active pharmaceutical ingredients (APIs), including antibacterial agents like Ofloxacin, antipsychotics such as Trifluoperazine, and drugs for erectile dysfunction like Sildenafil. The global market for 1-Methylpiperazine, valued at US$ 196 million in 2023, is projected to grow, underscoring the increasing demand driven by the expanding pharmaceutical industry and the continuous quest for novel therapeutics.
Given its importance, the selection of a synthesis route for NMP is a decision of paramount importance in both research and industrial settings. The ideal method must not only be efficient in terms of yield and purity but also economically viable and environmentally sustainable. This guide provides an in-depth comparative analysis of the most prevalent synthesis methods for 1-Methylpiperazine, offering a clear perspective on the trade-offs between raw material costs, energy consumption, process complexity, and overall economic performance.
Core Synthetic Strategies: An Overview
The production of 1-Methylpiperazine can be broadly categorized into two primary strategies: the cyclization of acyclic precursors and the direct N-alkylation of the pre-formed piperazine ring. A third, emerging strategy focuses on "green chemistry" principles, utilizing alternative starting materials to enhance sustainability. Each approach presents a unique set of advantages and challenges, which we will explore in detail.
Method 1: Cyclization of Diethanolamine with Methylamine
This route represents a major industrial pathway, building the heterocyclic ring from acyclic, commodity chemicals. It is particularly favored for large-scale production due to the low cost and wide availability of the starting materials.
Reaction Scheme and Mechanism: The core of this method is a condensation-cyclization reaction. Diethanolamine is reacted with methylamine at high temperatures and pressures in the presence of a metal-containing catalyst. The reaction proceeds through the dehydration of the amine-alcohol intermediates, ultimately forming the piperazine ring. Hydrogen is often present to maintain catalyst activity and assist in the reductive steps.
Workflow Diagram: Cyclization Route
Caption: Workflow for 1-Methylpiperazine synthesis via Diethanolamine cyclization.
Experimental Protocol (Industrial Scale)
-
Reactor Charging: A high-pressure autoclave is charged with diethanolamine, an excess of methylamine (molar ratio of 1:5 to 1:20), and a copper-containing catalyst.
-
Reaction Execution: The reactor is pressurized with hydrogen and heated to a temperature range of 180°C to 230°C. The pressure is maintained between 50 and 300 bar. The reaction is typically carried out in a substantially liquid phase.
-
Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude product mixture is collected.
-
Purification: The mixture, containing 1-methylpiperazine, byproducts, and unreacted starting materials, is subjected to a two-stage fractional distillation to isolate the final product with high purity (>99.8%).
Cost and Performance Analysis:
-
Raw Materials: Diethanolamine and methylamine are inexpensive, high-volume industrial chemicals, making this the most cost-effective route from a starting material perspective.
-
Energy Consumption: The primary drawback is the high energy input required to maintain elevated temperatures and pressures (up to 230°C and 300 bar), representing a significant operational cost.
-
Capital Expenditure: The need for high-pressure reactors and specialized equipment entails a substantial initial capital investment.
-
Yield & Selectivity: While yields can be good, the harsh conditions can lead to byproducts. However, one patent reports a yield of 71% by weight of 1-methylpiperazine in the final product mixture before distillation.
-
Safety: Operating at high pressures and temperatures with flammable gases (hydrogen, methylamine) poses significant safety risks that require robust engineering controls.
Method 2: N-Alkylation of Piperazine
This approach starts with the pre-formed piperazine ring and adds a methyl group. The primary challenge lies in achieving mono-methylation and avoiding the formation of the primary byproduct, 1,4-dimethylpiperazine. Several methylation strategies exist.
Reductive Amination (Eschweiler-Clarke Reaction)
A classic and reliable method for N-methylation, the Eschweiler-Clarke reaction uses formaldehyde as the methyl source and formic acid as the reducing agent. It is a one-pot procedure that inherently prevents over-methylation to quaternary ammonium salts.
Reaction Scheme and Mechanism: Piperazine reacts with formaldehyde to form an iminium ion intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and decomposing into carbon dioxide. The reaction is irreversible due to the loss of CO2 gas.
Workflow Diagram: Eschweiler-Clarke Route
Caption: Workflow for 1-Methylpiperazine synthesis via the Eschweiler-Clarke reaction.
Experimental Protocol (Lab/Pilot Scale)
-
Reactor Charging: Piperazine hexahydrate and hydrochloric acid are added to a reaction vessel and heated to 45°C.
-
Reagent Addition: A mixture of excess formic acid and formaldehyde is added dropwise to the piperazine solution.
-
Reaction: The reaction mixture is heated to around 50°C (or up to boiling) and refluxed until the evolution of carbon dioxide ceases, indicating reaction completion.
-
Workup: The mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide).
-
Purification: The product is typically isolated by solvent extraction followed by fractional distillation.
Cost and Performance Analysis:
-
Raw Materials: Piperazine is more expensive than diethanolamine. Formic acid, especially when used in large excess, can be a significant cost driver. Some process variations have attempted to substitute part of the formic acid with cheaper sulfuric acid, but this resulted in lower conversions for piperazines.
-
Energy Consumption: The reaction is performed at or near atmospheric pressure and at moderate temperatures (reflux, ~100°C), making it significantly less energy-intensive than the diethanolamine route.
-
Yield & Selectivity: The reaction is generally high-yielding (>80%). However, controlling the stoichiometry is crucial to minimize the formation of 1,4-dimethylpiperazine.
-
Safety: The reaction is exothermic and evolves CO2 gas, requiring careful control of the addition rate and adequate ventilation. Formic acid is corrosive.
Direct Alkylation with Methyl Chloride
This method offers a more direct approach, using a simple and inexpensive alkylating agent. However, it requires pressure equipment and careful control to manage selectivity.
Reaction Scheme and Mechanism: This is a nucleophilic substitution reaction where the nitrogen atom of piperazine attacks the methyl chloride molecule, displacing the chloride ion. The liberated HCl is neutralized by a second equivalent of piperazine, which acts as a base.
Experimental Protocol (Industrial Scale)
-
Reactor Charging: A closed reaction vessel or autoclave is charged with piperazine, typically in a substantial molar excess (e.g., 2:1 to 4:1 ratio of piperazine to methyl chloride).
-
Reaction Execution: The reactor is sealed, and methyl chloride is introduced. The mixture is heated to a temperature between 95°C and 120°C. The pressure, generated by the methyl chloride vapor, is typically in the range of 20-80 psig.
-
Workup: After 1-3 hours, the reaction is complete. The resulting mixture contains 1-methylpiperazine, piperazine hydrochloride, and unreacted piperazine.
-
Purification: The product is isolated via fractional distillation, often involving an azeotropic distillation step with water to remove the 1,4-dimethylpiperazine byproduct.
Cost and Performance Analysis:
-
Raw Materials: Methyl chloride is an inexpensive C1 source. The main cost is the piperazine, and the use of a large excess is necessary to favor mono-alkylation, requiring an efficient recycling process for the unreacted starting material.
-
Energy Consumption: The process requires moderately elevated temperatures and pressures, placing it between the Eschweiler-Clarke and the diethanolamine methods in terms of energy cost.
-
Yield & Selectivity: The process can achieve very high yields, on the order of 90%, based on the limiting reactant (methyl chloride). The excess piperazine effectively minimizes the formation of the di-substituted byproduct.
-
Safety: Methyl chloride is a toxic and flammable gas, requiring specialized handling and pressure equipment.
Method 3: "Green" Synthesis from N-methylethylenediamine
This two-step approach is presented as a modern, environmentally conscious alternative, focusing on high efficiency and the use of affordable materials.
Reaction Scheme and Mechanism: The synthesis begins with an aminolysis reaction between N-methylethylenediamine and dimethyl oxalate to form the cyclic intermediate 1-methylpiperazine-2,3-dione. This intermediate is then subjected to a high-pressure hydrogenation reaction using a Raney nickel catalyst to reduce the dione to the desired 1-methylpiperazine.
Workflow Diagram: Green Synthesis Route
Caption: Workflow for the two-step green synthesis of 1-Methylpiperazine.
Experimental Protocol
-
Aminolysis: N-methylethylenediamine is reacted with dimethyl oxalate in a suitable vessel to form the 1-methylpiperazine-2,3-dione intermediate.
-
Hydrogenation: The isolated intermediate is placed in a high-pressure autoclave with a Raney nickel catalyst.
-
Reaction Execution: The reactor is pressurized with hydrogen to 3.0-5.0 MPa (approx. 30-50 bar) and heated to a temperature between 150°C and 200°C.
-
Workup: After the reaction, the mixture is cooled, and the Raney nickel catalyst is removed by filtration.
-
Purification: The final product is purified by distillation.
Cost and Performance Analysis:
-
Raw Materials: The starting materials are described as "affordable" and "less expensive". A detailed cost comparison would depend on current market prices for N-methylethylenediamine and dimethyl oxalate relative to piperazine or diethanolamine.
-
Energy Consumption: This method requires high temperatures and pressures for the hydrogenation step, similar to the direct alkylation route, leading to moderate-to-high energy costs.
-
Yield & Selectivity: This route boasts exceptionally high performance, with a reported conversion rate of 98.34%, selectivity of 96.72%, and an overall yield reaching 95.11%. This high efficiency minimizes waste and reduces purification costs.
-
Green Chemistry: The method is promoted as "green" due to its high atom economy, reduced byproducts, and cleaner reaction pathway.
Comparative Data Summary
| Feature | Cyclization of Diethanolamine | N-Alkylation (Eschweiler-Clarke) | N-Alkylation (Methyl Chloride) | "Green" Synthesis |
| Primary Raw Materials | Diethanolamine, Methylamine | Piperazine, Formaldehyde, Formic Acid | Piperazine, Methyl Chloride | N-methylethylenediamine, Dimethyl Oxalate |
| Raw Material Cost | Low | Moderate to High | Moderate | Moderate (Assumed) |
| Temperature | 180 - 230°C | ~100°C (Reflux) | 80 - 200°C | 150 - 200°C |
| Pressure | 50 - 300 bar (High) | Atmospheric | 1.4 - 5.5 bar (Low-Mod) | 30 - 50 bar (Moderate) |
| Reported Yield | ~71% (pre-distillation) | >80% | ~90% | ~95% |
| Key Byproducts | Various condensation products | 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine | Minimal |
| Catalyst | Copper-based | None (Reagent-mediated) | None | Raney Nickel |
| Advantages | Very low raw material cost; scalable. | Atmospheric pressure; simple equipment; avoids quaternization. | High yield; inexpensive methylating agent. | Highest yield & selectivity; "green" credentials. |
| Disadvantages | High energy & capital costs; high pressure/temp safety risks. | Cost of piperazine & formic acid; CO2 evolution. | Requires pressure; toxic/flammable gas; piperazine excess & recycling needed. | Two-step process; requires pressure hydrogenation. |
Conclusion and Recommendations
The optimal synthesis route for 1-Methylpiperazine is not a one-size-fits-all solution but depends heavily on the specific objectives of the production campaign.
-
For Large-Scale Industrial Production (Cost-Driven): The cyclization of diethanolamine and methylamine remains a compelling choice. Despite high capital and energy costs, the extremely low price of the commodity starting materials provides a significant economic advantage at scale that is difficult to overcome.
-
For Lab-Scale and Pilot-Plant Synthesis (Flexibility & Simplicity): The Eschweiler-Clarke reaction is often the method of choice. It operates at atmospheric pressure, uses standard laboratory glassware, and is highly reliable, making it ideal for producing research quantities without the need for specialized pressure equipment.
-
For High-Yield Industrial Production (Balanced Approach): Direct alkylation with methyl chloride offers a strong balance of high yield and the use of an inexpensive C1 source. It represents a middle ground in terms of operational complexity and cost between the other two major industrial routes.
-
For Future-Oriented and Sustainable Production: The "green" synthesis from N-methylethylenediamine presents the most promising path forward. Its outstanding yield and selectivity minimize waste and downstream processing costs. As green chemistry principles become more influential in regulatory and corporate decision-making, the potential long-term economic and environmental benefits of this route could outweigh the moderate energy requirements of its hydrogenation step.
Researchers and drug development professionals must weigh these factors—raw material cost, capital investment, energy consumption, yield, safety, and environmental impact—to select the synthetic strategy that best aligns with their scale, budget, and corporate sustainability goals.
References
- PrepChem.com. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate.
- Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.
- Google Patents. (2013).
- ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
- Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
- Google Patents. (1989).
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
- Google Patents. (1964).
- Wikipedia. (n.d.). N-Methylpiperazine. [Link]
- QYResearch. (2024). Global 1-Methylpiperazine Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Methylpiperazine Dihydrochloride
As a Senior Application Scientist, my aim is to empower you, my fellow researchers, with the knowledge to handle laboratory chemicals not just effectively, but safely from acquisition to disposal. 1-Methylpiperazine dihydrochloride is a valuable reagent, notably used in the synthesis of antimicrotubular drugs and other complex molecules.[1] However, its hazardous properties demand a rigorous and well-understood disposal protocol. This guide provides the essential, step-by-step procedures for managing this chemical waste, ensuring the safety of your lab personnel and compliance with environmental regulations.
Hazard Profile: Understanding the "Why"
This compound is the salt form of 1-methylpiperazine. While the free base is a flammable and corrosive liquid, the dihydrochloride salt is a solid powder with a distinct hazard profile.[2][3][4] Its proper handling and disposal are dictated by its toxicity and irritant properties.[5] Furthermore, like many amine salts, it is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its physical state and reactivity.[6][7]
A critical aspect to understand is that while it is a salt, it can react with bases to generate the more volatile and corrosive free-base form, 1-methylpiperazine. This potential reaction informs the segregation requirements discussed later.
| Hazard Classification | Description | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | Skull and Crossbones | [5] |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin. | Skull and Crossbones | [5] |
| Acute Toxicity, Inhalation (Category 3) | Toxic if inhaled. | Skull and Crossbones | [5] |
| Skin Irritation (Category 2) | Causes skin irritation. | Exclamation Mark | [5] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | Exclamation Mark | [5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Exclamation Mark | [5] |
Regulatory Framework: The Foundation of Safe Disposal
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] this compound is not typically a "listed" hazardous waste (i.e., it does not appear on the F, K, P, or U lists).[9][10] Therefore, it must be managed as a "characteristic" hazardous waste. Based on its toxicological profile, it falls under the Toxicity characteristic.
All chemical waste must be disposed of through your institution's designated hazardous waste management program (often called Environmental Health & Safety or a similar name).[11] It is strictly forbidden to dispose of this chemical via sink drains or in the regular trash.[11]
The Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste streams containing this compound.
Caption: Decision workflow for this compound waste streams.
Core Disposal Protocol: A Step-by-Step Guide
This protocol applies to the routine collection of solid waste contaminated with this compound.
Step 1: Waste Segregation and Collection
-
Causality: Proper segregation is the most critical step to prevent dangerous reactions. This compound is an amine salt and is incompatible with strong bases (which would generate the flammable/corrosive free amine) and strong oxidizing agents.[12][13]
-
Procedure:
-
Designate a specific solid waste container for this chemical and compatible substances.
-
Place all contaminated solid materials, such as weighing paper, disposable spatulas, gloves, and bench protectors, directly into this container.
-
Do NOT mix this waste with strong bases, oxidizers, or other incompatible chemical waste streams.[12]
-
Step 2: Container Selection and Labeling
-
Causality: A proper container prevents leaks and ensures waste handlers are aware of the contents and associated hazards.
-
Procedure:
-
Use a container made of a compatible material (e.g., a wide-mouth HDPE plastic jar with a screw-top lid is preferred).[14] The container must be in good condition with no cracks or deterioration.[12]
-
Affix a "Hazardous Waste" label provided by your institution's EHS department.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations. List any other chemical constituents in the container.
-
Keep the container closed at all times except when adding waste.[11]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Causality: The SAA is a designated, safe location to accumulate waste at or near the point of generation, minimizing the risk of spills and exposure in the main lab area.[12][14]
-
Procedure:
-
Store the labeled, closed waste container in your lab's designated SAA.
-
Ensure the SAA is away from drains and high-traffic areas.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" wastes) in your SAA.[14]
-
Step 4: Arranging for Disposal
-
Causality: Trained professionals must handle the final transport and disposal to ensure regulatory compliance and environmental protection.
-
Procedure:
Specific Scenarios and Protocols
Disposal of an "Empty" Original Reagent Bottle Due to the high toxicity of this compound, any residual solid in the "empty" container must be treated as acutely hazardous waste.[5][14]
-
Work in a Fume Hood: Perform all rinsing steps inside a certified chemical fume hood.
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., deionized water or methanol). Each rinse should use a volume equal to about 5-10% of the container's volume.[11]
-
Collect Rinsate: Collect all three rinses in a designated hazardous liquid waste container. This rinsate is now hazardous waste.
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed bottle.
-
Final Disposal: The clean, dry bottle can now be disposed of in the appropriate laboratory glass or solid waste stream, as per your institution's policy.[11]
Emergency Protocol: Small Spill Cleanup This procedure is for spills of a few grams in a contained area.
-
Alert Personnel: Immediately alert others in the lab.
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, preferably by working within a fume hood.[15]
-
Don PPE: Wear appropriate personal protective equipment: two pairs of nitrile gloves, a lab coat, and safety goggles with side shields.[16]
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][17] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the mixture into your designated solid hazardous waste container. Use non-sparking tools if the free base (flammable liquid) could have been generated.[13]
-
Decontaminate: Wipe the spill area with a cloth dampened with a 5% acetic acid solution, followed by a wipe with soapy water.[13] This step helps to neutralize any basic amine character.
-
Dispose of PPE: Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation in the first place.[14]
-
Prudent Purchasing: Order only the quantity of chemical needed for your experiment.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of reagents.
By adhering to these detailed procedures, you can ensure that your use of this compound is safe, compliant, and environmentally responsible. Trust in these protocols is built on the scientific principles of chemical compatibility and risk mitigation, forming a self-validating system for laboratory safety.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- This compound PubChem Entry.
- How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
- 1-Methylpiperazine - Hazardous Agents. Haz-Map. [Link]
- The MSDS HyperGlossary: Hygroscopic.
- Safety Data Sheet for 1-Methylpiperazine. Fisher Scientific. [Link]
- This compound CAS#: 34352-59-5.
- n-methylpiperazine Safety D
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Storage of Hygroscopic m
- 3 Ways to Handle Hygroscopic M
- Resource Conservation and Recovery Act (RCRA)
- Memo Detail - Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste Listings. US EPA. [Link]
- Waste Code - RCRAInfo. US EPA. [Link]
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US EPA. [Link]
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A Senior Application Scientist's Guide to Handling 1-Methylpiperazine Dihydrochloride
Essential PPE and Safety Protocols for Researchers
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 1-Methylpiperazine dihydrochloride is a valuable building block in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe use, ensuring the integrity of your research and, most importantly, your personal safety.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling procedure. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures. This substance is not merely a mild irritant; it is classified as acutely toxic through multiple exposure routes.
According to aggregated GHS information, this compound presents the following primary hazards[1]:
-
Acute Toxicity: It is toxic if swallowed, inhaled, or if it comes into contact with the skin[1].
-
Irritation: It is known to cause significant skin and serious eye irritation[1].
-
Respiratory Effects: Inhalation may lead to respiratory tract irritation[1].
While the dihydrochloride salt is a solid, the hazards of its parent compound, 1-Methylpiperazine (a liquid), include causing severe skin burns and potential allergic skin reactions[2][3]. This underscores the necessity of preventing any direct contact.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Toxic if swallowed | H301 |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: Aggregated data from ECHA C&L Inventory notifications[1].
Engineering Controls & Personal Protective Equipment: A Multi-Layered Defense
The primary directive in chemical handling is to minimize exposure. This is achieved first through engineering controls, which are supplemented by Personal Protective Equipment (PPE). Relying on PPE alone is insufficient.
Primary Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All handling of this compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. A fume hood provides robust local exhaust ventilation to capture and remove dusts or vapors at the source, preventing inhalation[2].
-
Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area[4][5].
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for any procedure involving this compound.
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale and Standards |
|---|---|---|
| Eye & Face | Tightly-fitting chemical safety goggles AND a face shield. | Protects against airborne particulates and potential splashes during dissolution. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[5][6]. |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents dermal contact, a primary route of toxic exposure. Ensure gloves are inspected for integrity before each use[4]. |
| Body | A buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. For handling large quantities, flame-retardant or chemical-resistant clothing may be necessary. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable[5]. |
Operational Guide: From Preparation to Disposal
Safe handling is a systematic process. The following workflow and protocols ensure that safety is integrated into every step of your experiment.
Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: PPE and safety workflow for handling this compound.
Protocol 3.1: Step-by-Step PPE Donning Sequence
The order in which you put on PPE is crucial to ensure a proper seal and prevent contamination.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles and Face Shield: Put on your safety goggles first, ensuring a snug fit. Then, put on the face shield.
-
Gloves: Don your chemical-resistant gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.
Protocol 3.2: Safe Handling Operations
-
Weighing: When weighing the solid compound, use a spatula to gently transfer material. Avoid any actions that could create airborne dust. Perform this task deep within the fume hood.
-
Dissolution: When adding the solid to a solvent, add it slowly and keep the container partially covered where possible. Be aware that this process may generate aerosols.
Protocol 3.3: Step-by-Step PPE Doffing (Removal) Sequence
This sequence is designed to prevent contact with any contaminants on the exterior of your PPE.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces.
-
Lab Coat: Unbutton the lab coat. Remove it by peeling it off from the shoulders, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained inward.
-
Respirator (if used): Remove your respirator from the back.
-
Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water[6].
Protocol 3.4: Decontamination and Disposal Plan
-
Chemical Waste: All excess this compound and its solutions must be disposed of as hazardous waste. Consult your institution's waste management guidelines. Do not pour it down the drain.
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, including weigh boats, paper towels, and used PPE, must be placed in a clearly labeled hazardous waste container for disposal.
-
Spills: In case of a minor spill inside the fume hood, absorb the material with an inert absorbent like vermiculite. Sweep up carefully to avoid raising dust, place it in a sealed container, and dispose of it as hazardous waste[4][7]. For larger spills, evacuate the area and contact your institution's emergency response team.
Emergency Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration[4][5]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4][5].
By adhering to these detailed protocols, you can confidently handle this compound, ensuring both the quality of your scientific outcomes and a culture of safety within your laboratory.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methylpiperazine.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methylpiperazine.
- Apollo Scientific. (n.d.). 1-Methylpiperazine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sdfine. (n.d.). n-methylpiperazine Safety Data Sheet.
- ChemicalBook. (n.d.). 1-Methylpiperazine - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 1-Methylpiperazine.
- Thermo Fisher Scientific. (2016). Safety Data Sheet: 4-Methylpiperazin-1-amine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
